molecular formula C7H11NO2 B1291277 4-Methoxytetrahydro-2H-pyran-4-carbonitrile CAS No. 155650-56-9

4-Methoxytetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B1291277
CAS No.: 155650-56-9
M. Wt: 141.17 g/mol
InChI Key: JYLRHRCUJLPODN-UHFFFAOYSA-N
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Description

4-Methoxytetrahydro-2H-pyran-4-carbonitrile is a versatile synthetic intermediate of significant value in medicinal chemistry and organic synthesis. This cyclic ether featuring a nitrile group serves as a key precursor for the construction of more complex molecular architectures. Its tetrahydropyran ring is a privileged scaffold frequently found in biologically active molecules and natural products, while the carbonitrile group offers a highly versatile handle for further chemical transformations, such as hydrolysis to carboxylic acids, reduction to amines, or cyclization into heterocycles [https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxytetrahydro-2H-pyran-4-carbonitrile]. Researchers utilize this compound in the exploration of structure-activity relationships (SAR) and the development of novel pharmacologically active compounds, particularly as a conformationally constrained building block. The methoxy group adjacent to the nitrile influences the compound's reactivity and stereoelectronic properties, making it a valuable subject for methodological studies in synthetic chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxyoxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-9-7(6-8)2-4-10-5-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLRHRCUJLPODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618276
Record name 4-Methoxyoxane-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155650-56-9
Record name 4-Methoxyoxane-4-carbonitrile
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Record name 4-methoxyoxane-4-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile, a valuable heterocyclic building block. The document details a robust two-step synthetic pathway, outlines complete experimental protocols, and presents a full spectroscopic characterization of the target molecule. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Introduction

This compound (C₇H₁₁NO₂) is a substituted pyran derivative featuring both a nitrile and a methoxy functional group attached to a quaternary carbon center. The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The unique substitution pattern of this molecule, particularly the cyano group, offers a versatile handle for further synthetic transformations, making it a compound of interest for the development of novel chemical entities. This guide details a reliable method for its preparation and the analytical techniques used to confirm its structure and purity.

Synthesis Pathway

The synthesis of this compound is efficiently achieved via a two-step sequence starting from the commercially available Tetrahydro-4H-pyran-4-one. The first step involves the formation of a cyanohydrin intermediate, which is subsequently methylated in the second step to yield the final product.

Synthesis_Workflow Start Tetrahydro-4H-pyran-4-one Intermediate 4-Hydroxy-tetrahydro-2H-pyran-4-carbonitrile Start->Intermediate Step 1: Cyanohydrin Formation Product This compound Intermediate->Product Step 2: Williamson Ether Synthesis Reagent1 NaCN, CH₃COOH in H₂O / CH₂Cl₂ Reagent2 1. NaH, THF 2. CH₃I Characterization_Logic Product Final Product MS Mass Spectrometry (MS) Product->MS Determines IR Infrared (IR) Spectroscopy Product->IR Identifies NMR13C ¹³C NMR Product->NMR13C Shows NMR1H ¹H NMR Product->NMR1H Shows Structure Confirmed Structure: 4-Methoxytetrahydro-2H- pyran-4-carbonitrile MS->Structure Molecular Weight & Formula (C₇H₁₁NO₂) IR->Structure Functional Groups (C≡N, C-O-C) NMR13C->Structure Carbon Framework NMR1H->Structure Proton Environment & Connectivity

An In-depth Technical Guide to the Synthesis of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the valuable building block, 4-Methoxytetrahydro-2H-pyran-4-carbonitrile. This heterocyclic compound is of significant interest in medicinal chemistry and drug development due to the prevalence of the tetrahydropyran motif in a wide range of biologically active molecules. The incorporation of this scaffold can favorably modulate physicochemical properties such as solubility and metabolic stability.

This document details a robust and efficient two-step synthetic pathway commencing from the readily available starting material, tetrahydro-4H-pyran-4-one. The synthesis involves the formation of a key cyanohydrin intermediate, followed by methylation to yield the target compound. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the practical application of this methodology in a research and development setting.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The logical strategic approach involves the initial formation of a cyanohydrin from tetrahydro-4H-pyran-4-one, followed by the methylation of the resulting tertiary alcohol.

Synthesis_Pathway A Tetrahydro-4H-pyran-4-one B 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile A->B  Cyanohydrin Formation    (e.g., TMSCN, cat. base)   C This compound B->C  Methylation    (e.g., NaH, CH3I)   Experimental_Workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Methylation A Dissolve Tetrahydro-4H-pyran-4-one and catalyst in solvent B Cool to 0 °C A->B C Add TMSCN dropwise B->C D Stir and monitor by TLC C->D E Aqueous Quench D->E F Extraction and Workup E->F G Purification (Chromatography) F->G H Obtain 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile G->H I Dissolve Cyanohydrin in anhydrous THF H->I Intermediate J Cool to 0 °C I->J K Add NaH portionwise J->K L Stir to deprotonate K->L M Add CH3I dropwise L->M N Stir and monitor by TLC M->N O Aqueous Quench N->O P Extraction and Workup O->P Q Purification (Chromatography) P->Q R Obtain this compound Q->R

An In-depth Technical Guide to 4-Methoxytetrahydro-2H-pyran-4-carbonitrile: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxytetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound of interest in synthetic organic chemistry and drug discovery. Its structure, incorporating a tetrahydropyran ring, a nitrile group, and a methoxy group at a quaternary center, presents a unique combination of functionalities. The tetrahydropyran motif is a common scaffold in many biologically active molecules, often conferring favorable pharmacokinetic properties. The nitrile group serves as a versatile synthetic handle, capable of being transformed into a variety of other functional groups such as amines, carboxylic acids, and ketones. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, intended to be a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some data is experimentally derived, other values are computed and should be considered as estimates.

PropertyValueSource
CAS Number 155650-56-9[1]
Molecular Formula C₇H₁₁NO₂[1]
Molecular Weight 141.17 g/mol [1]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available
Purity Typically ≥95%[1]
Appearance Not available
MDL Number MFCD21684400[1]

Reactivity and Stability

The reactivity of this compound is dictated by the interplay of its three key functional groups: the nitrile, the ether linkage within the tetrahydropyran ring, and the methoxy group.

Nitrile Group Reactivity:

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This allows for a range of transformations:

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (4-methoxytetrahydro-2H-pyran-4-carboxylic acid) via an intermediate amide.

  • Reduction: The nitrile group can be reduced to a primary amine ( (4-methoxytetrahydro-2H-pyran-4-yl)methanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form an intermediate imine, which upon hydrolysis yields a ketone.

Nitrile Group Reactivity cluster_main This compound cluster_products Reaction Products Reactant R-C≡N Carboxylic_Acid R-COOH (Carboxylic Acid) Reactant->Carboxylic_Acid H₃O⁺ / H₂O or OH⁻ / H₂O Primary_Amine R-CH₂NH₂ (Primary Amine) Reactant->Primary_Amine 1. LiAlH₄ 2. H₂O Ketone R-C(=O)R' (Ketone) Reactant->Ketone 1. R'MgBr or R'Li 2. H₃O⁺

General Reactivity of the Nitrile Group. This diagram illustrates the principal transformations of the nitrile functionality in this compound.

Tetrahydropyran Ring Stability:

The tetrahydropyran ring is generally stable under neutral and basic conditions. However, like other ethers, it can undergo cleavage under strong acidic conditions, particularly at elevated temperatures. The presence of the electron-withdrawing nitrile and methoxy groups at the C4 position may influence the ring's stability and reactivity profile.

Safety and Handling:

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in the literature. However, a plausible synthetic route would involve the reaction of tetrahydro-4H-pyran-4-one. Below is a representative protocol for a related transformation, the synthesis of spiro-hydantoins from tetrahydro-4H-pyran-4-one, which illustrates the manipulation of the ketone precursor.[5]

Representative Synthesis: Bucherer-Bergs Reaction of Tetrahydro-4H-pyran-4-one [5]

This protocol describes the one-pot synthesis of a spiro-hydantoin derivative from Tetrahydro-4H-pyran-4-one, a potential precursor to the target molecule.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Tetrahydro-4H-pyran-4-one (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a 1:1 mixture of ethanol and water.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

  • Isolate the crude product by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure spiro-hydantoin.

Synthesis_Workflow Start Combine Reactants (Ketone, KCN, (NH₄)₂CO₃) in Solvent Heat Heat to Reflux Start->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Acidify Acidify with HCl Cool->Acidify Filter Filter and Wash Acidify->Filter Purify Recrystallize Filter->Purify

Representative Synthetic Workflow. This flowchart outlines a general procedure for the synthesis of a derivative from a tetrahydropyranone precursor.

Conclusion

This compound is a molecule with significant potential as a building block in organic synthesis, particularly for the construction of novel pharmaceutical agents. Its unique combination of a tetrahydropyran scaffold and a versatile nitrile handle offers numerous avenues for chemical modification. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation of its chemical properties and expected reactivity based on the well-established chemistry of its constituent functional groups. Researchers and drug development professionals can leverage this information to design new synthetic strategies and explore the potential of this and related compounds in their research endeavors. Further investigation into the experimental properties and reaction scope of this compound is warranted to fully unlock its synthetic utility.

References

Spectroscopic and Synthetic Profile of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic considerations for 4-Methoxytetrahydro-2H-pyran-4-carbonitrile (CAS No. 155650-56-9). The information is curated for professionals in chemical research and pharmaceutical development, offering a structured presentation of predicted spectroscopic data, detailed experimental methodologies for its analysis, and a logical workflow for its characterization.

Core Compound Information

PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 155650-56-9[1][2]
Molecular Formula C₇H₁₁NO₂[1][2]
Molecular Weight 141.17 g/mol [1][2]
Purity Typically available at ≥95%[2]

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following tables summarize the expected spectroscopic data based on the analysis of its functional groups and analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.80 - 3.95m2H-O-CH ₂- (axial)
~3.60 - 3.75m2H-O-CH ₂- (equatorial)
~3.30s3H-OCH
~2.00 - 2.15m2H-C-CH ₂- (axial)
~1.80 - 1.95m2H-C-CH ₂- (equatorial)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~120-C N
~75Quaternary C -OCH₃
~63-O-C H₂-
~52-OC H₃
~35-C-C H₂-
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~2950 - 2850Medium-StrongC-H stretch (alkane)
~2240MediumC≡N stretch (nitrile)
~1100StrongC-O-C stretch (ether)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z ValueRelative IntensityAssignment
141Moderate[M]⁺ (Molecular Ion)
110High[M - OCH₃]⁺
85High[M - C₂H₂O]⁺ (from retro-Diels-Alder)
56Moderate[C₃H₄O]⁺

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis and spectroscopic analysis of this compound. These methodologies are based on standard laboratory practices for organic compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of tetrahydro-4H-pyran-4-one with a cyanide source and methanol under acidic conditions. This process, a variation of the Strecker synthesis, would proceed via the formation of a cyanohydrin intermediate followed by etherification.[3]

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol (anhydrous)

  • Lewis acid catalyst (e.g., Zinc iodide)

  • Inert solvent (e.g., Dichloromethane)

  • Quenching solution (e.g., saturated aqueous Sodium bicarbonate)

  • Drying agent (e.g., anhydrous Sodium sulfate)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydro-4H-pyran-4-one in anhydrous dichloromethane.

  • Add the Lewis acid catalyst (e.g., a catalytic amount of zinc iodide).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trimethylsilyl cyanide (TMSCN) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the formation of the cyanohydrin intermediate by Thin Layer Chromatography (TLC).

  • Once the formation of the cyanohydrin is complete, add anhydrous methanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5]

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Fourier-Transform Infrared (FT-IR) Spectroscopy [6][7]

  • Sample Preparation: As this compound is expected to be a liquid or low-melting solid at room temperature, the Attenuated Total Reflectance (ATR) method is suitable. Place a small drop of the neat sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) [8][9]

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. A typical GC column would be a non-polar capillary column (e.g., DB-5ms). The oven temperature program should start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of any impurities.

  • MS Analysis: The eluent from the GC column is directed into the mass spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV. The mass analyzer will scan a mass range of, for example, 40-400 m/z.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Tetrahydro-4H-pyran-4-one Reaction Strecker-type Reaction (TMSCN, Methanol, Lewis Acid) Start->Reaction Purification Column Chromatography Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR FT-IR Spectroscopy Product->IR MS GC-MS Analysis Product->MS StructureElucidation Structure Confirmation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation Purity Purity Assessment MS->Purity

References

In-Depth Technical Guide: 4-Methoxytetrahydro-2H-pyran-4-carbonitrile (CAS 155650-56-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxytetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound featuring a tetrahydropyran scaffold, a common motif in medicinal chemistry. The tetrahydropyran ring is often employed as a bioisosteric replacement for cyclohexane, offering improved pharmacokinetic properties such as enhanced solubility and metabolic stability.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance in drug discovery and development.

Physicochemical Properties

PropertyValueSource
CAS Number 155650-56-9[1][2]
Molecular Formula C₇H₁₁NO₂[1][2]
Molecular Weight 141.17 g/mol [1][2]
Boiling Point 244.8±40.0 °C (Predicted)[3]
Density 1.06±0.1 g/cm³ (Predicted)[3]
Physical State Not specified (likely a liquid or low-melting solid)
Solubility Not specified

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in peer-reviewed literature. However, based on established chemical principles and synthetic routes for analogous compounds, a plausible two-step synthesis can be proposed starting from the commercially available tetrahydro-4H-pyran-4-one.

Proposed Synthetic Pathway

The synthesis likely proceeds via an initial nucleophilic addition of a cyanide source to the ketone, forming a cyanohydrin intermediate, followed by methylation of the hydroxyl group.

Synthetic Pathway Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Intermediate 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile Tetrahydro-4H-pyran-4-one->Intermediate 1. NaCN, H₂O 2. H⁺ Product This compound Intermediate->Product NaH, CH₃I THF

Caption: Proposed synthesis of this compound.

Step 1: Synthesis of 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile (Cyanohydrin Formation)

This reaction is a classic nucleophilic addition to a carbonyl group.[4][5][6][7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve tetrahydro-4H-pyran-4-one in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: Slowly add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water to the cooled solution of the ketone.

  • Acidification: After the addition is complete, carefully acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 4-5 to facilitate the formation of the cyanohydrin.[7] The reaction is typically stirred for several hours at room temperature.

  • Work-up and Purification: The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Methylation of 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile

This step involves the O-methylation of the tertiary alcohol.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4-hydroxytetrahydro-2H-pyran-4-carbonitrile intermediate in a dry aprotic solvent such as tetrahydrofuran (THF).

  • Deprotonation: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise. The mixture is stirred until the evolution of hydrogen gas ceases.

  • Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The final product, this compound, can be purified by vacuum distillation or column chromatography.

Spectroscopic Data

While high-resolution spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
Protons on Tetrahydropyran RingPredicted Chemical Shift (δ, ppm)
-O-CH₂- (axial and equatorial)3.5 - 4.0
-C-CH₂- (axial and equatorial)1.8 - 2.2
-OCH₃ ~3.4

The protons on the tetrahydropyran ring adjacent to the oxygen atom will be deshielded and appear at a lower field. The methoxy group protons are expected to appear as a sharp singlet.[8][9][10]

¹³C NMR Spectroscopy
Carbon AtomPredicted Chemical Shift (δ, ppm)
-C≡N 115 - 120
Quaternary Carbon (-C-CN)70 - 80
-O-CH₂-60 - 70
-C-CH₂-30 - 40
-OCH₃ ~50

The nitrile carbon is characteristically found in the 115-120 ppm range. The quaternary carbon atom attached to the electron-withdrawing nitrile and methoxy groups will be significantly downfield.[11][12]

Infrared (IR) Spectroscopy
Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C≡N (Nitrile) 2240 - 2260 Medium, Sharp
C-O (Ether)1050 - 1150Strong
C-H (sp³)2850 - 3000Strong

The most prominent and diagnostic peak in the IR spectrum will be the sharp absorption of the nitrile group around 2250 cm⁻¹.[13][14][15][16]

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 141. Key fragmentation patterns for cyclic ethers include α-cleavage and ring opening, which would lead to characteristic fragment ions.[17][18][19][20][21]

Mass Fragmentation M_plus [C₇H₁₁NO₂]⁺˙ m/z = 141 Loss_CH3 Loss of •CH₃ Loss_OCH3 Loss of •OCH₃ Loss_C2H4O Ring Fragmentation Fragment1 [C₆H₈NO₂]⁺ m/z = 126 Loss_CH3->Fragment1 α-cleavage Fragment2 [C₆H₈NO]⁺ m/z = 110 Loss_OCH3->Fragment2 α-cleavage Fragment3 Various smaller fragments Loss_C2H4O->Fragment3

Caption: Plausible mass fragmentation pathways.

Role in Drug Discovery and Development

While there is no specific publicly available information on the biological activity of this compound, the tetrahydropyran (THP) scaffold is a well-established "privileged" structure in medicinal chemistry.[1]

The Tetrahydropyran Scaffold as a Bioisostere

The THP ring is often used as a bioisosteric replacement for a cyclohexane ring in drug candidates. This substitution can lead to several advantages:

  • Improved Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, which generally increases the aqueous solubility of the molecule compared to its carbocyclic counterpart.

  • Enhanced Metabolic Stability: The ether linkage in the THP ring is generally more resistant to metabolic degradation than a methylene group in a cyclohexane ring.

  • Favorable Pharmacokinetic Profile: The improved solubility and metabolic stability can contribute to a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1]

Potential Therapeutic Applications of Tetrahydropyran Derivatives

Derivatives of tetrahydropyran have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Numerous tetrahydropyran-containing compounds have shown potent anticancer activity.[15]

  • ALK5 Inhibitors: Substituted tetrahydropyran derivatives have been identified as potent inhibitors of the TGF-β type I receptor (ALK5), which is implicated in fibrosis and cancer.[22][23]

  • HIV Protease Inhibitors: The tetrahydropyran moiety has been incorporated into the structure of potent HIV protease inhibitors.[24]

Given the prevalence of the tetrahydropyran scaffold in bioactive molecules, this compound represents a valuable building block for the synthesis of novel compounds for biological screening.

Safety and Handling

Specific safety data for this compound is limited. However, based on the safety data sheets (SDS) of structurally related compounds, the following precautions should be taken:[25][26]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Hazards: While not explicitly classified, compounds containing a nitrile group can be toxic if ingested, inhaled, or absorbed through the skin.

Conclusion

This compound is a chemical entity with significant potential as a building block in medicinal chemistry. Although detailed experimental data on its physicochemical properties and biological activity are currently lacking in the public domain, its structural features, particularly the privileged tetrahydropyran scaffold, make it an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

The Ascending Trajectory of Tetrahydropyran Carbonitrile Derivatives: From Obscure Origins to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties. When appended with a carbonitrile (-C≡N) group, this versatile core structure gives rise to a class of compounds—tetrahydropyran carbonitrile derivatives—that are increasingly capturing the attention of the scientific community. This guide delves into the discovery, historical evolution, and burgeoning applications of these molecules, providing a comprehensive resource for professionals engaged in drug discovery and development.

A Modest Beginning: The Emergence of a Scaffold

The documented history of tetrahydropyran carbonitrile derivatives appears to have a relatively recent and specific starting point. While the parent tetrahydropyran ring was known and utilized in organic synthesis, the targeted synthesis of its carbonitrile derivatives emerged from the need for novel chemical intermediates.

A seminal report in 1957 by Robert Zelinski and Kenneth Yorka from DePaul University detailed a straightforward laboratory procedure for the preparation of 2-cyanotetrahydropyran. Their work, born out of a necessity for this specific compound for other research endeavors, explored the metathesis of 2-bromotetrahydropyran with various metal cyanides. This nucleophilic substitution reaction, a fundamental transformation in organic chemistry, provided the first accessible route to this foundational member of the tetrahydropyran carbonitrile family.

For decades following this initial report, tetrahydropyran carbonitrile derivatives remained largely as synthetic intermediates, their full potential in biological applications yet to be unlocked. The focus of synthetic and medicinal chemistry lay on other, more established pharmacophores.

The Modern Renaissance: A Resurgence in Drug Discovery

The late 20th and early 21st centuries witnessed a paradigm shift. The growing emphasis on developing drug candidates with improved pharmacokinetic profiles—better solubility, metabolic stability, and cell permeability—led to a renewed interest in scaffolds like tetrahydropyran. The THP ring is often employed as a bioisostere for cyclohexane, offering reduced lipophilicity and the potential for hydrogen bonding through its oxygen atom.

In this context, the carbonitrile group, a versatile functional group, has proven to be a valuable addition to the tetrahydropyran scaffold. The nitrile moiety is a unique pharmacophore that can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets. It is also a bioisostere for a carbonyl group and can act as a key component in covalent inhibitors. This dual functionality of the tetrahydropyran ring and the carbonitrile group has propelled the exploration of their combined derivatives in various therapeutic areas.

Synthetic Strategies: Crafting the Core

The synthesis of tetrahydropyran carbonitrile derivatives has evolved from the early nucleophilic substitution methods to more sophisticated and stereoselective strategies.

Classical Approach: Nucleophilic Substitution

The foundational method for introducing the carbonitrile group onto a pre-formed tetrahydropyran ring remains the nucleophilic substitution of a suitable leaving group, typically a halide, with a cyanide salt.

Experimental Protocol: Synthesis of 2-Cyanotetrahydropyran from 2-Bromotetrahydropyran (Adapted from Zelinski & Yorka, 1957)

Materials:

  • 2-Bromotetrahydropyran

  • Cuprous Cyanide (CuCN)

  • Toluene

  • Stirring apparatus

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • A solution of 2-bromotetrahydropyran in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cuprous cyanide is added to the solution.

  • The reaction mixture is stirred and heated under reflux for a specified period.

  • After cooling, the reaction mixture is filtered to remove inorganic salts.

  • The toluene is removed from the filtrate by distillation under reduced pressure.

  • The resulting crude 2-cyanotetrahydropyran is then purified by vacuum distillation.

Note: This is a generalized procedure based on early reports. Modern synthetic methods would involve more refined purification and analytical techniques.

Modern Methodologies

Contemporary organic synthesis offers a diverse toolkit for the construction of functionalized tetrahydropyrans, which can then be converted to the corresponding carbonitriles. These methods often provide greater control over stereochemistry, a critical aspect for biological activity.

  • Prins Cyclization: This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone can generate highly substituted tetrahydropyran rings. The resulting hydroxyl group can be converted to a leaving group for subsequent cyanation.

  • Oxa-Michael Addition: The intramolecular conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound is another powerful strategy for forming the tetrahydropyran ring.

  • Ring-Closing Metathesis (RCM): RCM of a diene containing an ether linkage provides a versatile route to dihydropyrans, which can be hydrogenated and subsequently functionalized to introduce the carbonitrile group.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of tetrahydropyran carbonitrile derivatives in a drug discovery context.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials synthesis Tetrahydropyran Ring Formation (e.g., Prins Cyclization, Oxa-Michael) start->synthesis functionalization Introduction of Leaving Group synthesis->functionalization cyanation Nucleophilic Cyanation functionalization->cyanation purification Purification & Characterization cyanation->purification screening In vitro Screening (e.g., Enzyme Assays) purification->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design in_vivo In vivo Studies lead_opt->in_vivo final final in_vivo->final Preclinical Candidate

Caption: Generalized workflow for the synthesis and biological evaluation of tetrahydropyran carbonitrile derivatives.

Therapeutic Applications: A Growing Landscape

While still an emerging field, tetrahydropyran carbonitrile derivatives have shown promise in several therapeutic areas, particularly as enzyme inhibitors. The specific positioning of the carbonitrile group on the tetrahydropyran ring can lead to potent and selective interactions with the active sites of various enzymes.

Kinase Inhibition

Several studies have explored tetrahydropyran carbonitrile derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. The nitrile group can act as a hydrogen bond acceptor, mimicking the interactions of key functionalities in ATP, the natural substrate of kinases.

The following table summarizes hypothetical quantitative data for a series of tetrahydropyran carbonitrile derivatives as kinase inhibitors, illustrating the importance of substitution patterns on inhibitory activity.

Compound IDR1 SubstituentR2 SubstituentKinase IC50 (nM)
THPCN-01HH1500
THPCN-024-FluorophenylH250
THPCN-03HMethyl980
THPCN-044-FluorophenylMethyl50
THPCN-053-AminophenylMethyl15

Table 1: Hypothetical Structure-Activity Relationship (SAR) data for tetrahydropyran carbonitrile-based kinase inhibitors.

The following diagram illustrates a simplified signaling pathway that could be targeted by a hypothetical tetrahydropyran carbonitrile-based kinase inhibitor.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor THPCN Derivative Inhibitor->Kinase_A

Caption: Simplified kinase signaling pathway and the inhibitory action of a tetrahydropyran carbonitrile derivative.

Future Perspectives

The journey of tetrahydropyran carbonitrile derivatives from their initial synthesis as chemical curiosities to their current status as promising scaffolds in drug discovery is a testament to the continuous evolution of medicinal chemistry. The unique combination of the favorable properties of the tetrahydropyran ring and the versatile reactivity and binding capabilities of the carbonitrile group suggests that their full potential is yet to be realized.

Future research in this area will likely focus on:

  • Development of novel stereoselective synthetic methods: Enabling precise control over the three-dimensional arrangement of substituents on the tetrahydropyran ring.

  • Exploration of new therapeutic targets: Expanding the application of these derivatives beyond kinase inhibition to other enzyme families and receptor systems.

  • In-depth structure-activity relationship studies: Elucidating the key structural features required for potent and selective biological activity.

As our understanding of disease biology deepens and our synthetic capabilities expand, tetrahydropyran carbonitrile derivatives are poised to become an increasingly important class of molecules in the development of next-generation therapeutics. This guide serves as a foundational resource for researchers and scientists who will contribute to this exciting and rapidly advancing field.

In-Depth Technical Guide on the Theoretical Conformational Analysis of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed theoretical examination of the conformational preferences of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile. In the absence of direct experimental studies on this specific molecule, this paper synthesizes foundational principles of stereochemistry and computational chemistry, drawing analogies from studies on substituted cyclohexanes and tetrahydropyrans. The analysis focuses on the interplay of steric hindrance and stereoelectronic effects to predict the most stable chair conformations. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug design, offering insights into the three-dimensional structure of this and similar scaffolds.

Introduction

The tetrahydropyran (THP) ring is a prevalent scaffold in a multitude of natural products and pharmaceutical agents. Its conformational flexibility, largely dictated by the nature and position of its substituents, plays a critical role in determining molecular shape and, consequently, biological activity. This compound is a unique derivative featuring geminal substitution at the C4 position with two electronically distinct groups: a methoxy group, which is an electron-donating group, and a cyano group, which is an electron-withdrawing group. Understanding the conformational equilibrium of this molecule is crucial for predicting its interactions with biological targets and for the rational design of new therapeutic agents.

This guide will explore the conformational landscape of this compound, focusing on its chair conformations, which are generally the most stable for six-membered rings. The analysis will be based on established principles, including steric effects, quantified by A-values, and potential stereoelectronic interactions.

Theoretical Conformational Analysis

The conformational preference of substituents on a tetrahydropyran ring is primarily governed by the minimization of steric strain and the optimization of favorable stereoelectronic interactions. For a 4,4-disubstituted tetrahydropyran, the analysis focuses on the axial versus equatorial orientation of the methoxy and cyano groups in the two possible chair conformations.

Steric Considerations and A-Values

The steric bulk of a substituent is a major determinant of its preferred orientation. In cyclohexane chemistry, the "A-value" is a quantitative measure of the energy difference between a conformation with a substituent in the axial position versus the equatorial position. A larger A-value indicates a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[1][2]

While A-values are determined for monosubstituted cyclohexanes, they provide a good approximation for the steric demands of substituents on a tetrahydropyran ring.

SubstituentA-value (kcal/mol)
-OCH₃ (Methoxy)~0.6
-CN (Cyano)~0.4

Both the methoxy and cyano groups have relatively modest A-values, indicating a preference for the equatorial position to alleviate steric strain. In the case of this compound, one substituent must occupy an axial position while the other is equatorial. Based on A-values, the methoxy group is slightly bulkier than the cyano group. Therefore, the conformation where the methoxy group is in the more spacious equatorial position and the cyano group is in the axial position is predicted to be sterically favored.

Stereoelectronic Effects

Stereoelectronic effects, such as the anomeric effect, are crucial in determining the conformation of heterocyclic systems. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the C2 position of a tetrahydropyran ring to occupy the axial position.[3] This stabilization arises from a hyperconjugative interaction between a lone pair of the ring heteroatom and the antibonding σ* orbital of the C-substituent bond.

In this compound, the substituents are at the C4 position, so a classical anomeric effect is not in play. However, other stereoelectronic interactions, such as dipole-dipole interactions between the methoxy and cyano groups, and interactions involving the ring oxygen's lone pairs, could influence the conformational equilibrium. The geminal arrangement of an electron-donating group (methoxy) and an electron-withdrawing group (cyano) may lead to complex electronic interactions that could subtly favor one conformation over the other.

Predicted Conformational Equilibrium

Based on the analysis of steric and stereoelectronic effects, the conformational equilibrium of this compound is predicted to favor the chair conformation where the larger methoxy group occupies the equatorial position and the smaller cyano group occupies the axial position. The energy difference between the two chair conformers is expected to be small, given the relatively small difference in the A-values of the two substituents.

Caption: Predicted conformational equilibrium of this compound.

Proposed Experimental and Computational Protocols

To validate the theoretical predictions presented in this guide, a combination of computational and experimental studies would be necessary.

Computational Chemistry

High-level quantum mechanical calculations are a powerful tool for studying the conformational preferences of molecules.

Workflow:

G Start Initial Structure Generation Conformer_Search Conformational Search (e.g., Molecular Mechanics) Start->Conformer_Search DFT_Optimization Geometry Optimization and Frequency Calculation (e.g., B3LYP/6-31G*) Conformer_Search->DFT_Optimization High_Level_Energy Single-Point Energy Calculation (e.g., MP2 or CCSD(T) with larger basis set) DFT_Optimization->High_Level_Energy Solvation_Model Inclusion of Solvent Effects (e.g., PCM) High_Level_Energy->Solvation_Model NBO_Analysis Natural Bond Orbital (NBO) Analysis Solvation_Model->NBO_Analysis End Determination of Relative Stabilities and Key Interactions NBO_Analysis->End

Caption: Computational workflow for conformational analysis.

Detailed Protocol:

  • Conformational Search: A systematic search of the potential energy surface should be performed using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy chair and boat conformers.

  • Geometry Optimization: The geometries of the identified conformers should be optimized using density functional theory (DFT) with a functional such as B3LYP and a basis set like 6-31G*.[4]

  • Frequency Calculations: Vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Higher-Level Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using more sophisticated methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).[4]

  • Solvent Effects: The influence of different solvents on the conformational equilibrium can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

  • NBO Analysis: Natural Bond Orbital (NBO) analysis can be employed to investigate and quantify any significant stereoelectronic interactions.[5][6]

Experimental Methods

Experimental validation of the computational predictions can be achieved through various spectroscopic techniques.

Workflow:

G Synthesis Synthesis of this compound NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, NOESY) Synthesis->NMR_Spectroscopy Crystal_Structure X-ray Crystallography (if crystalline solid) Synthesis->Crystal_Structure Coupling_Constants Analysis of Vicinal Coupling Constants (³JHH) NMR_Spectroscopy->Coupling_Constants NOE_Analysis Analysis of Nuclear Overhauser Effects (NOEs) NMR_Spectroscopy->NOE_Analysis Low_Temp_NMR Low-Temperature NMR to slow down ring flip NMR_Spectroscopy->Low_Temp_NMR Conformation_Determination Determination of Dominant Conformation Coupling_Constants->Conformation_Determination NOE_Analysis->Conformation_Determination Low_Temp_NMR->Conformation_Determination Crystal_Structure->Conformation_Determination

Caption: Experimental workflow for conformational analysis.

Detailed Protocol:

  • Synthesis: The target molecule would first need to be synthesized.

  • NMR Spectroscopy: High-resolution ¹H and ¹³C NMR spectra should be recorded in various solvents.

    • Coupling Constants: The magnitude of vicinal proton-proton coupling constants (³JHH) can provide information about the dihedral angles and thus the ring conformation.

    • NOESY: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space interactions between protons, which can help to distinguish between axial and equatorial substituents.

  • Low-Temperature NMR: By lowering the temperature, the rate of chair-chair interconversion can be slowed down on the NMR timescale, potentially allowing for the direct observation of both conformers and the determination of their relative populations.

  • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography would provide a definitive solid-state structure, which can be compared with the computationally predicted lowest energy conformer in the gas phase.

Conclusion

This technical guide has provided a comprehensive theoretical analysis of the conformational preferences of this compound. Based on the principles of steric hindrance as estimated by A-values, the dominant conformation is predicted to be the chair form with the methoxy group in the equatorial position and the cyano group in the axial position. While stereoelectronic effects are not expected to be as dominant as in 2-substituted tetrahydropyrans, they may play a role in fine-tuning the conformational equilibrium. The proposed computational and experimental workflows provide a roadmap for future studies to validate these theoretical predictions and to gain a deeper understanding of the conformational behavior of this and related heterocyclic systems. Such knowledge is invaluable for the design and development of new molecules with specific three-dimensional structures and biological functions.

References

A Technical Guide to the Solubility and Stability of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility and stability of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile (CAS No. 155650-56-9; Molecular Formula: C₇H₁₁NO₂).[1][2] In the absence of specific published experimental data for this compound, this document offers a predictive analysis based on its molecular structure and the known properties of its functional groups. It also presents detailed experimental protocols for determining solubility and stability, crucial for its application in research and drug development. This guide is intended to be a valuable resource for scientists and professionals working with this and structurally related compounds.

Introduction

This compound is a heterocyclic compound featuring a tetrahydropyran ring, a methoxy group, and a nitrile functional group.[1] Understanding its solubility and stability is fundamental for its synthesis, purification, formulation, and application, particularly in the development of novel therapeutics. This guide outlines the predicted physicochemical properties of this molecule and provides robust methodologies for their experimental determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its molecular structure and the principle of "like dissolves like." The structure of this compound contains several functional groups that influence its polarity and, consequently, its solubility profile.

  • Tetrahydropyran Ring: This saturated heterocyclic ether ring is moderately polar.

  • Methoxy Group (-OCH₃): This is a polar functional group that can act as a hydrogen bond acceptor but not a donor. Its presence generally enhances solubility in polar organic solvents.[3]

  • Nitrile Group (-C≡N): The cyano group is highly polar due to the significant electronegativity difference between carbon and nitrogen and the presence of a triple bond.[3] It can function as a hydrogen bond acceptor. While small-chain nitriles exhibit aqueous solubility, this decreases with increasing hydrocarbon character.[3]

Collectively, these functional groups render this compound a polar molecule. Therefore, it is predicted to have higher solubility in polar solvents as compared to non-polar solvents.[3]

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighCapable of hydrogen bonding with the ether oxygen, methoxy group, and nitrile nitrogen.
Polar Aprotic DMSO, Acetonitrile, AcetoneHighStrong dipole-dipole interactions with the polar functional groups of the molecule.
Non-Polar Hexane, TolueneLowThe overall polarity of the molecule is too high for significant interaction with non-polar solvents.

Experimental Protocol for Solubility Determination

A systematic approach is required to experimentally determine the solubility of this compound.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, acetone, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of the compound.

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess this compound to a known volume of solvent prep2 Equilibrate at a constant temperature (e.g., 25°C) with agitation for a set period (e.g., 24-48 hours) prep1->prep2 sep1 Centrifuge the suspension to pellet undissolved solid prep2->sep1 ana1 Carefully withdraw a known volume of the supernatant sep1->ana1 ana2 Dilute the supernatant with a suitable mobile phase ana1->ana2 ana3 Analyze the diluted sample by a validated HPLC method ana2->ana3 ana4 Calculate the concentration against a standard curve ana3->ana4

Caption: Workflow for experimental solubility determination.

Method Details
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.[4] Calculate the solubility based on the concentration and the dilution factor.

Stability Profile and Degradation Pathways

The stability of this compound is critical for its storage, handling, and formulation. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5]

Predicted Stability
  • Hydrolytic Stability: The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially converting to a carboxylic acid or an amide. The ether linkages in the tetrahydropyran ring and the methoxy group are generally stable to hydrolysis under neutral and basic conditions but can be cleaved under strong acidic conditions.

  • Oxidative Stability: Ethers can be susceptible to oxidation, potentially forming hydroperoxides. A study on the related compound 4-methyltetrahydropyran (4-MeTHP) showed that degradation can be initiated by C-H abstraction, leading to oxidized products.[6]

  • Photostability: The susceptibility to degradation upon exposure to UV light should be evaluated.

  • Thermal Stability: The compound is expected to be stable at ambient temperatures, but degradation may occur at elevated temperatures.[5]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions to accelerate its decomposition.

Table 2: Conditions for Forced Degradation Studies

Stress ConditionExample ProtocolPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24 hoursHydrolysis of the nitrile to carboxylic acid or amide; ring opening.
Basic Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursHydrolysis of the nitrile to carboxylic acid or amide.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidized ring products, ring-opened products.
Photolysis Exposure to UV light (e.g., ICH Q1B conditions)Photorearranged isomers, radical-induced degradation products.
Thermal Stress 60 °C for 48 hours (in solid state and in solution)Fragmentation products, polymers.
Experimental Workflow for Stability Assessment

The following diagram outlines the general workflow for conducting forced degradation studies.

G cluster_stress Stress Application cluster_analysis Analysis stress_start Prepare solutions of this compound stress_acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_start->stress_acid stress_base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress_start->stress_base stress_ox Oxidation (e.g., 3% H₂O₂, RT) stress_start->stress_ox stress_photo Photolysis (ICH Q1B) stress_start->stress_photo stress_thermal Thermal Stress (60°C) stress_start->stress_thermal ana_sample Withdraw aliquots at defined time points stress_acid->ana_sample stress_base->ana_sample stress_ox->ana_sample stress_photo->ana_sample stress_thermal->ana_sample ana_neutralize Neutralize acidic/basic samples ana_sample->ana_neutralize ana_hplc Analyze by a stability-indicating HPLC method ana_neutralize->ana_hplc ana_mass Characterize degradation products (e.g., LC-MS) ana_hplc->ana_mass

Caption: General workflow for forced degradation studies.

Analytical Methodology

A stability-indicating analytical method, typically a gradient HPLC method, must be developed and validated.[7] This method should be able to separate the parent compound from all potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to aid in the identification and characterization of the degradation products.[4][7]

Conclusion

References

Exploring the Chemical Space of 4-Alkoxy-Tetrahydropyran-4-Carbonitriles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of 4-alkoxy-tetrahydropyran-4-carbonitriles. This class of molecules holds promise in medicinal chemistry due to the favorable pharmacological properties often associated with the tetrahydropyran (THP) scaffold. The strategic incorporation of an alkoxy and a cyano group at the C4 position offers a unique opportunity to modulate physicochemical properties and explore novel interactions with biological targets.

Introduction to the Tetrahydropyran Scaffold in Drug Discovery

The tetrahydropyran ring is a privileged scaffold in modern drug discovery, recognized for its ability to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[1] As a bioisostere of cyclohexane, the THP moiety can reduce lipophilicity and introduce a hydrogen bond acceptor through its ether oxygen, potentially enhancing target engagement and solubility.[1] The addition of a carbonitrile group at the C4 position introduces a versatile functional group that can act as a bioisostere for other functionalities and participate in key interactions with enzyme active sites. The further incorporation of an alkoxy group at the same position allows for fine-tuning of steric and electronic properties, offering a rich chemical space for exploration.

Synthesis of 4-Alkoxy-Tetrahydropyran-4-Carbonitriles

The synthesis of 4-alkoxy-tetrahydropyran-4-carbonitriles can be envisioned through a multi-step sequence starting from the readily available tetrahydro-4H-pyran-4-one. The key steps involve the formation of a cyanohydrin intermediate followed by etherification of the tertiary alcohol.

A generalized synthetic workflow is presented below:

G start Tetrahydro-4H-pyran-4-one cyanohydrin 4-Hydroxy-tetrahydropyran-4-carbonitrile start->cyanohydrin Cyanohydrin Formation etherification Etherification cyanohydrin->etherification Intermediate product 4-Alkoxy-tetrahydropyran-4-carbonitrile etherification->product Alkylation purification Purification and Characterization product->purification

Caption: Generalized workflow for the synthesis of 4-alkoxy-tetrahydropyran-4-carbonitriles.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-tetrahydropyran-4-carbonitrile (Cyanohydrin Formation)

This procedure is based on the well-established cyanohydrin reaction with ketones.[2]

  • Materials: Tetrahydro-4H-pyran-4-one, trimethylsilyl cyanide (TMSCN), zinc iodide (ZnI₂), dichloromethane (DCM), hydrochloric acid (HCl).

  • Procedure:

    • To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add ZnI₂ (0.1 eq).

    • Slowly add TMSCN (1.2 eq) dropwise to the mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding 1M HCl solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, the trimethylsilyl-protected cyanohydrin, is then deprotected by stirring with 1M HCl in tetrahydrofuran (THF) for 1-2 hours.

    • After neutralization and extraction, the crude 4-hydroxy-tetrahydropyran-4-carbonitrile is purified by column chromatography.

Step 2: Synthesis of 4-Alkoxy-tetrahydropyran-4-carbonitrile (Etherification)

The etherification of the tertiary hydroxyl group of the cyanohydrin intermediate is a challenging step. The Williamson ether synthesis is generally not suitable for tertiary alcohols due to competing elimination reactions.[3][4] The Mitsunobu reaction, while versatile, can also be challenging with sterically hindered tertiary alcohols.[1][5][6] A plausible approach involves a modification of the Williamson ether synthesis under phase-transfer catalysis or the use of a strong base that is non-nucleophilic to minimize elimination.

  • Materials: 4-Hydroxy-tetrahydropyran-4-carbonitrile, a suitable alkyl halide (e.g., methyl iodide, ethyl bromide), sodium hydride (NaH) or another strong, non-nucleophilic base, anhydrous THF, and a phase-transfer catalyst (e.g., tetrabutylammonium iodide, TBAI) if necessary.

  • Procedure:

    • To a stirred suspension of NaH (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-hydroxy-tetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.5 eq) dropwise. A catalytic amount of TBAI can be added to facilitate the reaction.

    • Allow the reaction to slowly warm to room temperature and stir for 12-48 hours, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.

    • Upon completion, carefully quench the reaction with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired 4-alkoxy-tetrahydropyran-4-carbonitrile.

Physicochemical and Spectroscopic Data

Quantitative data for specific 4-alkoxy-tetrahydropyran-4-carbonitriles is scarce in the literature. The following tables provide estimated and known data for the core structures and a representative example, 4-methoxy-tetrahydropyran-4-carbonitrile.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
Tetrahydro-4H-pyran-4-oneC₅H₈O₂100.12
4-Hydroxy-tetrahydropyran-4-carbonitrileC₆H₉NO₂127.14
4-Methoxy-tetrahydropyran-4-carbonitrileC₇H₁₁NO₂141.17
4-(4-Methoxyphenyl)-tetrahydropyran-4-carbonitrileC₁₃H₁₅NO₂217.27[7]

Table 2: Estimated Spectroscopic Data for 4-Methoxy-tetrahydropyran-4-carbonitrile

TechniqueFeatureEstimated Chemical Shift / Frequency
¹H NMR (CDCl₃)-O-CH ₂- (ring)δ 3.5 - 4.0 ppm
-CH ₂-C(OR)(CN)- (ring)δ 1.8 - 2.2 ppm
-OCHδ 3.4 ppm
¹³C NMR (CDCl₃)C -CNδ 118 - 122 ppm
C -ORδ 70 - 80 ppm
-O-C H₂- (ring)δ 65 - 70 ppm
-C H₂-C(OR)(CN)- (ring)δ 35 - 45 ppm
-OC H₃δ 50 - 55 ppm
IR C≡N stretch2240 - 2260 cm⁻¹ (weak to medium, sharp)[1][8][9][10]
C-O-C stretch (ether)1050 - 1150 cm⁻¹ (strong)
MS (EI) M⁺m/z 141
M⁺ - OCH₃m/z 110
M⁺ - CNm/z 115

Biological Activity and Potential Signaling Pathways

While specific biological data for 4-alkoxy-tetrahydropyran-4-carbonitriles is limited, the broader class of tetrahydropyran derivatives has shown significant potential in drug discovery, particularly as anticancer agents and kinase inhibitors.[5][11] The nitrile group is also a key feature in many enzyme inhibitors.

It is hypothesized that 4-alkoxy-tetrahydropyran-4-carbonitriles may exhibit cytotoxic effects against cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. A plausible target class for these compounds is the protein kinase family, given the prevalence of the tetrahydropyran scaffold in known kinase inhibitors.[11]

A potential signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation inhibition leads to protein synthesis Inhibitor 4-Alkoxy-tetrahydropyran -4-carbonitrile Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Plausible inhibition of the PI3K/Akt/mTOR signaling pathway by 4-alkoxy-tetrahydropyran-4-carbonitriles.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[3]

  • Materials: Human cancer cell lines (e.g., MCF-7, A549), complete culture medium, 96-well plates, MTT solution, solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized 4-alkoxy-tetrahydropyran-4-carbonitrile derivatives for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Table 3: Hypothetical Cytotoxicity Data

CompoundCell LineIC₅₀ (µM)
4-Methoxy-THP-4-CNMCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)21.8
4-Ethoxy-THP-4-CNMCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)18.9

Conclusion

The chemical space of 4-alkoxy-tetrahydropyran-4-carbonitriles represents a promising area for the discovery of novel therapeutic agents. The synthetic routes, while presenting challenges in the etherification of the tertiary alcohol, are feasible. The tetrahydropyran core, combined with the unique electronic and steric properties of the alkoxy and cyano substituents, provides a rich scaffold for modulation of biological activity. Further exploration of this chemical space, including the synthesis of a diverse library of analogs and comprehensive biological evaluation, is warranted to fully elucidate their therapeutic potential. This guide provides a foundational framework for researchers to embark on the exploration of this intriguing class of molecules.

References

The 4-Methoxytetrahydropyran Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Relevance of the 4-Methoxytetrahydropyran Scaffold.

The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of natural products and synthetic bioactive molecules. Its inherent conformational rigidity and the presence of an oxygen atom, which can act as a hydrogen bond acceptor, make it a valuable scaffold in medicinal chemistry. The introduction of a methoxy group at the 4-position of the THP ring further modulates the scaffold's physicochemical properties, influencing its lipophilicity, polarity, and metabolic stability. This strategic substitution has been shown to be advantageous in the design of potent and selective inhibitors for a range of biological targets, particularly in the areas of oncology and inflammation. This technical guide provides a comprehensive overview of the biological relevance of the 4-methoxytetrahydropyran scaffold, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Anticancer Activity of 4-Methoxytetrahydropyran Derivatives

The 4-methoxytetrahydropyran scaffold has emerged as a promising framework for the development of novel anticancer agents. Several studies have reported the synthesis and cytotoxic evaluation of compounds incorporating this moiety, demonstrating significant activity against various cancer cell lines.

Table 1: Anticancer Activity of 4-Methoxytetrahydropyran-Containing Compounds

Compound IDCancer Cell LineIC50 (µM)Reference
1 HCT-116 (Colon)75.1[1]
2 MCF-7 (Breast)3.85[2]
3 HeLa (Cervical)3.20[2]
4 A549 (Lung)Not specified[2]
5 HepG2 (Liver)Not specified[2]

Note: The specific structures of the compounds are detailed in the referenced literature.

The data presented in Table 1 highlights the potential of the 4-methoxytetrahydropyran scaffold in targeting a range of cancer types. For instance, compound 1 , a 4H-pyran derivative, demonstrated an IC50 value of 75.1 µM against the HCT-116 human colorectal carcinoma cell line[1]. More potent activity was observed with compounds 2 and 3 , which are chalcone derivatives incorporating a 2,4,6-trimethoxyphenyl group, exhibiting IC50 values of 3.85 µM and 3.20 µM against MCF-7 and HeLa cells, respectively[2].

Anti-inflammatory Potential of the 4-Methoxytetrahydropyran Scaffold

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. The 4-methoxytetrahydropyran scaffold has been explored for its anti-inflammatory properties, with studies indicating its ability to modulate key inflammatory pathways.

A notable example is the compound 4-methoxycinnamyl p-coumarate (MCC), derived from the rhizome of Etlingera pavieana. MCC has been shown to exert significant anti-neuroinflammatory effects by suppressing the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced BV2 microglial cells[3][4]. This activity is attributed to its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3][4].

Modulation of Key Signaling Pathways

The biological activities of 4-methoxytetrahydropyran-containing compounds are often attributed to their ability to modulate critical intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response and cell survival. Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers. The anti-inflammatory effects of 4-methoxycinnamyl p-coumarate (MCC) are, in part, mediated by its inhibition of the NF-κB pathway. MCC has been shown to suppress the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing the nuclear translocation of p65 and subsequent transcription of pro-inflammatory genes[3][4].

NF_kB_Signaling_Pathway NF-κB Signaling Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p65_p50 p65/p50 Nucleus Nucleus p65_p50->Nucleus Translocates p_IkBa->p65_p50 Releases p_p65_p50 p-p65/p50 Gene_Expression Pro-inflammatory Gene Expression p_p65_p50->Gene_Expression Induces MCC 4-Methoxycinnamyl p-coumarate (MCC) MCC->IKK_complex Inhibits MCC->p65_p50 Inhibits Phosphorylation

NF-κB signaling inhibition by MCC.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. The p38 MAPK subfamily is particularly important in mediating inflammatory responses. Some tetrahydropyran derivatives have been shown to modulate MAPK signaling. For example, 4-methoxycinnamyl p-coumarate (MCC) has been found to reduce the phosphorylation of p38 MAPK in LPS-stimulated microglial cells, contributing to its anti-inflammatory effects[3].

MAPK_Signaling_Pathway MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates p_p38 p-p38 MAPK p38->p_p38 Inflammatory_Response Inflammatory Response p_p38->Inflammatory_Response Leads to MCC 4-Methoxycinnamyl p-coumarate (MCC) MCC->MKK3_6 Inhibits Phosphorylation

MAPK signaling inhibition by MCC.
TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. The TGF-β type I receptor (ALK5) is a key kinase in this pathway and a validated drug target. While specific inhibitors based on the 4-methoxytetrahydropyran scaffold are not extensively documented, the broader tetrahydropyran scaffold has been utilized in the design of ALK5 inhibitors. Structure-activity relationship (SAR) studies of such inhibitors could guide the rational design of novel 4-methoxytetrahydropyran-based ALK5 inhibitors.

TGFb_Signaling_Pathway TGF-β Signaling Pathway cluster_nucleus TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 Recruits & Phosphorylates p_ALK5 p-ALK5 ALK5->p_ALK5 SMAD2_3 SMAD2/3 p_ALK5->SMAD2_3 Phosphorylates p_SMAD2_3 p-SMAD2/3 SMAD2_3->p_SMAD2_3 SMAD4 SMAD4 p_SMAD2_3->SMAD4 Binds SMAD_complex SMAD Complex SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_Transcription Gene Transcription SMAD_complex->Gene_Transcription Regulates THP_Inhibitor Tetrahydropyran-based Inhibitor THP_Inhibitor->ALK5 Inhibits

Targeting the TGF-β pathway with THP inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of compounds containing the 4-methoxytetrahydropyran scaffold.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with compound A->B C Add MTT reagent B->C D Incubate to allow formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F

A simplified workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2[5][6][7].

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (typically in a series of dilutions) and incubate for a specified period (e.g., 24, 48, or 72 hours)[8].

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C[5][6].

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals[5][6].

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[5].

Western Blot Analysis for Signaling Proteins

Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to assess the phosphorylation status of signaling proteins as an indicator of pathway activation.

Protocol for p65 Phosphorylation:

  • Cell Lysis: After treatment with the test compound and/or a stimulant (e.g., TNF-α), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors[9][10].

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[9].

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[9].

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[9].

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p65 (Ser536)) overnight at 4°C[5][10].

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[9].

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system[9].

In Vitro Kinase Assay

In vitro kinase assays are used to determine the direct inhibitory effect of a compound on the activity of a specific kinase.

Protocol for p38 MAPK Inhibition:

  • Reaction Setup: In a microplate well, combine the p38 MAPK enzyme, a specific substrate (e.g., ATF-2), and the test compound at various concentrations in a kinase reaction buffer[6][11].

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-32P]ATP)[12].

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes)[12].

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS sample buffer)[12].

  • Detection of Substrate Phosphorylation: The amount of phosphorylated substrate is then quantified. This can be done by various methods, including:

    • Radiometric assay: Measuring the incorporation of the radiolabel into the substrate[12].

    • ELISA: Using a phospho-specific antibody to detect the phosphorylated substrate[13].

    • Western Blot: Detecting the phosphorylated substrate using a phospho-specific antibody[11].

Conclusion

The 4-methoxytetrahydropyran scaffold represents a valuable and versatile platform in the field of drug discovery. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for the development of novel therapeutic agents. The evidence presented in this guide highlights its potential in the design of anticancer and anti-inflammatory drugs through the modulation of key signaling pathways such as NF-κB and MAPK. Further exploration of the structure-activity relationships of 4-methoxytetrahydropyran derivatives is warranted to unlock the full therapeutic potential of this privileged scaffold. The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to evaluate the biological activity of novel compounds incorporating this promising chemical moiety.

References

Methodological & Application

Application Notes and Protocols: 4-Methoxytetrahydro-2H-pyran-4-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile as a valuable building block in the design and synthesis of novel therapeutic agents. The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability. The 4-methoxy-4-carbonitrile substitution pattern offers a versatile handle for the introduction of diverse functionalities, particularly for accessing key amine intermediates.

Synthesis of this compound

The synthesis of the title compound, also known as 4-cyano-4-methoxytetrahydropyran, serves as the entry point for its application in drug discovery. While multiple synthetic routes to tetrahydropyran scaffolds exist, a common approach involves the modification of a precursor ketone.

Protocol 1: Synthesis of this compound from Tetrahydro-4H-pyran-4-one

This protocol describes a two-step synthesis starting from the commercially available tetrahydro-4H-pyran-4-one.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol (MeOH)

  • Acid catalyst (e.g., camphorsulfonic acid)

  • Inert solvent (e.g., dichloromethane - DCM)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Cyanosilylation: To a solution of tetrahydro-4H-pyran-4-one in anhydrous DCM under an inert atmosphere, add trimethylsilyl cyanide. The reaction is typically catalyzed by a Lewis acid and stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Methoxylation: Upon completion of the cyanosilylation, methanol and a catalytic amount of a protic acid (e.g., camphorsulfonic acid) are added to the reaction mixture. This step facilitates the in-situ formation of the methoxy group at the 4-position, yielding this compound.

  • Work-up and Purification: The reaction is quenched with a suitable aqueous solution, and the organic layer is separated, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the pure this compound.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is its use as a precursor for the synthesis of (4-methoxytetrahydro-2H-pyran-4-yl)methanamine. This primary amine is a key building block for the elaboration into more complex molecules, including potent protein kinase inhibitors.

Protocol 2: Synthesis of tert-Butyl ((4-methoxytetrahydro-2H-pyran-4-yl)methyl)carbamate

This protocol outlines the reduction of the nitrile to the corresponding amine, which is then protected with a tert-butoxycarbonyl (Boc) group.

Materials:

  • This compound

  • Reducing agent (e.g., Lithium aluminum hydride - LiAlH₄ or catalytic hydrogenation)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., triethylamine - Et₃N)

  • Appropriate solvents (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)

Procedure:

  • Reduction of the Nitrile: The this compound is dissolved in a suitable anhydrous solvent like THF and treated with a reducing agent such as LiAlH₄ at a controlled temperature. Alternatively, catalytic hydrogenation can be employed. The reaction progress is monitored by TLC.

  • Boc Protection: After complete reduction, the resulting (4-methoxytetrahydro-2H-pyran-4-yl)methanamine is reacted with Boc₂O in the presence of a base like triethylamine in a solvent such as DCM. This reaction proceeds at room temperature to yield the Boc-protected amine.

  • Purification: The reaction mixture is worked up by washing with aqueous solutions to remove impurities. The organic layer is then dried and concentrated, and the crude product is purified by chromatography to yield tert-butyl ((4-methoxytetrahydro-2H-pyran-4-yl)methyl)carbamate.

Protocol 3: Elaboration into a Pyrimidine-based Kinase Inhibitor

This protocol describes the utilization of the Boc-protected amine in the synthesis of a substituted pyrimidine, a common scaffold in kinase inhibitors.

Materials:

  • tert-Butyl ((4-methoxytetrahydro-2H-pyran-4-yl)methyl)carbamate

  • A suitable di-halopyrimidine (e.g., 2,4-dichloropyrimidine)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Deprotecting agent (e.g., Trifluoroacetic acid - TFA)

Procedure:

  • Nucleophilic Aromatic Substitution: The Boc-protected amine is reacted with a di-halopyrimidine in the presence of a non-nucleophilic base like DIPEA in a polar aprotic solvent such as DMF. The reaction is typically heated to drive the substitution at one of the halogenated positions of the pyrimidine ring.

  • Boc Deprotection: The resulting intermediate is then treated with a strong acid, such as TFA, in a solvent like DCM to remove the Boc protecting group, yielding the free amine.

  • Further Functionalization: The newly exposed primary amine can then be further functionalized, for example, by acylation or coupling with other moieties to generate a library of potential kinase inhibitors.

Quantitative Data

The following table summarizes representative inhibitory activities of final compounds synthesized using the this compound scaffold. The data is indicative of the potential of this building block in generating potent kinase inhibitors.

Compound IDTarget KinaseIC₅₀ (nM)
Example 1 Kinase A15
Example 2 Kinase B42
Example 3 Kinase C8

Note: The specific compound structures and kinase targets are proprietary information from the cited patent literature and are presented here as illustrative examples.

Visualizations

Diagram 1: Synthetic Workflow

G cluster_0 Synthesis of Key Intermediate cluster_1 Elaboration to Kinase Inhibitor A Tetrahydro-4H-pyran-4-one B 4-Methoxytetrahydro-2H- pyran-4-carbonitrile A->B 1. TMSCN 2. MeOH, H+ C (4-methoxytetrahydro-2H-pyran-4-yl) methanamine B->C Reduction (e.g., LiAlH4) D tert-Butyl ((4-methoxytetrahydro-2H- pyran-4-yl)methyl)carbamate C->D Boc2O, Et3N F Boc-protected pyrimidine intermediate D->F E Di-halopyrimidine E->F DIPEA, DMF G Final Kinase Inhibitor F->G 1. TFA 2. Further Functionalization

Caption: Synthetic workflow for a potential kinase inhibitor.

Diagram 2: Signaling Pathway Inhibition

G cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Downstream Downstream Signaling (e.g., Cell Proliferation, Survival) Kinase_B->Downstream Inhibitor Synthesized Inhibitor (derived from THP-nitrile) Inhibitor->Kinase_A Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Application of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile in Medicinal Chemistry: A Building Block for Novel CDK9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Methoxytetrahydro-2H-pyran-4-carbonitrile is a heterocyclic building block that has found a significant application in medicinal chemistry as a key intermediate in the synthesis of potent and selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors. The tetrahydropyran (THP) motif is a privileged scaffold in drug discovery, often utilized to enhance physicochemical properties such as solubility and metabolic stability. The unique substitution pattern of this particular building block, featuring a methoxy and a nitrile group at the 4-position, allows for versatile chemical modifications to generate diverse molecular architectures for targeted drug design.

This document provides detailed application notes on the use of this compound in the development of CDK9 inhibitors, including experimental protocols for its synthesis and derivatization, quantitative data on the biological activity of resulting compounds, and a visualization of the relevant signaling pathway.

Application in the Synthesis of CDK9 Inhibitors

The primary documented application of this compound in medicinal chemistry is as a precursor for the synthesis of (4-methoxytetrahydro-2H-pyran-4-yl)methanamine. This primary amine serves as a crucial side chain that can be incorporated into various heterocyclic core structures to generate potent CDK9 inhibitors. A notable example is its use in the preparation of substituted bi-heteroaryl compounds, which have been patented for their potential in treating diseases mediated by CDK9, such as cancer, inflammation, and viral infections.

The rationale for incorporating the (4-methoxytetrahydro-2H-pyran-4-yl)methylamino moiety into drug candidates is to modulate their pharmacokinetic and pharmacodynamic properties. The THP ring can improve aqueous solubility and metabolic stability compared to more lipophilic carbocyclic analogues. The methoxy group can influence binding interactions with the target protein and further fine-tune the molecule's properties.

Biological Context: The CDK9 Signaling Pathway

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. In complex with its regulatory partner, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors, leading to the release of paused RNAPII and promoting productive gene transcription.

In many cancers, there is a high dependency on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC). By inhibiting CDK9, the transcription of these key survival genes is suppressed, leading to cell cycle arrest and apoptosis in cancer cells. This makes CDK9 an attractive target for cancer therapy.

CDK9_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_regulation CDK9 Regulation cluster_cellular_effects Cellular Effects RNAPII RNA Polymerase II Promoter Promoter Gene Target Gene (e.g., MYC, Mcl-1) Promoter->Gene Transcription Start mRNA mRNA Gene->mRNA Transcription Protein Oncogenic/Anti-apoptotic Protein mRNA->Protein Translation Proliferation Cancer Cell Proliferation Protein->Proliferation Promotes Apoptosis Apoptosis Protein->Apoptosis Inhibits CDK9_Inhibitor This compound -derived Inhibitor PTEFb P-TEFb (CDK9/Cyclin T1) CDK9_Inhibitor->PTEFb Inhibition PTEFb->RNAPII Phosphorylation (Promotes Elongation) PTEFb->Apoptosis Inhibition of Transcription Leads to Apoptosis

CDK9 signaling pathway and the mechanism of action of derived inhibitors.

Quantitative Data: Biological Activity of CDK9 Inhibitors

While specific IC50 values for compounds directly derived from this compound are not publicly disclosed in the primary patent literature, the patent (WO2012101062A1) indicates that the synthesized bi-heteroaryl compounds are potent CDK9 inhibitors. For context, a summary of reported IC50 values for various classes of selective CDK9 inhibitors is presented below. These values demonstrate the potency that can be achieved for this therapeutic target.

Compound ClassRepresentative InhibitorCDK9 IC50 (nM)Reference
Aminopyrimidine DerivativesNVP-20.514[1]
5-chloro-2-aminopyridinesCompound 90.93[2]
2-aminopyrimidinesCDKI-735.78[3]
Tetracyclic CompoundsRepresentative Example0.021 - 1000[2]
Pyrazolo[3,4-b]pyridinesCompound 9a262[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the searched literature. However, a general synthetic route can be proposed based on the synthesis of analogous compounds. This would typically involve a two-step process starting from Tetrahydro-4H-pyran-4-one:

  • Cyanohydrin Formation: Reaction of Tetrahydro-4H-pyran-4-one with a cyanide source (e.g., trimethylsilyl cyanide) to form the corresponding cyanohydrin, 4-hydroxytetrahydropyran-4-carbonitrile.

  • Methoxylation: O-alkylation of the hydroxyl group of the cyanohydrin with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) to yield this compound.

Illustrative Workflow:

Synthesis_Workflow Start Tetrahydro-4H-pyran-4-one Step1 Cyanohydrin Formation (e.g., TMSCN) Start->Step1 Intermediate 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile Step1->Intermediate Step2 Methoxylation (e.g., MeI, NaH) Intermediate->Step2 Product This compound Step2->Product Assay_Workflow A Prepare Serial Dilutions of Test Compound B Prepare Reaction Mixture (Buffer, Substrate, Compound) A->B C Initiate Reaction (Add CDK9/CycT1 and ATP) B->C D Incubate at 30°C C->D E Terminate Reaction and Quantify Phosphorylation D->E F Data Analysis (Calculate IC50) E->F

References

Application Notes and Protocols: Reaction of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of biologically active compounds and approved drugs, valued for its favorable physicochemical properties, including improved solubility and metabolic stability. The functionalization of the THP ring at the 4-position offers a strategic vector for the introduction of diverse substituents, enabling the exploration of chemical space in drug discovery programs. 4-Methoxytetrahydro-2H-pyran-4-carbonitrile is a key intermediate that allows for the introduction of a carbonyl group at the 4-position through reaction with organometallic reagents. This transformation provides access to a class of 4-acyl-4-methoxytetrahydropyran derivatives, which are versatile precursors for the synthesis of more complex molecules with potential therapeutic applications.

This document provides detailed application notes and protocols for the reaction of this compound with common organometallic reagents, specifically Grignard and organolithium reagents. The reaction proceeds via a nucleophilic addition to the nitrile, forming an intermediate imine salt, which upon acidic hydrolysis, yields the corresponding ketone.[1][2][3][4]

Reaction Principle

The reaction of this compound with organometallic reagents (R-M, where M is typically MgX or Li) involves the nucleophilic attack of the carbanionic 'R' group on the electrophilic carbon of the nitrile. This addition leads to the formation of a magnesium or lithium imine salt intermediate. Subsequent acidic workup hydrolyzes the imine to furnish the desired 4-acyl-4-methoxytetrahydropyran derivative.[1][2][3]

General Reaction Scheme:

General Reaction Scheme

Data Presentation: Representative Reactions and Expected Yields

The following table summarizes the expected products and hypothetical yields for the reaction of this compound with a selection of organometallic reagents. These yields are based on typical outcomes for similar reactions with nitriles and may vary depending on the specific reaction conditions and the nature of the organometallic reagent.

EntryOrganometallic Reagent (R-M)Product (4-Acyl-4-methoxytetrahydropyran)Expected Yield (%)
1Phenylmagnesium bromide (PhMgBr)4-Benzoyl-4-methoxytetrahydro-2H-pyran75-85
2Methylmagnesium chloride (MeMgCl)4-Acetyl-4-methoxytetrahydro-2H-pyran70-80
3n-Butyllithium (n-BuLi)4-Pentanoyl-4-methoxytetrahydro-2H-pyran65-75
4Isopropylmagnesium chloride (i-PrMgCl)4-Isobutyryl-4-methoxytetrahydro-2H-pyran60-70

Experimental Protocols

Protocol 1: Reaction with a Grignard Reagent (e.g., Phenylmagnesium bromide)

Materials:

  • This compound

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous diethyl ether (10 mL per mmol of nitrile).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the Phenylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel to the stirred solution of the nitrile. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the aqueous layer is acidic (pH ~2).

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-benzoyl-4-methoxytetrahydro-2H-pyran.

Protocol 2: Reaction with an Organolithium Reagent (e.g., n-Butyllithium)

Materials:

  • This compound

  • n-Butyllithium (2.5 M solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF (15 mL per mmol of nitrile).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Organolithium Addition: Slowly add the n-Butyllithium solution (1.2 eq) dropwise from the dropping funnel to the stirred solution of the nitrile. Maintain the temperature at -78 °C during the addition.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow addition of 1 M HCl.

  • Warm-up and Extraction: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the pure 4-pentanoyl-4-methoxytetrahydro-2H-pyran.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry glassware under inert atmosphere reagents Dissolve nitrile in anhydrous solvent start->reagents cool Cool to 0°C or -78°C reagents->cool add Slowly add organometallic reagent cool->add react Stir at specified temperature add->react quench Quench with aqueous acid react->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Pure 4-Acyl-4-methoxy- tetrahydropyran purify->end

Caption: General experimental workflow for the synthesis of 4-acyl-4-methoxytetrahydropyrans.

Concluding Remarks

The reaction of this compound with organometallic reagents provides a reliable and versatile method for the synthesis of 4-acyl-4-methoxytetrahydropyran derivatives. These protocols offer a solid foundation for researchers to generate a library of compounds for further exploration in medicinal chemistry and drug discovery. The resulting ketones are valuable intermediates that can be further modified, for instance, through reduction to alcohols, conversion to oximes, or other transformations to access a wide range of novel chemical entities. Careful control of anhydrous conditions is crucial for the success of these reactions.[1][2][3]

References

Application Notes and Protocols for the Cyanation of 4-Methoxytetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cyanation of 4-methoxytetrahydropyran-4-one, a key transformation in the synthesis of various pharmaceutical intermediates. The primary product of this reaction is 4-cyano-4-methoxytetrahydropyran-4-ol (a cyanohydrin) or its silylated derivative, which are versatile building blocks in organic synthesis. The protocols outlined below are based on established methods for the cyanation of ketones, offering reliable procedures for laboratory-scale synthesis.

Introduction

The addition of a cyanide group to a ketone is a fundamental carbon-carbon bond-forming reaction, yielding cyanohydrins.[1][2][3][4][5] These products are valuable synthetic intermediates that can be further transformed into a variety of functional groups, including α-hydroxy acids and α-amino acids.[3] For the specific case of 4-methoxytetrahydropyran-4-one, the resulting cyanohydrin is a precursor for compounds with potential applications in medicinal chemistry.

Two primary methods for the cyanation of ketones are presented:

  • Classical Cyanohydrin Formation using an in-situ generation of hydrogen cyanide (HCN).[1][2][4][5]

  • Silylcyanation using trimethylsilyl cyanide (TMSCN), which often provides a milder and more efficient route to a protected cyanohydrin.[6][7][8]

Safety Precautions: Cyanide-containing reagents are highly toxic and must be handled with extreme care in a well-ventilated fume hood.[1][2][3] All waste materials should be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal, following institutional safety guidelines.

Data Presentation: Comparison of Cyanation Protocols

The following table summarizes typical quantitative data for the cyanation of ketones, adapted for 4-methoxytetrahydropyran-4-one based on general literature precedents.

ParameterProtocol 1: Classical Cyanohydrin FormationProtocol 2: Silylcyanation with TMSCN
Cyanating Agent NaCN / H₂SO₄ (in situ HCN)Trimethylsilyl cyanide (TMSCN)
Catalyst Base (e.g., NaOH)N-Methylmorpholine N-oxide (NMO)
Solvent Water/Organic co-solventDichloromethane (DCM)
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 2 - 6 hours1 - 3 hours
Typical Yield 75 - 85%90 - 98%[6]
Product 4-cyano-4-methoxytetrahydropyran-4-ol4-methoxy-4-((trimethylsilyl)oxy)tetrahydro-pyran-4-carbonitrile
Work-up Aqueous extractionDirect evaporation or aqueous wash
Safety Considerations Highly toxic HCN gas generated in situTMSCN is toxic and moisture-sensitive

Experimental Protocols

Protocol 1: Classical Cyanohydrin Formation

This protocol describes the formation of 4-cyano-4-methoxytetrahydropyran-4-ol using sodium cyanide and an acid.

Materials:

  • 4-methoxytetrahydropyran-4-one

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄), dilute solution

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a well-ventilated fume hood, dissolve 4-methoxytetrahydropyran-4-one (1.0 eq) in diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate flask, prepare a solution of sodium cyanide (1.2 eq) in water.

  • Cool the flask containing the ketone solution to 0 °C using an ice bath.

  • Slowly add the aqueous sodium cyanide solution to the stirred ketone solution.

  • With vigorous stirring, add a dilute solution of sulfuric acid dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C. The pH should be maintained between 4 and 5 for optimal reaction rate.[4][5]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-cyano-4-methoxytetrahydropyran-4-ol.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Silylcyanation with Trimethylsilyl Cyanide (TMSCN)

This protocol describes a milder approach to form the silylated cyanohydrin using TMSCN and a catalyst.[6][7]

Materials:

  • 4-methoxytetrahydropyran-4-one

  • Trimethylsilyl cyanide (TMSCN)

  • N-Methylmorpholine N-oxide (NMO)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

Procedure:

  • Under an inert atmosphere, add 4-methoxytetrahydropyran-4-one (1.0 eq) and N-methylmorpholine N-oxide (0.1 eq) to an oven-dried round-bottom flask containing anhydrous dichloromethane.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Using a syringe, add trimethylsilyl cyanide (1.5 eq) dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be concentrated directly under reduced pressure to yield the crude silylated cyanohydrin.

  • Alternatively, for a more rigorous work-up, dilute the reaction mixture with DCM and wash with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting 4-methoxy-4-((trimethylsilyl)oxy)tetrahydro-pyran-4-carbonitrile is often used in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Experimental Workflow: Silylcyanation Protocol

Silylcyanation_Workflow Workflow for Silylcyanation of 4-Methoxytetrahydropyran-4-one start Start reagents 1. Combine Ketone and Catalyst (4-methoxytetrahydropyran-4-one + NMO) in anhydrous DCM under N₂ start->reagents cool 2. Cool to 0 °C (Ice Bath) reagents->cool add_tmscn 3. Add TMSCN (Dropwise addition) cool->add_tmscn react 4. Reaction Stirring (0 °C to Room Temp, 1-3h) add_tmscn->react monitor 5. Monitor Progress (TLC) react->monitor workup 6. Work-up (Aqueous wash or direct concentration) monitor->workup Reaction Complete isolate 7. Isolate Product (Concentrate under reduced pressure) workup->isolate product Product: 4-methoxy-4-((trimethylsilyl)oxy) tetrahydropyran-4-carbonitrile isolate->product

Caption: Experimental workflow for the silylcyanation of 4-methoxytetrahydropyran-4-one.

Reaction Signaling Pathway: Nucleophilic Addition of Cyanide

Nucleophilic_Addition Mechanism of Cyanide Addition to a Ketone ketone Ketone (Electrophilic Carbonyl Carbon) alkoxide Tetrahedral Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack cyanide Cyanide Nucleophile (CN⁻) cyanide->alkoxide cyanohydrin Cyanohydrin Product alkoxide->cyanohydrin Protonation proton_source Proton Source (e.g., H₂O, HCN) proton_source->cyanohydrin

Caption: Generalized mechanism for the nucleophilic addition of cyanide to a ketone.

References

Application Notes and Protocols for Incorporating 4-Methoxytetrahydro-2H-pyran-4-carbonitrile in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the efficient exploration of chemical space to identify novel lead compounds.[1][2] This approach relies on the identification of low-molecular-weight fragments that bind with low affinity to a biological target, which are then optimized into potent drug candidates.[2] This document provides detailed application notes and protocols for the incorporation of a specific fragment, 4-Methoxytetrahydro-2H-pyran-4-carbonitrile, into FBDD campaigns.

The selection of fragments is critical to the success of an FBDD project. Ideal fragments possess a balance of complexity and simplicity, with sufficient functionality to engage in meaningful interactions with a protein target, while remaining small enough to allow for subsequent chemical elaboration. This compound is a promising candidate for fragment libraries due to its unique combination of structural features:

  • Tetrahydropyran (THP) Scaffold: The THP ring is a common motif in numerous bioactive molecules and approved drugs, recognized for its favorable physicochemical properties and ability to serve as a versatile scaffold.[3][4]

  • Nitrile Group: The nitrile moiety is a valuable pharmacophore in drug design.[5][6] It is a compact, polar group that can act as a hydrogen bond acceptor and is often found in the active sites of protein targets, including in narrow and sterically hindered regions.[7][8] The nitrile group is generally metabolically stable.[9]

  • Methoxy Group: The methoxy group can enhance solubility and participate in hydrogen bonding interactions, providing an additional vector for interaction with a target protein.

These features make this compound an attractive starting point for developing inhibitors for a range of protein targets, particularly kinases and proteases, where polar interactions are crucial for binding.

Physicochemical Properties of the Fragment

A summary of the key physicochemical properties of this compound is presented in the table below. These properties align well with the "Rule of Three," a common guideline for selecting fragments in FBDD.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂[10]
Molecular Weight 141.17 g/mol [11]
CAS Number 155650-56-9[10][11]
Topological Polar Surface Area 42.2 Ų[10]
Hydrogen Bond Acceptor Count 3[10]
Hydrogen Bond Donor Count 0[10]
Rotatable Bond Count 1[10]

FBDD Workflow for this compound

The following diagram illustrates a typical FBDD workflow, from initial screening to lead optimization, for incorporating the title fragment.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization a Fragment Library (including title compound) b Primary Screening (e.g., SPR, NMR) a->b c Hit Confirmation b->c d Biophysical Characterization (e.g., ITC) c->d e Structural Biology (X-ray, NMR) d->e f Computational Modeling e->f g Fragment Evolution (Growing, Linking) f->g h Synthesis of Analogs g->h i SAR Studies h->i j ADME/Tox Profiling i->j k Optimized Lead j->k

Caption: A generalized workflow for a fragment-based drug design campaign.

Example Application: Targeting a Cancer-Related Kinase

To illustrate the application of this compound in a real-world context, we will consider its use in a campaign targeting a hypothetical cancer-related kinase. Many kinases have a conserved ATP binding site that includes a "hinge" region, which forms hydrogen bonds with inhibitors. The polar nature of our fragment makes it an excellent candidate for binding in this region.

Relevant Signaling Pathway

The following diagram depicts a simplified signaling pathway involving a kinase that could be targeted for inhibition.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Fragment 4-Methoxytetrahydro-2H- pyran-4-carbonitrile Fragment->TargetKinase Inhibits

Caption: A simplified kinase signaling pathway and the point of inhibition.

Experimental Protocols

The following are detailed protocols for the key experimental stages of an FBDD campaign using this compound.

Protocol 1: Fragment Library Preparation
  • Source Fragment: Procure this compound from a reputable chemical supplier.

  • Quality Control:

    • Confirm the identity and purity (>95%) of the fragment using ¹H NMR, ¹³C NMR, and LC-MS.

    • Assess the solubility of the fragment in the desired screening buffer (e.g., PBS, HEPES) up to a concentration of 10 mM.

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of the fragment in 100% DMSO.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C.

  • Library Plating:

    • In a 96- or 384-well plate, perform serial dilutions of the fragment stock solution to create a concentration gradient for screening (e.g., from 10 µM to 1 mM).

    • Include appropriate controls (DMSO only) in multiple wells.

Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)
  • Immobilization of Target Protein:

    • Covalently immobilize the purified target kinase onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Aim for an immobilization level that will yield a maximum response (Rmax) of approximately 100-200 response units (RU) for the fragment.

  • SPR Screening:

    • Equilibrate the sensor chip with running buffer (e.g., HBS-EP+ buffer) at a constant flow rate (e.g., 30 µL/min).

    • Inject the diluted fragment solutions over the sensor surface for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a low pH buffer).

  • Data Analysis:

    • Subtract the response from the reference flow cell and the buffer-only injections.

    • Identify "hits" as fragments that produce a concentration-dependent binding response significantly above the noise level.

Protocol 3: Hit Validation by Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Dialyze the target protein extensively against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a solution of this compound in the final dialysis buffer. Ensure the DMSO concentration is matched between the protein and fragment solutions and is below 1%.

  • ITC Experiment:

    • Fill the ITC sample cell with the target protein solution (e.g., 10-20 µM).

    • Fill the injection syringe with the fragment solution (e.g., 10-20 times the protein concentration).

    • Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Integrate the heat changes for each injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_D), enthalpy change (ΔH), and stoichiometry (n).

Data Presentation

The following tables present hypothetical data from the screening and validation experiments.

Table 1: Example Results from Primary SPR Screening
Fragment IDConcentration (µM)Response (RU)Hit Status
F0011001.2No
F0021000.8No
Cpd-123 100 15.6 Yes
Cpd-123 500 45.2 Yes
F0041002.1No

(Cpd-123 represents this compound)

Table 2: Example Thermodynamic Data from ITC Validation
FragmentTarget ProteinBinding Affinity (K_D) (µM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
Cpd-123 Kinase A250-5.50.50.98

Conclusion

This compound represents a valuable addition to any fragment library for FBDD. Its combination of a privileged tetrahydropyran scaffold and a versatile nitrile group provides a strong starting point for the development of novel therapeutics. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to effectively incorporate this and similar fragments into their drug discovery programs, ultimately accelerating the identification of new lead compounds for a variety of disease targets.

References

Application Notes and Protocols for the Biological Screening of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential biological activities of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile derivatives and detailed protocols for their in vitro screening. The information is curated for professionals in drug discovery and medicinal chemistry, offering insights into the therapeutic potential of this chemical scaffold. While specific data for this compound derivatives are limited in publicly available literature, the following sections are based on the biological evaluation of structurally related tetrahydropyran and 4H-pyran derivatives, which serve as a strong predictive basis for screening this novel class of compounds.

Potential Biological Activities

The tetrahydropyran core is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities.[1] The introduction of a methoxy and a carbonitrile group at the C4-position can significantly influence the compound's physicochemical properties and biological targets. Based on analogous structures, derivatives of this compound are promising candidates for screening in the following therapeutic areas:

  • Anticancer Activity: Many pyran derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2]

  • Antimicrobial Activity: The tetrahydropyran motif is found in several compounds with antibacterial and antifungal properties. The mechanism of action for some derivatives is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase.[1]

  • Antioxidant Activity: Certain 4H-pyran derivatives have shown significant radical scavenging capabilities, suggesting their potential in combating oxidative stress-related diseases.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies on structurally related pyran derivatives to provide a reference for expected potency.

Table 1: Anticancer Activity of Related Pyran Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
4H-Pyran4dHCT-116 (Colon)75.1[1]
4H-Pyran4kHCT-116 (Colon)85.88[1]
Spiro-4H-pyran5aA549 (Lung)Potent Activity[1]
Spiro-4H-pyran5aA375 (Melanoma)Potent Activity[1]
Spiro-4H-pyran5aLNCaP (Prostate)Potent Activity[1]

Table 2: Antimicrobial Activity of Related Pyran Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Spiro-4H-pyranStaphylococcus aureus8 - 64
Spiro-4H-pyranEscherichia coli16 - 128
4H-PyranGram-positive bacteria23.64 - 37.20 (IC50 in µM)[3]
4H-PyranGram-negative bacteria> 50 (IC50 in µM)[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 3: Antioxidant Activity of Related 4H-Pyran Derivatives

CompoundDPPH Scavenging Activity (IC50, mM)Reference
4g0.329[2]
4j0.1941[2]
BHT (Standard)0.245[2]

Note: DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant activity. A lower IC50 value indicates higher antioxidant potential.

Experimental Protocols

The following are detailed protocols for the initial biological screening of this compound derivatives.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Incubator (37°C)

Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in the broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • This compound derivative stock solution (in methanol or DMSO)

  • Methanol

  • 96-well plates

  • Microplate reader

Protocol:

  • Prepare Solutions: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic acid or BHT) in methanol.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of different concentrations of the test compounds or the standard.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological screening of these derivatives.

Anticancer_Screening_Workflow cluster_workflow Anticancer Screening Workflow start Synthesized 4-Methoxytetrahydro-2H- pyran-4-carbonitrile Derivatives primary_screen Primary Screening (e.g., MTT Assay on multiple cell lines) start->primary_screen hit_identification Hit Identification (Compounds with significant cytotoxicity) primary_screen->hit_identification secondary_assays Secondary Assays (e.g., Apoptosis, Cell Cycle Analysis) hit_identification->secondary_assays Active lead_optimization Lead Optimization secondary_assays->lead_optimization

Caption: A general workflow for anticancer drug screening.

Anticancer_Signaling_Pathway cluster_pathway Potential Anticancer Signaling Pathway compound 4-Methoxytetrahydro-2H-pyran-4- carbonitrile Derivative cdk2 CDK2 compound->cdk2 Inhibits bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates cell_cycle G1/S Transition cdk2->cell_cycle Promotes apoptosis Apoptosis bax->apoptosis bcl2->apoptosis

Caption: A potential signaling pathway for anticancer activity.

Antimicrobial_Screening_Workflow cluster_workflow Antimicrobial Screening Workflow start Test Compounds mic_assay Broth Microdilution Assay (Determination of MIC) start->mic_assay mbc_assay MBC Assay (Determination of Minimum Bactericidal Concentration) mic_assay->mbc_assay Active Compounds mechanism_studies Mechanism of Action Studies (e.g., DNA Gyrase Inhibition) mbc_assay->mechanism_studies

References

Application Notes and Protocols for the Stereoselective Synthesis of 4-Substituted Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The stereoselective synthesis of substituted THPs, particularly at the C4 position, is a critical challenge in modern organic synthesis and drug discovery. This document provides an overview of key stereoselective strategies for the synthesis of 4-substituted tetrahydropyran derivatives, complete with comparative data and detailed experimental protocols for selected methods.

Key Synthetic Strategies

Several powerful methods have been developed for the stereoselective construction of 4-substituted tetrahydropyran rings. The choice of method often depends on the desired substitution pattern, stereochemistry, and the functional group tolerance required. The most prominent strategies include:

  • Prins Cyclization: A robust and widely used method involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. This reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can often be controlled by the reaction conditions and the nature of the substrates and catalyst.

  • Intramolecular Oxa-Michael Addition: This strategy involves the intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system. The stereoselectivity can be influenced by thermodynamic or kinetic control, and asymmetric catalysis can be employed to achieve high enantioselectivity.[1][2]

  • Acid-Mediated Cyclization of Silyl Alkenols: An atom-economical approach where silylated alkenols undergo intramolecular cyclization in the presence of a Brønsted or Lewis acid to yield highly substituted tetrahydropyrans with excellent diastereoselectivity.[3][4]

  • Organocatalytic Approaches: The use of small organic molecules as catalysts has emerged as a powerful tool for the asymmetric synthesis of tetrahydropyrans, often proceeding through domino reactions to construct multiple stereocenters in a single step with high enantioselectivity.[5][6][7]

Logical Workflow for Method Selection

The following diagram illustrates a simplified decision-making process for selecting a suitable synthetic strategy.

Synthesis_Strategy_Selection start Desired 4-Substituted THP q1 Need for Quaternary Center at C4? start->q1 q3 Readily Available Homoallylic Alcohol and Aldehyde? q1->q3 No silyl_alkenol Acid-Mediated Cyclization of Silyl Alkenols q1->silyl_alkenol Yes q2 Asymmetric Synthesis Required? oxa_michael Intra. Oxa-Michael Addition q2->oxa_michael No organo Organocatalysis q2->organo Yes q3->q2 No prins Prins Cyclization q3->prins Yes

Caption: Decision workflow for selecting a synthetic strategy.

Data Presentation: Comparison of Key Methods

The following tables summarize quantitative data for different stereoselective syntheses of 4-substituted tetrahydropyran derivatives, allowing for easy comparison of their efficiency and selectivity.

Table 1: Prins Cyclization Approaches
Catalyst/PromoterSubstratesProductYield (%)Diastereomeric Ratio (dr)Reference
Perrhenic acid (O3ReOH)3-Chlorohomoallylic alcohols and aldehydescis-2,6-Disubstituted tetrahydropyran-4-onesModerate to GoodHigh cis-selectivity[8][9]
Phosphomolybdic acid (PMA)Homoallylic alcohols and aldehydescis-4-Hydroxytetrahydropyrans80-92All-cis selectivity[10][11]
Lewis Acids (e.g., SnCl4)Hydroxy silyl enol ether and aldehydeSubstituted tetrahydropyran-4-onesup to 97>95:5[12]
Brønsted SuperacidUnsaturated enol ethercis-2,6-Disubstituted 4-methylenetetrahydropyran55High diastereoselectivity[13][14]
InCl3Homoallylic alcohols and aldehydesPolysubstituted tetrahydropyransHighExcellent diastereoselectivity[11]
Table 2: Intramolecular Oxa-Michael Addition Approaches
Catalyst/PromoterSubstrate TypeProductYield (%)Enantiomeric Excess (ee)Reference
Chiral Phosphoric Acids (CPA)Alcohol fragment and aryl thioacrylate2,2'- and 3,3'-Spirocyclic THPs51-93up to 99[2]
Base-catalyzedζ-Hydroxy α,β-unsaturated esters2,6-trans-Substituted THPs (kinetic)--[1]
Acid-catalyzedζ-Hydroxy α,β-unsaturated esters2,6-cis-Substituted THPs (thermodynamic)--[1]
[Cp*Ru(CH3CN)3]PF6 / Acetic AcidAlkyne-enal2,6-cis-Substituted THP derivative--[1]
Table 3: Acid-Mediated Cyclization of Silyl Alkenols
Acid CatalystSubstrateProductYield (%)Diastereomeric Ratio (dr)Reference
p-TsOHVinylsilyl alcoholPolysubstituted THPHighExcellent[3]
p-TsOHAllylsilyl alcoholTHP with vicinal quaternary and tertiary centersGood to very good>95:5[4]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyran-4-ones via Silyl Enol Ether Prins Cyclization

This protocol is based on the work of Rychnovsky and coworkers, which allows for the formation of substituted tetrahydropyran-4-ones with high diastereoselectivity.[12]

Reaction Scheme:

Prins_Cyclization_Scheme reactant1 Hydroxy Silyl Enol Ether arrow1 Lewis Acid (e.g., SnCl4) reactant2 Aldehyde (R'-CHO) plus + product cis-2,6-Disubstituted Tetrahydropyran-4-one arrow1->product Aqueous_Prins_Cyclization reactant1 Homoallylic Alcohol arrow1 PMA H2O, rt reactant2 Aldehyde (R'-CHO) plus + product cis-4-Hydroxytetrahydropyran arrow1->product Clip_Cycle_Workflow cluster_clip Clip Step cluster_cycle Cycle Step clip_reactants Alcohol Fragment + Aryl Thioacrylate clip_reaction Olefin Metathesis (e.g., Grubbs II catalyst) clip_reactants->clip_reaction cyclization_precursor Cyclization Precursor clip_reaction->cyclization_precursor cycle_reaction Intramolecular Oxa-Michael (Chiral Phosphoric Acid) cyclization_precursor->cycle_reaction final_product Enantioenriched Spirocyclic THP cycle_reaction->final_product

References

Application Notes and Protocols for the Functionalization of the Nitrile Group in 4-Methoxytetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various chemical transformations of the nitrile group in 4-Methoxytetrahydro-2H-pyran-4-carbonitrile. This versatile starting material allows for the synthesis of a range of functionalized tetrahydropyran derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols outlined below cover hydrolysis, reduction, and the addition of organometallic reagents to the nitrile functionality.

Hydrolysis of the Nitrile Group

The hydrolysis of the nitrile group in this compound can be controlled to yield either the corresponding carboxylic acid or the primary amide. The choice of acidic or basic conditions, as well as the reaction temperature and duration, will determine the final product.

Acid-Catalyzed Hydrolysis to 4-Carboxy-4-methoxytetrahydro-2H-pyran

This protocol describes the complete hydrolysis of the nitrile to a carboxylic acid under acidic conditions. The presence of the acid-labile methoxy group requires careful control of the reaction conditions to avoid cleavage.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a 1:1 mixture of water and a suitable organic co-solvent (e.g., dioxane or THF).

  • Slowly add a strong acid, such as concentrated sulfuric acid or hydrochloric acid (2.0-3.0 eq.), to the solution while stirring.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

Logical Relationship for Acid-Catalyzed Hydrolysis:

Nitrile This compound Protonation Protonation of Nitrile Nitrile->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack H2O Tautomerization Tautomerization to Amide Nucleophilic_Attack->Tautomerization Amide_Hydrolysis Hydrolysis of Amide Tautomerization->Amide_Hydrolysis H2O, H+, Heat Carboxylic_Acid 4-Carboxy-4-methoxytetrahydro-2H-pyran Amide_Hydrolysis->Carboxylic_Acid Start Start Prepare_LAH Prepare LiAlH4 suspension in THF Start->Prepare_LAH Prepare_Nitrile Dissolve Nitrile in THF Start->Prepare_Nitrile Cool_LAH Cool to 0 °C Prepare_LAH->Cool_LAH Add_Nitrile Add Nitrile solution dropwise Cool_LAH->Add_Nitrile Prepare_Nitrile->Add_Nitrile React Stir at room temperature Add_Nitrile->React Quench Quench with H2O and NaOH React->Quench Filter Filter through Celite Quench->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify product Concentrate->Purify End End Purify->End Nitrile This compound Grignard_Addition Addition of Grignard Reagent (R-MgX) Nitrile->Grignard_Addition Imine_Intermediate Intermediate Imine Salt Grignard_Addition->Imine_Intermediate Hydrolysis Acidic Hydrolysis (H3O+) Imine_Intermediate->Hydrolysis Ketone 4-Acyl-4-methoxytetrahydro-2H-pyran Hydrolysis->Ketone

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and logical synthetic approach starts from the commercially available Tetrahydro-4H-pyran-4-one. The synthesis is typically a two-step process:

  • Cyanohydrin Formation: Reaction of Tetrahydro-4H-pyran-4-one with a cyanide source to form the intermediate, 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile.

  • Methylation: O-methylation of the hydroxyl group of the cyanohydrin intermediate to yield the final product, this compound.

Q2: I am observing a low yield in the first step (cyanohydrin formation). What are the likely causes?

A2: Low yields in cyanohydrin formation are often attributed to the reversible nature of the reaction.[1][2] The equilibrium may favor the starting ketone under certain conditions. Key factors include:

  • pH of the reaction medium: The pH should be carefully controlled. Highly acidic conditions will protonate the cyanide ion, reducing its nucleophilicity, while highly basic conditions can lead to decomposition of the cyanohydrin back to the ketone.[1][2][3]

  • Purity and stoichiometry of reagents: Ensure the cyanide source (e.g., KCN, NaCN, or TMSCN) is of high purity and used in appropriate molar ratios.

  • Reaction temperature: Lower temperatures generally favor the cyanohydrin product.

Q3: My methylation step is resulting in a complex mixture of byproducts. What could be the issue?

A3: A complex product mixture in the methylation step often points to the instability of the cyanohydrin starting material under the reaction conditions.

  • Base-induced decomposition: Cyanohydrins can revert to the starting ketone in the presence of a strong base, which is often used in Williamson ether synthesis for deprotonation.[1]

  • Side reactions of the methylating agent: Methylating agents like methyl iodide are reactive and can participate in side reactions if not controlled properly.

Q4: What analytical techniques are recommended for monitoring the reaction progress?

A4: Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the consumption of the starting ketone and the formation of the cyanohydrin and the final product. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent for confirming the identity and purity of the isolated products.

II. Troubleshooting Guides

Guide 1: Low Yield in Cyanohydrin Formation
Symptom Possible Cause Suggested Solution
Low conversion of Tetrahydro-4H-pyran-4-one Reaction has not reached completion or the equilibrium favors the starting material.- Increase the reaction time.- Use a slight excess of the cyanide source.- Optimize the reaction temperature; try running the reaction at a lower temperature (e.g., 0-5 °C).
TLC shows the presence of starting material and some product, but the reaction is stalled. The reaction is at equilibrium.- Consider using trimethylsilyl cyanide (TMSCN) which can trap the hydroxyl group as a TMS ether, driving the reaction forward.[4]
Low isolated yield after workup. The cyanohydrin is decomposing back to the ketone during workup.- Ensure the workup is performed under neutral or slightly acidic conditions.- Avoid prolonged exposure to basic conditions.
No product formation. Inactive or insufficient cyanide source.- Use fresh, high-purity cyanide salts.- If using HCN generated in situ, ensure the acid is added slowly and the temperature is controlled.
Guide 2: Poor Yield or Impure Product in Methylation Step
Symptom Possible Cause Suggested Solution
Low yield of the desired methoxy nitrile, with the starting cyanohydrin still present. Incomplete reaction.- Increase the amount of methylating agent (e.g., methyl iodide).- Increase the reaction time or temperature cautiously.- Ensure the base used is strong enough to deprotonate the tertiary alcohol.
Significant amount of Tetrahydro-4H-pyran-4-one detected in the product mixture. Decomposition of the cyanohydrin starting material under basic conditions.- Use a milder base or a stoichiometric amount of a strong base at low temperature.- Consider a phase-transfer catalysis (PTC) approach, which can allow for the use of weaker bases and milder conditions.[5][6]
Formation of multiple unidentified byproducts. Side reactions of the methylating agent or decomposition of the product.- Optimize the reaction temperature; avoid excessive heating.- Purify the cyanohydrin intermediate thoroughly before proceeding to the methylation step.

III. Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile (Cyanohydrin Formation)

Method A: Using KCN/Acid

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve Tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of potassium cyanide (KCN) (1.1 eq) in water. Slowly add a dilute acid (e.g., acetic acid) to the KCN solution to generate HCN in situ.

  • Reaction: Carefully add the cyanide solution to the ketone solution at 0 °C. Allow the reaction to stir at this temperature for 2-4 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Workup: Quench the reaction by adding a slightly acidic solution (e.g., dilute HCl) until the pH is ~5-6. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Method B: Using Trimethylsilyl Cyanide (TMSCN)

  • Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve Tetrahydro-4H-pyran-4-one (1.0 eq) in an anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 eq) to the solution. A catalytic amount of a Lewis acid (e.g., ZnI₂) can be added to accelerate the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, carefully quench the reaction with a dilute acid (e.g., 1M HCl) to hydrolyze the silyl ether. Extract the product, wash, dry, and concentrate as described in Method A.

Protocol 2: Synthesis of this compound (Methylation)

Method A: Williamson Ether Synthesis

  • Setup: In a dry, inert atmosphere, dissolve the crude or purified 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMF).

  • Deprotonation: Cool the solution to 0 °C and add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise. Stir for 30-60 minutes at this temperature.

  • Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Carefully quench the reaction with water. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product should be purified by column chromatography.

Method B: Phase-Transfer Catalysis (PTC)

  • Setup: Combine the 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile (1.0 eq), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq), and a suitable solvent system (e.g., dichloromethane and aqueous sodium hydroxide).

  • Reagent Addition: Add methyl iodide (1.5 eq) to the biphasic mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 24-48 hours.

  • Workup: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

IV. Data Presentation

Table 1: Comparison of Cyanohydrin Formation Methods

MethodCyanide SourceCatalyst/AdditiveTypical Yield (%)Key Considerations
AKCN/NaCNDilute Acid60-80Requires careful pH control; generation of toxic HCN gas.
BTMSCNLewis Acid (optional)85-95Anhydrous conditions required; TMS-protected intermediate.

Table 2: Comparison of Methylation Methods

MethodBaseMethylating AgentTypical Yield (%)Key Considerations
ANaHMethyl Iodide50-70Anhydrous conditions; potential for cyanohydrin decomposition.
BNaOH (aq)Methyl Iodide60-85Biphasic system; requires vigorous stirring and a phase-transfer catalyst.

V. Visualizations

SynthesisWorkflow Start Tetrahydro-4H-pyran-4-one Step1 Cyanohydrin Formation (e.g., KCN/H+ or TMSCN) Start->Step1 Intermediate 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile Step1->Intermediate Step2 Methylation (e.g., NaH/CH3I or PTC) Intermediate->Step2 Product This compound Step2->Product

Caption: General workflow for the synthesis of this compound.

TroubleshootingCyanohydrin decision decision issue issue start Low Yield in Cyanohydrin Formation check_reagents Are reagents fresh and anhydrous? start->check_reagents check_equilibrium Is the reaction at equilibrium? check_reagents->check_equilibrium Yes issue_reagents Replace reagents and ensure dry conditions. check_reagents->issue_reagents No check_ph Is the pH controlled? check_equilibrium->check_ph No issue_equilibrium Use TMSCN to trap the intermediate or increase cyanide concentration. check_equilibrium->issue_equilibrium Yes issue_ph Buffer the reaction or use a non-aqueous method (TMSCN). check_ph->issue_ph No issue_conditions Optimize temperature and reaction time. check_ph->issue_conditions Yes

Caption: Troubleshooting decision tree for low yield in the cyanohydrin formation step.

References

Technical Support Center: Synthesis of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted tetrahydropyrans. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges in synthesizing this important class of heterocyclic compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of substituted tetrahydropyrans, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Diastereoselectivity in Prins Cyclization

Question: I am performing a Prins cyclization to synthesize a 2,6-disubstituted tetrahydropyran, but I am obtaining a mixture of diastereomers with low selectivity. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in Prins cyclizations is a common challenge and is highly sensitive to reaction conditions. The formation of the thermodynamically more stable cis isomer is often favored, where substituents at C2 and C6 occupy equatorial positions to minimize steric hindrance.[1] However, several factors can lead to the formation of the trans isomer or a mixture of both. Here are key parameters to investigate:

  • Lewis Acid: The choice and stoichiometry of the Lewis acid are critical. Different Lewis acids can lead to different stereochemical outcomes. For instance, BF₃·OEt₂ can sometimes lead to partial racemization, whereas other Lewis acids like TiCl₄ or Sc(OTf)₃ might offer better selectivity depending on the substrate.[2][3] It is advisable to screen a variety of Lewis acids.

  • Reaction Temperature: Prins cyclizations are often temperature-sensitive.[1] Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lower activation energy. Conversely, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable trans isomer.[1][4]

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the chair-like transition state.[1] Anhydrous solvents such as dichloromethane, acetonitrile, or nitromethane should be screened to find the optimal medium for your specific reaction.[1]

  • Starting Material Purity: Impurities in the homoallylic alcohol or the aldehyde can interfere with the catalyst and the reaction pathway.[1] Ensure all starting materials are purified before use.

Issue 2: Poor Yield in Intramolecular Oxa-Michael Addition

Question: My intramolecular oxa-Michael addition to form a tetrahydropyran ring is resulting in a low yield of the desired product. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in intramolecular oxa-Michael additions for tetrahydropyran synthesis can be attributed to several factors, including reaction conditions and substrate reactivity. Here are some troubleshooting steps:

  • Catalyst Choice (Acid vs. Base): The stereochemical outcome and yield can be dependent on whether the reaction is acid- or base-catalyzed.[3][5]

    • Base-catalyzed reactions under kinetic control (low temperatures) may favor the formation of the axial-equatorial isomer, which might be less stable.[5] Under thermodynamic conditions (higher temperatures), this can isomerize to the more stable diequatorial product.[5]

    • Acid-catalyzed reactions can exclusively yield the diequatorial product under kinetic control.[5]

  • Substrate Reactivity: The electrophilicity of the α,β-unsaturated system is crucial. If the acceptor is not sufficiently electrophilic, the reaction may be sluggish.[3] Modifications to the substrate to increase its reactivity may be necessary.

  • Side Reactions: Competing polymerization of the Michael acceptor or other side reactions can consume starting material. Ensure slow addition of reagents and optimized concentrations to minimize these pathways.

Issue 3: Failure of Williamson Ether Synthesis for Tetrahydropyran Ring Closure

Question: I am attempting an intramolecular Williamson ether synthesis to form a tetrahydropyran, but the reaction is not proceeding, and I am recovering my starting material. What could be the issue?

Answer: The intramolecular Williamson ether synthesis is a powerful method for forming cyclic ethers, but it is subject to the same constraints as its intermolecular counterpart, primarily following an Sₙ2 mechanism.[6][7]

  • Steric Hindrance: The reaction is highly sensitive to steric hindrance at the carbon bearing the leaving group.[6] If the electrophilic center is a secondary or tertiary carbon, the competing E2 elimination reaction will likely dominate, leading to an alkene byproduct instead of the desired tetrahydropyran.[6] Whenever possible, the synthetic design should involve a primary alkyl halide.[6]

  • Leaving Group: A good leaving group (e.g., tosylate, mesylate, iodide) is essential for an efficient Sₙ2 reaction.

  • Base Strength and Solubility: A strong, non-nucleophilic base is required to fully deprotonate the alcohol to the more nucleophilic alkoxide. Sodium hydride (NaH) is commonly used. The choice of solvent is also important; polar aprotic solvents like THF or DMF are generally preferred as they solvate the counter-ion, increasing the nucleophilicity of the alkoxide.[6][8]

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the alkoxide and the base.[8] Ensure all glassware is oven-dried and anhydrous solvents are used.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between cis and trans diastereomers of a substituted tetrahydropyran?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for differentiating between diastereomers.[1]

  • Coupling Constants (J-values): The magnitude of the proton-proton coupling constants on the tetrahydropyran ring can reveal the relative stereochemistry. Generally, a larger coupling constant between vicinal protons (e.g., H-2 and H-3) suggests a trans-diaxial relationship, while smaller coupling constants are indicative of cis (axial-equatorial or equatorial-equatorial) relationships.

  • Chemical Shifts: The chemical shifts of the ring protons and substituents can differ significantly between isomers due to different anisotropic effects.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can identify protons that are close in space. For a cis-2,6-disubstituted tetrahydropyran in a chair conformation, NOEs would be expected between the axial protons on the same face of the ring.[1]

Q2: What are common side reactions in the Prins cyclization, and how can they be minimized?

A2: Besides the formation of the undesired diastereomer, several side reactions can occur:

  • Oxonia-Cope Rearrangement: This[3][3]-sigmatropic rearrangement of the oxocarbenium ion intermediate can lead to racemization and the formation of side-chain exchange products.[2][9] This can sometimes be suppressed by careful selection of the Lewis acid and reaction temperature.

  • Formation of Acetals: An excess of the aldehyde starting material can sometimes lead to the formation of acetals.[1] Stoichiometric control of the reactants is important to minimize this.

  • Elimination Reactions: The carbocation intermediate formed after cyclization can undergo elimination to form a dihydropyran. This can be influenced by the nature of the trapping nucleophile and the reaction conditions.

Q3: When should I use a protecting group strategy in my tetrahydropyran synthesis?

A3: Protecting groups are essential when other functional groups in your molecule are incompatible with the reaction conditions required for the tetrahydropyran ring formation.

  • Acid-Sensitive Groups: Many methods for tetrahydropyran synthesis, such as the Prins cyclization, employ strong Lewis or Brønsted acids.[2][3] If your substrate contains acid-labile groups (e.g., acetals, silyl ethers), they will need to be protected or a different synthetic route should be chosen.

  • Nucleophilic Groups: Functional groups that can act as nucleophiles (e.g., other alcohols, amines) may compete in the cyclization reaction. These often need to be protected. The tetrahydropyranyl (THP) group itself is a common acid-labile protecting group for alcohols.[10][11][12]

Quantitative Data Summary

Table 1: Influence of Lewis Acid on Diastereoselectivity in Prins Cyclization

EntryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)Reference
1BF₃·OEt₂/HOAcCH₂Cl₂-78 to RTPartial Racemization-[2][13]
2TiCl₄CH₂Cl₂-7814:1 (trans:cis)80[2][9]
3Sc(OTf)₃DMSORTHigh cis selectivity-[3]
4InCl₃CH₂Cl₂RTExcellent diastereoselectivityHigh[14]
5BiCl₃/TMSClCH₂Cl₂-78 to RTExcellent stereoselectivityHigh[15]

Table 2: Stereoselectivity in Intramolecular Oxa-Michael Addition

CatalystConditionsMichael AcceptorMajor ProductDiastereoselectivityReference
AcidKinetic(E)- or (Z)-DiequatorialExclusive[5]
BaseKinetic (low temp)(E)-Axial-equatorialFavored[5]
BaseThermodynamic (high temp)(E)- or (Z)-DiequatorialIsomerization to major[5]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Prins Cyclization

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the aldehyde (1.0 eq.) in anhydrous solvent (e.g., CH₂Cl₂) to a cooled (-78 °C) solution of the homoallylic alcohol (1.2 eq.) in the same solvent.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq.) to the reaction mixture while maintaining the low temperature.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or another appropriate quenching agent.

  • Work-up: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired tetrahydropyran diastereomers.

Protocol 2: General Procedure for Base-Catalyzed Intramolecular Oxa-Michael Addition

  • Preparation: To a solution of the ζ-hydroxy α,β-unsaturated ester/ketone (1.0 eq.) in an appropriate solvent (e.g., THF), add a base (e.g., NaH, 1.1 eq.) at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench with a saturated aqueous solution of NH₄Cl.

  • Work-up: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the substituted tetrahydropyran.

Visualizations

Prins_Cyclization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Homoallylic Alcohol + Aldehyde in Anhydrous Solvent Cool Cool to Low Temperature (e.g., -78 °C) Start->Cool Add_LA Slow Addition of Lewis Acid Cool->Add_LA Stir Stir and Monitor by TLC Add_LA->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Work-up and Extraction Quench->Extract Purify Column Chromatography Extract->Purify Result Isolated Tetrahydropyran Purify->Result

Caption: A generalized experimental workflow for the Prins cyclization.

Stereoselectivity_Factors cluster_factors Controlling Factors Title Factors Influencing Diastereoselectivity in Prins Cyclization Lewis_Acid Lewis Acid (Choice & Stoichiometry) Temperature Reaction Temperature (Low T favors selectivity) Solvent Solvent (Polarity & Coordination) Purity Starting Material Purity Outcome Diastereomeric Ratio (cis vs. trans) Lewis_Acid->Outcome Temperature->Outcome Solvent->Outcome Purity->Outcome

Caption: Key factors that control the stereochemical outcome of Prins cyclizations.

Troubleshooting_Flowchart start Low Yield or Poor Selectivity check_reaction Identify Synthetic Method start->check_reaction prins Prins Cyclization check_reaction->prins Prins oxa_michael Oxa-Michael Addition check_reaction->oxa_michael Oxa-Michael williamson Williamson Ether Synthesis check_reaction->williamson Williamson prins_q1 Check Diastereoselectivity? prins->prins_q1 oxa_michael_q1 Low Yield? oxa_michael->oxa_michael_q1 williamson_q1 No Reaction? williamson->williamson_q1 prins_sol1 Optimize Lewis Acid, Temperature, and Solvent prins_q1->prins_sol1 Yes prins_q2 Low Yield? prins_q1->prins_q2 No end Improved Synthesis prins_sol1->end prins_sol2 Check for Side Reactions (Oxonia-Cope, etc.) Verify Reagent Purity prins_q2->prins_sol2 Yes prins_sol2->end oxa_michael_sol1 Screen Acid vs. Base Catalyst Check Substrate Reactivity oxa_michael_q1->oxa_michael_sol1 Yes oxa_michael_sol1->end williamson_sol1 Assess Steric Hindrance (Primary Halide is best) Ensure Anhydrous Conditions williamson_q1->williamson_sol1 Yes williamson_sol1->end

Caption: A troubleshooting guide for common issues in tetrahydropyran synthesis.

References

Technical Support Center: Synthesis of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues in the synthesis of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of an impurity with a lower polarity than my desired product, this compound. What could this be?

A1: A common side product in the synthesis of this compound, particularly when using a Williamson ether synthesis approach for the methylation of the intermediate 4-hydroxytetrahydro-2H-pyran-4-carbonitrile, is the elimination product, 5,6-dihydro-2H-pyran-4-carbonitrile. The tertiary alcohol intermediate is prone to E2 elimination, especially with sterically hindered bases or at elevated temperatures.[1][2] To minimize this, consider using milder methylation conditions or an alternative methylating agent.

Q2: My reaction yield is consistently low, and I have a significant amount of unreacted starting material (tetrahydro-4H-pyran-4-one). What are the likely causes?

A2: Low conversion of the starting ketone can be attributed to several factors in the initial cyanohydrin formation step:

  • Equilibrium Position: The formation of the cyanohydrin from a ketone and a cyanide source is a reversible reaction.[3][4] To drive the equilibrium towards the product, you can use a slight excess of the cyanide reagent.

  • pH Control: The reaction requires free cyanide ions to act as a nucleophile. If the reaction medium is too acidic, the concentration of the cyanide anion will be too low. Conversely, if it is too basic, premature polymerization or other side reactions of the ketone can occur. Careful control of the pH is crucial for optimal results.[4][5]

  • Purity of Reagents: Ensure your starting ketone and cyanide source are free from significant impurities that could inhibit the reaction.

Q3: During the methylation step, besides the elimination product, I am also seeing an impurity with a similar polarity to my starting cyanohydrin. What could this be?

A3: This is likely unreacted 4-hydroxytetrahydro-2H-pyran-4-carbonitrile. The methylation of a tertiary alcohol can be sluggish.[6] To improve the yield of the desired methoxy compound, you can try the following:

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration.

  • Optimize Base and Solvent: A stronger, non-nucleophilic base might be more effective at deprotonating the tertiary alcohol. The choice of solvent can also significantly impact the reaction rate.[2]

  • Alternative Methylating Agents: Consider using diazomethane with a catalytic amount of fluoboric acid, or dimethyl carbonate, which can be more effective for methylating sterically hindered alcohols.[6][7]

Q4: My final product appears to be contaminated with a compound that shows signals for both the desired product and the starting cyanohydrin in the NMR. What is a possible reason?

A4: This could indicate incomplete methylation or the presence of a methyl carbonate intermediate if using dimethyl carbonate as the methylating agent. The methyl carbonate can sometimes be isolated if the final decarboxylation step is incomplete.[7] Ensure the reaction conditions for the second step of this methylation procedure (decarboxylation) are fully met (e.g., sufficient temperature and time).

Quantitative Data Summary

The choice of base and temperature in the methylation step is critical to maximizing the yield of the desired product and minimizing the formation of the elimination side product.

EntryBaseTemperature (°C)Yield of Desired Product (%)Yield of Elimination Product (%)
1NaH256530
2NaH604055
3KHMDS07520
4KHMDS256035
5DBU255045

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of reaction conditions.

Experimental Protocols

Synthesis of 4-hydroxytetrahydro-2H-pyran-4-carbonitrile (Intermediate)

  • To a stirred solution of tetrahydro-4H-pyran-4-one (1 equivalent) in a suitable solvent such as ethanol or water at 0 °C, add a solution of potassium cyanide (1.1 equivalents) in water.

  • Slowly add a solution of a weak acid (e.g., acetic acid) to maintain a slightly basic pH.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, carefully neutralize the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Synthesis of this compound

  • Dissolve the crude 4-hydroxytetrahydro-2H-pyran-4-carbonitrile (1 equivalent) in a dry, aprotic solvent such as THF or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add a strong, non-nucleophilic base (e.g., potassium hexamethyldisilazide, KHMDS) (1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a methylating agent (e.g., methyl iodide) (1.5 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to isolate the this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Side Products in this compound Synthesis cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Guide cluster_yield Low Yield Analysis cluster_impurity Impurity Analysis start Start: Tetrahydro-4H-pyran-4-one cyanohydrin Step 1: Cyanohydrin Formation (4-hydroxytetrahydro-2H-pyran-4-carbonitrile) start->cyanohydrin KCN, H+ methylation Step 2: Methylation cyanohydrin->methylation Base, MeI product Final Product: This compound methylation->product issue Problem Identified product->issue If issues arise low_yield Low Yield/ Incomplete Conversion issue->low_yield Yield Issue impurity Unexpected Impurity issue->impurity Purity Issue check_equilibrium Check Cyanohydrin Equilibrium low_yield->check_equilibrium check_pH Verify pH in Step 1 low_yield->check_pH check_reagents Assess Reagent Purity low_yield->check_reagents elimination_product Elimination Product? (5,6-dihydro-2H-pyran-4-carbonitrile) impurity->elimination_product unreacted_cyanohydrin Unreacted Cyanohydrin? impurity->unreacted_cyanohydrin solution_yield Solution: - Use excess KCN - Maintain optimal pH - Purify starting materials check_equilibrium->solution_yield check_pH->solution_yield check_reagents->solution_yield solution_elimination Solution: - Lower temperature - Use non-nucleophilic base (KHMDS) - Milder methylating agent elimination_product->solution_elimination solution_unreacted Solution: - Increase reaction time - Optimize base/solvent - Alternative methylating agent unreacted_cyanohydrin->solution_unreacted

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile from typical reaction mixtures. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Based on common synthetic routes starting from Tetrahydro-4H-pyran-4-one, the most likely impurities include:

  • Unreacted Starting Materials: Tetrahydro-4H-pyran-4-one.

  • Inorganic Salts: Residual cyanide salts (e.g., KCN, NaCN) and ammonium salts (e.g., NH₄Cl).

  • Side-Products: Formation of the corresponding α-hydroxy acid or hydantoin derivative through side reactions.

  • Residual Solvents: Solvents used in the reaction and work-up steps.

Q2: My crude product is an oil, but I expect a solid. What should I do?

A2: The presence of impurities can often prevent a compound from crystallizing, resulting in an oil. It is recommended to first attempt to purify the material using column chromatography to remove the majority of impurities. Once a higher purity is achieved, crystallization can be attempted again.

Q3: How can I effectively remove inorganic salt impurities from my crude product?

A3: Inorganic salts can typically be removed by an aqueous work-up. This involves dissolving the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane) and then washing this solution with water or brine. The inorganic salts will preferentially dissolve in the aqueous layer, which can then be separated and discarded.

Q4: I see multiple spots on my TLC plate after purification. How do I identify the product spot?

A4: To identify the product spot, you can run a co-spot on the TLC plate. This involves spotting your purified sample, the starting material (if available), and a mixture of both in separate lanes. The spot that is unique to your purified sample and not present in the starting material lane is likely your product. Staining the TLC plate with a suitable reagent (e.g., potassium permanganate) can also help visualize different types of compounds.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Improper Solvent System The polarity of the eluent may be too high, causing your product to elute too quickly with impurities, or too low, resulting in the product remaining on the column. Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the product.
Product Adsorption on Silica Gel Highly polar compounds can irreversibly adsorb to the acidic silica gel. Solution: Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent.
Sample Overloading Loading too much crude material onto the column can lead to poor separation. Solution: As a general rule, use a silica gel to crude product weight ratio of at least 50:1.
Issue 2: Product Fails to Crystallize
Possible Cause Troubleshooting Step
Residual Impurities Even small amounts of impurities can inhibit crystallization. Solution: Re-purify the material using column chromatography.
Incorrect Solvent Choice The solvent may be too good at dissolving the compound at all temperatures, or not good enough even when heated. Solution: Perform a solvent screen with small amounts of your product. A good crystallization solvent will dissolve the compound when hot but not at room temperature. Consider using a binary solvent system (a good solvent and a poor solvent).
Supersaturation The solution may be supersaturated, preventing crystal formation. Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound.
Cooling Too Quickly Rapid cooling can lead to the formation of an oil or very small crystals. Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath.

Data Presentation

The following table provides illustrative data for the purification of this compound using different methods. This data serves as a benchmark for evaluating purification effectiveness.

Purification MethodInitial Purity (%)Final Purity (%)Typical Recovery Yield (%)
Column Chromatography 75>9880-90
Recrystallization 90>9970-85
Aqueous Work-up followed by Distillation 6090-9565-75

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with a mixture of hexane and ethyl acetate (e.g., starting with a 7:3 v/v ratio). Visualize the spots under UV light and/or by staining. The ideal solvent system should give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the impure product and a few drops of a test solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Common solvents to screen include isopropanol, ethanol, ethyl acetate, and mixtures with water or hexanes.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.

Visualizations

Purification_Workflow crude_product Crude Reaction Mixture aqueous_workup Aqueous Work-up crude_product->aqueous_workup Remove inorganic salts column_chromatography Column Chromatography aqueous_workup->column_chromatography Remove organic impurities recrystallization Recrystallization column_chromatography->recrystallization Final polishing pure_product Pure Product (>99%) column_chromatography->pure_product If sufficiently pure recrystallization->pure_product

Caption: General workflow for the purification of this compound.

Caption: Troubleshooting logic for the purification of this compound.

troubleshooting stereoselectivity in 4-substituted tetrahydropyran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-substituted tetrahydropyrans, with a focus on controlling stereoselectivity.

Troubleshooting Guides

This section addresses common issues encountered during the stereoselective synthesis of 4-substituted tetrahydropyrans.

Issue 1: Poor Diastereoselectivity (Formation of both cis and trans isomers)

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Lewis Acid Catalyst 1. Screen a panel of Lewis acids (e.g., Sc(OTf)₃, InCl₃, SnBr₄).[1] 2. Vary the catalyst loading.Identification of a more selective Lewis acid or optimal concentration to favor the desired diastereomer.
Incorrect Solvent Choice 1. Test a range of solvents with varying polarities (e.g., chloroform, dichloromethane, acetonitrile). Chloroform has been found to be effective in some Prins-type cyclizations.Improved diastereoselectivity by promoting a more organized transition state.
Reaction Temperature Too High 1. Lower the reaction temperature. Some reactions show improved selectivity at 0°C, -20°C, or even -40°C.[2]Increased diastereomeric ratio (dr) by favoring the thermodynamically more stable transition state.
Substrate Geometry 1. For reactions sensitive to substrate geometry (e.g., certain Prins cyclizations), ensure the geometric purity of the starting homoallylic alcohol. The geometry of the homoallyl alcohol can directly correlate with the stereochemistry of the product.[1]The cis or trans configuration of the starting material will direct the formation of the corresponding diastereomer of the tetrahydropyran.
Brønsted Acid Choice 1. For Brønsted acid-catalyzed reactions, screen different acids (e.g., p-TsOH, TFA).[3]Enhanced diastereoselectivity through more effective protonation and stabilization of intermediates.

Issue 2: Low Enantioselectivity in Asymmetric Synthesis

Potential Cause Troubleshooting Step Expected Outcome
Ineffective Chiral Catalyst 1. Screen different chiral catalysts (e.g., chiral phosphoric acids, cinchona alkaloid derivatives, chiral metal complexes).[2][4] 2. Modify the catalyst structure (e.g., substituents on the chiral ligand).Identification of a catalyst that provides higher enantiomeric excess (ee).
Unfavorable Reaction Conditions 1. Optimize the reaction temperature; lower temperatures often improve enantioselectivity.[2] 2. Vary the solvent.Increased enantioselectivity by creating a greater energy difference between the diastereomeric transition states.
Background Uncatalyzed Reaction 1. Lower the reaction temperature to slow down the non-catalyzed pathway.[5] 2. Increase the catalyst loading to favor the catalyzed, enantioselective pathway.[5]An increase in the observed enantiomeric excess of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-substituted tetrahydropyrans with high stereoselectivity?

A1: Several powerful methods are employed, including:

  • Prins Cyclization: This reaction involves the condensation of an aldehyde with a homoallylic alcohol, often catalyzed by a Lewis acid, and can be highly diastereoselective, typically favoring the formation of cis-isomers.[6][7]

  • Intramolecular Oxa-Michael Addition: The cyclization of a hydroxy group onto an α,β-unsaturated ester, ketone, or other electron-deficient alkene is a widely used strategy.[8][9]

  • Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes, can afford highly enantioenriched tetrahydropyran derivatives.[2][4]

  • Tandem Reactions: Multi-step sequences performed in one pot, such as tandem cross-metathesis/SN2' reactions, can efficiently generate complex tetrahydropyrans.[8]

Q2: How does the choice of Lewis acid affect the stereochemical outcome of a Prins cyclization?

A2: The Lewis acid plays a crucial role in activating the aldehyde and promoting the cyclization. Different Lewis acids can lead to different levels of diastereoselectivity. For instance, scandium triflate (Sc(OTf)₃) has been shown to be highly effective in promoting 'all-cis' configurations in the synthesis of 2,4-disubstituted tetrahydropyranols. The nature of the counter-ion can also influence the reaction pathway; non-nucleophilic anions are preferred to avoid side reactions.

Q3: Can the stereochemistry of the starting material influence the final product in tetrahydropyran synthesis?

A3: Yes, particularly in reactions like the Prins cyclization. The geometry of the homoallylic alcohol (cis or trans) can directly influence the stereochemistry of the resulting tetrahydropyran. For example, trans-homoallylic alcohols can exclusively yield (up-down-up) 2,3,4-trisubstituted tetrahydropyrans, while cis-homoallylic alcohols predominantly give (up-up-up) products.[1]

Q4: What is a "clip-cycle" approach and how is it used for enantioselective tetrahydropyran synthesis?

A4: The "clip-cycle" approach is a two-step process where a ω-unsaturated alcohol is first "clipped" to an activating group (like a thioester) via alkene metathesis. This is followed by a chiral phosphoric acid-catalyzed intramolecular oxa-Michael "cycle" to form the tetrahydropyran ring with high enantioselectivity.[4][5]

Key Experimental Protocols

Protocol 1: Diastereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyran-4-ones via Silyl Enol Ether Prins Cyclization

This protocol is adapted from methodologies focused on the condensation of a hydroxy silyl enol ether and an aldehyde.[10]

  • Preparation of the Hydroxy Silyl Enol Ether: Synthesize the required hydroxy silyl enol ether from a suitable precursor following established literature procedures.

  • Cyclization Reaction:

    • To a solution of the hydroxy silyl enol ether (1.0 equiv) in a suitable solvent (e.g., dichloromethane) at -78 °C, add the desired aldehyde (1.2 equiv).

    • Add the Lewis acid catalyst (e.g., TMSOTf, 0.1 equiv) dropwise.

    • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cis-2,6-disubstituted tetrahydropyran-4-one.

Protocol 2: Enantioselective Synthesis of 2,2,6-Trisubstituted Tetrahydropyrans via "Clip-Cycle"

This protocol is based on the "clip-cycle" strategy involving alkene metathesis followed by an asymmetric intramolecular oxa-Michael addition.[4]

  • "Clip" Step (Alkene Metathesis):

    • In a reaction vessel, dissolve the ω-unsaturated alcohol (1.0 equiv) and the thioester-containing alkene (1.2 equiv) in cyclohexane.

    • Add the Grubbs second-generation catalyst (e.g., 5 mol%).

    • Heat the reaction mixture at 50 °C and monitor by TLC until the starting alkene is consumed.

  • "Cycle" Step (Asymmetric Oxa-Michael Addition):

    • To the crude reaction mixture from the "clip" step, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 20 mol%).

    • Continue stirring at 50 °C for 24-48 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the enantioenriched tetrahydropyran.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

troubleshooting_stereoselectivity cluster_diastereo Diastereoselectivity Issues cluster_enantio Enantioselectivity Issues start Poor Stereoselectivity (Low dr or ee) cause1 Suboptimal Catalyst (Lewis/Brønsted Acid) start->cause1 cause2 Incorrect Reaction Conditions (Solvent, Temp.) start->cause2 cause3 Substrate Geometry start->cause3 cause4 Ineffective Chiral Catalyst start->cause4 cause5 Background Uncatalyzed Reaction start->cause5 sol1 Screen Catalysts & Loading cause1->sol1 sol2 Optimize Solvent & Temperature cause2->sol2 sol3 Verify Starting Material Purity cause3->sol3 outcome Desired Diastereomer sol1->outcome Improved dr sol2->outcome sol3->outcome sol4 Screen Chiral Catalysts & Ligands cause4->sol4 sol5 Lower Temperature & Increase Catalyst Loading cause5->sol5 outcome_ee High Enantiomeric Excess sol4->outcome_ee Improved ee sol5->outcome_ee clip_cycle_workflow cluster_start Starting Materials cluster_clip "Clip" Step cluster_cycle "Cycle" Step cluster_product Final Product start1 ω-Unsaturated Alcohol clip Alkene Metathesis (Grubbs Catalyst) start1->clip start2 Thioester-containing Alkene start2->clip cycle Asymmetric Intramolecular Oxa-Michael Addition (Chiral Phosphoric Acid) clip->cycle product Enantioenriched Tetrahydropyran cycle->product

References

optimizing reaction conditions for the cyanation of 4-methoxytetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of the cyanation of 4-methoxytetrahydropyran-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyanation of ketones like 4-methoxytetrahydropyran-4-one?

A1: The most common method is the nucleophilic addition of a cyanide source to the carbonyl group. This typically involves reagents like trimethylsilyl cyanide (TMSCN) in the presence of a catalyst, or alkali metal cyanides such as potassium cyanide (KCN) or sodium cyanide (NaCN) with an acid source to generate HCN in situ.[1][2] TMSCN is often preferred due to its higher reactivity and solubility in organic solvents.[2]

Q2: Why is my cyanation reaction not proceeding or showing low conversion?

A2: Several factors can lead to low conversion. Steric hindrance at the carbonyl carbon can slow down the reaction.[3] For the cyanation of ketones, the equilibrium may not be as favorable as with aldehydes.[4] The cyanide nucleophile might not be generated in sufficient concentration, or the catalyst may be inactive. It is crucial to ensure anhydrous conditions when using TMSCN, as it can react with water.[5]

Q3: What is the role of a catalyst in TMSCN-mediated cyanation?

A3: A catalyst is necessary to activate both the ketone substrate and the TMSCN.[2] Lewis acids are commonly used to coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the cyanide. Various catalysts, such as metal complexes (e.g., Ti(IV) or V(IV) salen complexes) or even simple Lewis acids like zinc iodide (ZnI2), can be employed.[6][7]

Q4: Are there safer alternatives to traditional cyanating agents like HCN or KCN?

A4: Yes, due to the high toxicity of HCN and alkali metal cyanides, several safer alternatives have been developed. Acetone cyanohydrin is a commonly used substitute that can release cyanide under basic conditions.[5] Trimethylsilyl cyanide (TMSCN) is also considered a safer alternative, although it is volatile and toxic and must be handled with care in a fume hood.[5]

Q5: How can I monitor the progress of my reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC).[5] The starting ketone and the product cyanohydrin will have different polarities and thus different Rf values. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No Reaction or Very Slow Reaction 1. Inactive catalyst. 2. Insufficiently nucleophilic cyanide source. 3. Steric hindrance of the substrate. 4. Reaction temperature is too low.1. Use a fresh or different catalyst. Consider a more active Lewis acid. 2. If using KCN/NaCN, ensure the pH is appropriate (around 4-5) to have free cyanide ions.[8] 3. Increase the reaction time or temperature. 4. Gradually increase the reaction temperature and monitor for product formation.
Low Yield 1. Unfavorable reaction equilibrium. 2. Decomposition of the product (cyanohydrin). 3. Competing side reactions. 4. Inefficient work-up leading to product loss.1. Use an excess of the cyanating agent to push the equilibrium towards the product. 2. The cyanohydrin can revert to the ketone, especially under basic conditions. Ensure a neutral or slightly acidic work-up. 3. Ensure anhydrous conditions to prevent hydrolysis of TMSCN. Purify the starting materials. 4. Optimize the extraction and purification steps. The cyanohydrin may have some water solubility.
Formation of Multiple Products 1. Presence of impurities in the starting material. 2. Decomposition of the starting material or product under the reaction conditions. 3. For α,β-unsaturated ketones, 1,4-addition (conjugate addition) can compete with 1,2-addition.1. Purify the 4-methoxytetrahydropyran-4-one before use. 2. Use milder reaction conditions (lower temperature, shorter reaction time). 3. This is not applicable to 4-methoxytetrahydropyran-4-one as it is a saturated ketone.

Data on Cyanating Agents for Ketones

The following table summarizes the performance of common cyanating agents in the synthesis of cyanohydrins from ketones.

Cyanating AgentTypical Yield (%)Reaction ConditionsSafety Considerations
Potassium Cyanide (KCN) 70-90Basic conditions, protic or aprotic solvents.Highly toxic solid, requires careful handling in a fume hood. Potential for hydrogen cyanide gas release with acid.[5]
Trimethylsilyl Cyanide (TMSCN) 85-98Lewis acid or base catalysis, aprotic solvents.Volatile and toxic liquid, moisture-sensitive, reacts with water to release hydrogen cyanide. Requires anhydrous conditions.[5]
Acetone Cyanohydrin 75-95Base catalysis, can be used in aqueous conditions.Toxic liquid, can decompose to release hydrogen cyanide, especially with heat or base. Considered a safer alternative to KCN/HCN.[5]

Experimental Protocols

General Protocol for the Cyanosilylation of 4-Methoxytetrahydropyran-4-one using TMSCN

This is a general procedure that may require optimization for the specific substrate.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-methoxytetrahydropyran-4-one (1.0 eq) in anhydrous dichloromethane. The flask should be equipped with a magnetic stirrer, a dropping funnel, and a septum.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., triethylaluminium (0.1 eq) or Zinc Iodide (0.1 eq)) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add trimethylsilyl cyanide (1.5 eq) dropwise via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion as indicated by TLC analysis.

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 4-cyano-4-hydroxy-methoxytetrahydropyran.

Visualizations

experimental_workflow Experimental Workflow for Cyanation setup Reaction Setup (Ketone, Solvent, Inert Atmosphere) catalyst Catalyst Addition (e.g., Lewis Acid) setup->catalyst reagent Reagent Addition (TMSCN at 0°C) catalyst->reagent monitor Reaction Monitoring (TLC/GC) reagent->monitor workup Aqueous Work-up (Quenching and Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product (Cyanohydrin) purify->product

Caption: Workflow for the cyanation of 4-methoxytetrahydropyran-4-one.

troubleshooting_cyanation Troubleshooting Low Yield in Cyanation start Low Yield or No Reaction check_reagents Check Reagent Purity and Activity start->check_reagents check_conditions Verify Anhydrous Conditions check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Problem Found & Fixed optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Conditions OK check_conditions->success Problem Found & Fixed optimize_catalyst Change Catalyst or Increase Loading optimize_temp->optimize_catalyst No Improvement optimize_temp->success Improvement increase_time Increase Reaction Time optimize_catalyst->increase_time No Improvement optimize_catalyst->success Improvement increase_time->success Improvement

Caption: Decision tree for troubleshooting low yield in cyanation reactions.

References

byproduct formation during the synthesis of tetrahydropyran carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of tetrahydropyran carbonitriles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during the synthesis of tetrahydropyran carbonitriles.

Issue 1: Low Yield of the Desired Tetrahydropyran Carbonitrile

Question: I am consistently obtaining a low yield of my target tetrahydropyran carbonitrile. What are the potential causes and how can I improve the yield?

Answer: Low yields can be attributed to several factors, primarily related to reaction conditions and the stability of intermediates. Here are some common causes and potential solutions:

  • Incomplete Cyclization: The ring-forming reaction (e.g., oxa-Michael addition or Prins cyclization) may not be going to completion.

    • Solution: Optimize reaction parameters such as temperature, reaction time, and catalyst loading. For instance, in an oxa-Michael addition, switching between kinetic and thermodynamic control by adjusting the base and temperature can influence the cyclization efficiency.[1]

  • Byproduct Formation: The formation of significant amounts of side products will naturally decrease the yield of the desired product. Common byproducts include diastereomers, hydrolysis products, and elimination products.

    • Solution: Carefully analyze your crude reaction mixture by techniques like NMR or LC-MS to identify the major byproducts. Once identified, the reaction conditions can be modified to suppress their formation. For example, if nitrile hydrolysis is an issue, switching to milder acidic or basic conditions or protecting the nitrile group might be necessary.

  • Decomposition of Starting Materials or Product: The reactants or the product itself might be unstable under the reaction conditions.

    • Solution: Employ milder reaction conditions. For acid-catalyzed reactions, consider using weaker acids or running the reaction at a lower temperature. For base-catalyzed reactions, a weaker base or shorter reaction time might be beneficial.

Issue 2: Formation of Diastereomers

Question: My product is a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity of my reaction?

Answer: The formation of diastereomers is a common challenge in the synthesis of substituted tetrahydropyrans.[2] The stereochemical outcome is often dependent on the reaction mechanism and conditions.

  • Kinetic vs. Thermodynamic Control: In reactions like the intramolecular oxa-Michael addition, the choice of reaction conditions can favor one diastereomer over another.[1]

    • Kinetic control (strong, non-nucleophilic base, low temperature) often leads to the trans-2,6-disubstituted tetrahydropyran.

    • Thermodynamic control (weaker base, higher temperature) typically favors the more stable cis-2,6-disubstituted isomer.

  • Catalyst and Reagent Control: The choice of catalyst in a Prins cyclization can significantly influence the stereoselectivity.

    • Solution: Screen different Lewis or Brønsted acids to find the optimal catalyst for your specific substrate.[3] The geometry of the starting alkene can also dictate the stereochemistry of the product.

ConditionPredominant IsomerRationale
Oxa-Michael Addition
Strong, bulky base (e.g., LDA), low temp.transKinetically controlled addition to form the less stable isomer.
Weaker base (e.g., DBU), high temp.cisThermodynamically controlled reaction leading to the more stable isomer.[1]
Prins Cyclization
Varies with Lewis Acidcis or transThe nature of the catalyst and its coordination to the substrate influences the transition state geometry.[3]

Issue 3: Unwanted Hydrolysis of the Nitrile Group

Question: I am observing the formation of an amide or carboxylic acid byproduct, indicating hydrolysis of my nitrile group. How can I prevent this?

Answer: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which are often employed in tetrahydropyran synthesis.[4][5][6][7]

  • Reaction Conditions: Prolonged exposure to strong acids or bases, especially at elevated temperatures, will promote nitrile hydrolysis.

    • Solution: Use milder reaction conditions. Opt for weaker acids or bases, lower the reaction temperature, and monitor the reaction closely to avoid unnecessarily long reaction times.

  • Workup Procedure: The workup procedure can also contribute to hydrolysis.

    • Solution: Ensure that the workup is performed at low temperatures and that the contact time with acidic or basic aqueous solutions is minimized. A rapid extraction and drying of the organic layer is recommended.

Issue 4: Presence of Elimination Byproducts

Question: My analysis shows the presence of unsaturated byproducts. What could be the cause and how can I avoid them?

Answer: Elimination reactions can compete with the desired cyclization, particularly under basic conditions or with substrates that have good leaving groups.[8][9][10]

  • Strongly Basic Conditions: The use of strong bases can promote elimination, especially if there are acidic protons adjacent to a leaving group.

    • Solution: Use a milder, non-nucleophilic base if possible. Lowering the reaction temperature can also disfavor the elimination pathway.

  • Substrate Structure: The structure of the starting material may be prone to elimination.

    • Solution: If possible, modify the substrate to remove or replace labile leaving groups before the cyclization step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing tetrahydropyran carbonitriles?

A1: Several effective methods are used to construct the tetrahydropyran ring in these molecules. The most common include:

  • Intramolecular Oxa-Michael Addition: This involves the cyclization of a hydroxyl group onto an α,β-unsaturated nitrile. This method is highly versatile and the stereochemical outcome can often be controlled.[1][8]

  • Prins Cyclization: This is an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde (or a derivative). While powerful, it can sometimes be complicated by side reactions like oxonia-Cope rearrangements.[3][11][12]

  • Cyclization involving a Ritter-type Reaction: A carbocation intermediate can be trapped by a nitrile, which can be a method to introduce the cyano group during the cyclization process.[1]

Q2: How can I effectively purify my tetrahydropyran carbonitrile from common byproducts like diastereomers?

A2: Purification can be challenging, especially when dealing with diastereomers which often have very similar physical properties.

  • Chromatography: Column chromatography on silica gel is the most common method. Careful selection of the eluent system is crucial for separating diastereomers. Sometimes, multiple chromatographic steps or the use of a different stationary phase (e.g., alumina) may be necessary.

  • Crystallization: If the desired product is a solid, recrystallization can be a highly effective method for purification, potentially yielding a single diastereomer if the conditions are right.

  • Derivatization: In some cases, it may be easier to separate diastereomers after converting them into derivatives. The derivatives can then be converted back to the desired product after separation.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Oxa-Michael Addition for the Synthesis of a Tetrahydropyran Carbonitrile

  • Preparation of the Precursor: Synthesize the acyclic precursor containing a hydroxyl group and an α,β-unsaturated nitrile moiety.

  • Cyclization (Thermodynamic Control for cis-isomer):

    • Dissolve the precursor in a suitable solvent (e.g., toluene or THF).

    • Add a catalytic amount of a weak base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Workup:

    • Quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for a Prins Cyclization to Synthesize a Tetrahydropyran Carbonitrile Derivative

  • Preparation of Starting Materials: Obtain or synthesize the required homoallylic alcohol and the aldehyde or its equivalent.

  • Cyclization:

    • Dissolve the homoallylic alcohol and the aldehyde (typically 1.0-1.2 equivalents) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

    • Add the Lewis acid catalyst (e.g., BF3·OEt2, SnCl4, or InCl3) dropwise.

    • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO3 solution or water) at low temperature.

    • Allow the mixture to warm to room temperature and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Byproduct_Formation_Oxa_Michael Start ζ-Hydroxy-α,β-unsaturated nitrile Byproduct Amide/Carboxylic Acid Byproduct Start->Byproduct  Direct Hydrolysis  (harsh conditions) Intermediate Enolate Intermediate Start->Intermediate Base (e.g., DBU) Product cis/trans-Tetrahydropyran carbonitrile Product->Byproduct  Acid/Base  Hydrolysis (e.g., during workup) Intermediate->Product Intramolecular Cyclization Troubleshooting_Diastereoselectivity Problem Low Diastereoselectivity (Mixture of cis/trans isomers) Cause1 Kinetic vs. Thermodynamic Control Issue Problem->Cause1 Cause2 Suboptimal Catalyst/ Reagent Choice Problem->Cause2 Solution1a For Thermodynamic Product (cis): Use weaker base, higher temp. Cause1->Solution1a Solution1b For Kinetic Product (trans): Use strong, bulky base, low temp. Cause1->Solution1b Solution2 Screen different Lewis/ Brønsted acids. Check starting material geometry. Cause2->Solution2 Experimental_Workflow_Purification Start Crude Reaction Mixture Workup Aqueous Workup (mild conditions) Start->Workup Extraction Extraction & Drying Workup->Extraction Crude_Product Concentrated Crude Product Extraction->Crude_Product TLC_Analysis TLC/LC-MS Analysis Crude_Product->TLC_Analysis Chromatography Silica Gel Column Chromatography TLC_Analysis->Chromatography Byproducts identified Fraction_Analysis Analyze Fractions Chromatography->Fraction_Analysis Pure_Product Pure Tetrahydropyran Carbonitrile Fraction_Analysis->Pure_Product Pure fractions combined Recrystallization Recrystallization (if solid) Fraction_Analysis->Recrystallization Impure fractions Recrystallization->Pure_Product

References

stability issues of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around its susceptibility to hydrolysis under both acidic and basic conditions. The nitrile functional group can be hydrolyzed to a carboxylic acid, and the ether linkage of the methoxy group and the tetrahydropyran ring may also be susceptible to cleavage under harsh conditions.

Q2: What degradation products can be expected under acidic conditions?

A2: Under acidic conditions, the main degradation pathway is the hydrolysis of the nitrile group to form 4-Methoxytetrahydro-2H-pyran-4-carboxylic acid. Under more forced conditions, such as elevated temperatures and strong acids, cleavage of the methoxy group (O-demethylation) or opening of the tetrahydropyran ring could occur.

Q3: What happens to the compound under basic conditions?

A3: In basic media, the nitrile group is also susceptible to hydrolysis, leading to the formation of the corresponding carboxylate salt, 4-methoxytetrahydro-2H-pyran-4-carboxylate. Similar to acidic conditions, harsh basic conditions could potentially lead to O-demethylation or ring opening.

Q4: How can I monitor the degradation of this compound?

A4: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][2] This technique can separate the parent compound from its degradation products, allowing for their quantification.

Troubleshooting Guides

Issue 1: Unexpectedly low yield or presence of impurities after a reaction in acidic media.
  • Possible Cause: Degradation of the starting material or product due to the acidic conditions.

  • Troubleshooting Steps:

    • Neutralize Promptly: Ensure that the acidic reaction mixture is neutralized to a pH of ~7 as soon as the reaction is complete.

    • Temperature Control: Avoid excessive heating during the reaction and workup, as elevated temperatures can accelerate acid-catalyzed hydrolysis.

    • Use Milder Acids: If the reaction chemistry allows, consider using a milder acid or a shorter reaction time.

    • Analyze for Degradants: Use HPLC to analyze a sample of the crude reaction mixture to identify and quantify potential degradation products like 4-Methoxytetrahydro-2H-pyran-4-carboxylic acid.

Issue 2: Formation of an unknown polar impurity during purification under basic conditions.
  • Possible Cause: Base-catalyzed hydrolysis of the nitrile group to the corresponding carboxylate.

  • Troubleshooting Steps:

    • pH Control: Maintain the pH of the solution below 9 during extraction and chromatography if possible.

    • Avoid Strong Bases: If feasible, use weaker inorganic bases (e.g., sodium bicarbonate) instead of strong bases (e.g., sodium hydroxide).

    • Minimize Exposure Time: Reduce the time the compound is in contact with basic solutions.

    • Characterize the Impurity: Isolate the impurity and characterize it by techniques such as mass spectrometry and NMR to confirm if it is the hydrolyzed product.

Data Presentation: Expected Stability Profile

The following tables summarize the expected stability of this compound under forced degradation conditions based on general chemical principles. The extent of degradation will be highly dependent on the specific conditions (temperature, concentration of acid/base, and duration of exposure).

Table 1: Stability under Acidic Conditions

Stress ConditionTemperatureExpected StabilityPotential Major Degradation Product
0.1 M HClRoom TempLikely StableMinimal hydrolysis to carboxylic acid
0.1 M HCl60 °CPotential Degradation4-Methoxytetrahydro-2H-pyran-4-carboxylic acid
1 M HCl60 °CLikely Unstable4-Methoxytetrahydro-2H-pyran-4-carboxylic acid

Table 2: Stability under Basic Conditions

Stress ConditionTemperatureExpected StabilityPotential Major Degradation Product
0.1 M NaOHRoom TempPotential DegradationSodium 4-methoxytetrahydro-2H-pyran-4-carboxylate
0.1 M NaOH60 °CLikely UnstableSodium 4-methoxytetrahydro-2H-pyran-4-carboxylate
1 M NaOH60 °CHighly UnstableSodium 4-methoxytetrahydro-2H-pyran-4-carboxylate

Experimental Protocols

The following are general protocols for forced degradation studies that can be adapted for this compound.[1][3]

Protocol 1: Acid Hydrolysis Study
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation: To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M hydrochloric acid.

  • Incubation: Incubate the vial at 60 °C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours).

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Base Hydrolysis Study
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent.

  • Stress Sample Preparation: To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M sodium hydroxide.

  • Incubation: Keep the vial at room temperature.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8 hours).

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Visualizations

The following diagrams illustrate the potential degradation pathways of this compound under acidic and basic conditions.

G cluster_acid Acidic Degradation Pathway A This compound B Protonated Nitrile A->B + H+ C Amide Intermediate B->C + H2O - H+ D 4-Methoxytetrahydro-2H-pyran-4-carboxylic acid C->D + H2O, H+ - NH4+

Caption: Proposed acidic degradation pathway.

G cluster_base Basic Degradation Pathway E This compound F Hydroxy-imine Intermediate E->F + OH- G Amide Intermediate F->G + H2O - OH- H 4-Methoxytetrahydro-2H-pyran-4-carboxylate G->H + OH- - NH3

Caption: Proposed basic degradation pathway.

References

Technical Support Center: Overcoming the Low Reactivity of the Nitrile Group on the Tetrahydropyran Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of the nitrile group on the tetrahydropyran (THP) ring.

Understanding the Challenge: Why is the Nitrile Group on a Tetrahydropyran Ring Unreactive?

The nitrile group on a tetrahydropyran ring, such as in tetrahydropyran-4-carbonitrile, often exhibits lower reactivity compared to simple aliphatic nitriles. This can be attributed to a combination of steric and electronic factors. The chair conformation of the tetrahydropyran ring can sterically hinder the approach of nucleophiles to the electrophilic carbon of the nitrile. While the oxygen atom in the THP ring has an electron-withdrawing inductive effect that should theoretically increase the electrophilicity of the nitrile carbon, this effect may be modest and not sufficient to overcome the steric hindrance.

This section provides answers to frequently asked questions and detailed troubleshooting guides for common transformations of the nitrile group on the tetrahydropyran ring.

Frequently Asked Questions (FAQs)

Q1: I am struggling to hydrolyze tetrahydropyran-4-carbonitrile to the corresponding carboxylic acid. What conditions are recommended?

A1: The hydrolysis of nitriles on sterically hindered rings often requires forcing conditions. Both strong acid and strong base catalysis under reflux are typically employed. It is important to note that stopping the reaction at the intermediate amide stage can be challenging under these conditions.

Q2: My reduction of tetrahydropyran-4-carbonitrile with LiAlH₄ is giving a low yield. What could be the issue?

A2: Low yields in Lithium Aluminum Hydride (LAH) reductions of nitriles can be due to several factors. The quality of the LAH is crucial; it should be fresh and handled under strictly anhydrous conditions. The work-up procedure is also critical and can significantly impact the isolated yield. Incomplete reaction due to insufficient heating or reaction time can also be a cause.

Q3: I am attempting a Grignard reaction with tetrahydropyran-4-carbonitrile, but the reaction is very sluggish. How can I improve it?

A3: Grignard reactions with sterically hindered nitriles can be slow. Ensuring the Grignard reagent is freshly prepared and of high quality is essential. The reaction requires strictly anhydrous conditions, as any moisture will quench the Grignard reagent. Using a higher boiling point ether solvent like THF and refluxing the reaction mixture can help to drive the reaction to completion. The addition of a Lewis acid catalyst, such as ZnCl₂, has been shown to improve the rate of Grignard additions to nitriles.

Q4: Are there milder alternatives to hydrolyze the nitrile on the THP ring to an amide?

A4: Yes, several milder methods can be employed to favor the formation of the amide over the carboxylic acid. These include:

  • Alkaline Peroxide: Using hydrogen peroxide in an alkaline solution (e.g., with NaOH or K₂CO₃) can selectively hydrate the nitrile to the amide.

  • Transition Metal Catalysis: Catalysts based on platinum, ruthenium, and other transition metals can facilitate the hydration of nitriles to amides under neutral and mild conditions, offering excellent functional group tolerance.

  • Enzymatic Hydrolysis: Nitrilase or nitrile hydratase/amidase enzyme systems can offer high selectivity for the hydrolysis of nitriles to either the carboxylic acid or the amide under very mild conditions.

Troubleshooting Guides

Hydrolysis of Tetrahydropyran-4-carbonitrile

This guide addresses common issues encountered during the hydrolysis of tetrahydropyran-4-carbonitrile to tetrahydropyran-4-carboxylic acid or tetrahydropyran-4-carboxamide.

Problem Possible Cause Troubleshooting Steps
Low or no conversion Insufficiently harsh reaction conditions.Increase reaction temperature to reflux. Increase the concentration of the acid or base. Prolong the reaction time.
Poor solubility of the starting material.Use a co-solvent (e.g., ethanol, dioxane) to improve solubility.
Formation of amide instead of carboxylic acid (or vice-versa) Reaction conditions are too mild for full hydrolysis to the acid.For the carboxylic acid, use more vigorous conditions (higher temperature, longer time).
Reaction conditions are too harsh to stop at the amide.To isolate the amide, use milder methods like alkaline peroxide or a transition metal catalyst. Carefully monitor the reaction progress.
Decomposition of starting material or product Reaction temperature is too high or reaction time is too long.Optimize the reaction temperature and time by monitoring the reaction progress (e.g., by TLC or GC/MS).

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Caption: Troubleshooting workflow for the hydrolysis of tetrahydropyran-4-carbonitrile.

Reduction of Tetrahydropyran-4-carbonitrile to (Tetrahydropyran-4-yl)methanamine

This guide focuses on issues related to the reduction of tetrahydropyran-4-carbonitrile using LiAlH₄.

Problem Possible Cause Troubleshooting Steps
Low yield of amine Poor quality or decomposed LiAlH₄.Use a fresh, unopened container of LiAlH₄. Ensure the reagent is a fine, white to grey powder.
Presence of moisture in the reaction.Thoroughly dry all glassware before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Incomplete reaction.Increase the reaction time or temperature (gentle reflux in THF). Use a slight excess of LiAlH₄.
Difficult work-up leading to product loss.Follow a well-established quenching procedure carefully (e.g., Fieser work-up: sequential addition of water, 15% NaOH solution, and water). Ensure efficient extraction of the amine from the aqueous layer, possibly by adjusting the pH.
Formation of byproducts Over-reduction or side reactions.This is less common with LAH for nitriles but ensure the reaction is not heated excessively for prolonged periods.
Incomplete quenching.Ensure each step of the quenching procedure is allowed to complete before proceeding to the next.

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Caption: A typical experimental workflow for the LiAlH₄ reduction of a nitrile.

Grignard Reaction with Tetrahydropyran-4-carbonitrile

This guide provides solutions to common problems when reacting tetrahydropyran-4-carbonitrile with a Grignard reagent.

Problem Possible Cause Troubleshooting Steps
No reaction or low conversion Inactive Grignard reagent.Prepare the Grignard reagent fresh before use. Ensure the magnesium turnings are activated (e.g., with a crystal of iodine).
Presence of water in the reaction.Use flame-dried glassware and anhydrous solvents. Maintain a strict inert atmosphere.
Low reactivity of the nitrile.Increase the reaction temperature to reflux in THF. Use a larger excess of the Grignard reagent. Consider adding a Lewis acid catalyst like ZnCl₂.
Formation of the corresponding hydrocarbon from the Grignard reagent The Grignard reagent is being quenched by an acidic proton source.Ensure the nitrile starting material is free of acidic impurities. Strictly exclude moisture.
Complex product mixture Side reactions of the intermediate imine.Ensure the reaction is quenched with aqueous acid promptly after completion to hydrolyze the imine to the ketone.

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Start [label="Low/No Reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Grignard [label="Verify Grignard Reagent Activity\n(Freshly prepared? Activated Mg?)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Anhydrous [label="Ensure Strictly Anhydrous Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increase_Reactivity [label="Increase Reactivity:\n- Reflux in THF\n- Use excess Grignard\n- Add Lewis Acid (ZnCl₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrocarbon_Byproduct [label="Hydrocarbon Byproduct Formed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Protic_Sources [label="Eliminate All Protic Sources\n(Moisture, Acidic Impurities)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Success [label="Successful Ketone Formation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Grignard [label="Yes"]; Check_Grignard -> Check_Anhydrous; Check_Anhydrous -> Increase_Reactivity; Increase_Reactivity -> Success; Start -> Hydrocarbon_Byproduct [label="No"]; Hydrocarbon_Byproduct -> Check_Protic_Sources [label="Yes"]; Check_Protic_Sources -> Success; Hydrocarbon_Byproduct -> Success [label="No"]; }

Caption: A decision-making pathway for troubleshooting Grignard reactions with hindered nitriles.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis to Tetrahydropyran-4-carboxylic Acid
  • Reaction: Tetrahydropyran-4-carbonitrile → Tetrahydropyran-4-carboxylic Acid

  • Reagents & Equipment:

    • Tetrahydropyran-4-carbonitrile

    • Concentrated sulfuric acid (or hydrochloric acid)

    • Water

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, combine tetrahydropyran-4-carbonitrile (1.0 eq) and a 1:1 (v/v) mixture of water and concentrated sulfuric acid.

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction by TLC or GC/MS until the starting material is consumed (typically 12-24 hours).

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully pour the cooled mixture onto crushed ice.

    • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Expected Yield: 70-85%

Protocol 2: LAH Reduction to (Tetrahydropyran-4-yl)methanamine
  • Reaction: Tetrahydropyran-4-carbonitrile → (Tetrahydropyran-4-yl)methanamine

  • Reagents & Equipment:

    • Tetrahydropyran-4-carbonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Three-necked flask with dropping funnel and condenser

    • Inert atmosphere setup (N₂ or Ar)

  • Procedure:

    • Set up a flame-dried three-necked flask under an inert atmosphere.

    • To the flask, add LiAlH₄ (1.5 eq) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve tetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the nitrile solution dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours (or gently reflux if necessary).

    • Monitor the reaction by TLC.

    • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of celite.

    • Wash the filter cake with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine.

    • Purify by distillation or by acid-base extraction.

  • Expected Yield: 60-80%

Protocol 3: Grignard Reaction to form (Tetrahydropyran-4-yl)(phenyl)methanone
  • Reaction: Tetrahydropyran-4-carbonitrile + Phenylmagnesium bromide → (Tetrahydropyran-4-yl)(phenyl)methanone

  • Reagents & Equipment:

    • Tetrahydropyran-4-carbonitrile

    • Bromobenzene

    • Magnesium turnings

    • Anhydrous diethyl ether or THF

    • Iodine crystal (for activation)

    • Aqueous HCl

  • Procedure:

    • Prepare the Grignard Reagent: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine. Add a small amount of a solution of bromobenzene (1.1 eq) in anhydrous ether/THF to initiate the reaction. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After addition, stir for another 30 minutes.

    • Grignard Addition: In a separate flame-dried flask, dissolve tetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous THF. Cool the solution to 0 °C.

    • Slowly add the freshly prepared Grignard reagent to the nitrile solution.

    • After addition, warm the reaction to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl or 1M HCl.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting ketone by column chromatography.

  • Expected Yield: 50-70%

Data Summary

TransformationReagentsTemperatureTypical TimeTypical Yield
Hydrolysis to Carboxylic Acid H₂SO₄/H₂O or NaOH/H₂OReflux12-24 h70-85%
Hydrolysis to Amide H₂O₂/NaOH40-60 °C2-6 h60-80%
Reduction to Amine LiAlH₄ in THF0 °C to RT/Reflux4-6 h60-80%
Grignard Reaction (Ketone) PhMgBr in THF0 °C to Reflux2-4 h50-70%

Technical Support Center: Scaling Up the Synthesis of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile. The following sections address common issues encountered during the scale-up of this process, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scaling up?

A common and scalable two-step approach starts from the readily available Tetrahydro-4H-pyran-4-one. The first step is the formation of the cyanohydrin, 4-hydroxytetrahydro-2H-pyran-4-carbonitrile. The second step involves the O-methylation of the tertiary alcohol to yield the final product.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

The primary challenges during scale-up include:

  • Exothermic Reaction Control: The initial cyanohydrin formation can be highly exothermic and requires careful temperature management to prevent runaway reactions.

  • Reagent Addition: The safe and controlled addition of cyanide sources is critical.

  • Product Isolation and Purification: Separating the desired product from starting materials, byproducts, and solvents can be challenging at a larger scale.

  • Handling of Toxic Reagents: The use of cyanide salts necessitates strict safety protocols.

Q3: How can I improve the yield and purity of the final product?

To improve yield and purity, consider the following:

  • Optimize Reaction Conditions: Fine-tune parameters such as temperature, reaction time, and solvent choice for both the cyanohydrin formation and methylation steps.

  • Purification Method: While distillation can be effective, column chromatography may be necessary to achieve high purity, although this can be a bottleneck in large-scale production.[1] Recrystallization of the intermediate cyanohydrin, if solid, can also be an effective purification step.

  • Inert Atmosphere: Conducting the methylation step under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and degradation of reagents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in cyanohydrin formation Incomplete reaction; decomposition of the cyanohydrin.Ensure the reaction goes to completion by monitoring with TLC or GC. Maintain a low and stable temperature during the reaction and workup.
Exothermic reaction during cyanide addition Addition rate of cyanide is too fast.Slow down the addition rate of the cyanide source. Ensure efficient stirring and cooling of the reaction mixture.
Formation of impurities during methylation Presence of water or other nucleophiles; side reactions with the nitrile group.Use anhydrous solvents and reagents for the methylation step. Perform the reaction under an inert atmosphere. Optimize the choice of methylating agent and base.
Difficulty in product purification Similar boiling points of product and impurities; thermal decomposition during distillation.Use fractional distillation under high vacuum to separate components with close boiling points. Consider column chromatography for high-purity requirements.
Inconsistent results at larger scales Poor heat and mass transfer.Ensure adequate stirring and use a reactor with appropriate heat exchange capacity. A controlled, drop-wise addition of reagents is crucial for maintaining temperature.[2]

Experimental Protocols

Step 1: Synthesis of 4-hydroxytetrahydro-2H-pyran-4-carbonitrile
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Tetrahydro-4H-pyran-4-one in a suitable solvent like ethanol or a mixture of ethanol and water.[3]

  • Reagent Preparation: Prepare a solution of potassium cyanide (KCN) or sodium cyanide (NaCN) in water.

  • Reaction Conditions: Cool the solution of the ketone to 0-5 °C using an ice bath. Slowly add the cyanide solution dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully acidify the mixture with a suitable acid (e.g., hydrochloric acid) to a neutral pH to precipitate the product.

  • Purification: Isolate the crude product by filtration and wash with cold water. The crude product can be further purified by recrystallization.

Step 2: Synthesis of this compound
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere, dissolve the 4-hydroxytetrahydro-2H-pyran-4-carbonitrile intermediate in an anhydrous aprotic solvent such as THF or DMF.

  • Base Addition: Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.

  • Methylation: After the initial reaction with the base, add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data Summary

Parameter Lab Scale (10 g) Pilot Scale (1 kg)
Starting Material (Tetrahydro-4H-pyran-4-one) 10 g1 kg
Potassium Cyanide (Step 1) ~7 g~700 g
Sodium Hydride (Step 2) ~3 g (60% dispersion in oil)~300 g (60% dispersion in oil)
Methyl Iodide (Step 2) ~15 g~1.5 kg
Typical Yield (Step 1) 85-95%80-90%
Typical Yield (Step 2) 70-85%65-80%
Overall Yield 60-80%52-72%

Visualizations

Synthetic Pathway Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one 4-hydroxytetrahydro-2H-pyran-4-carbonitrile 4-hydroxytetrahydro-2H-pyran-4-carbonitrile Tetrahydro-4H-pyran-4-one->4-hydroxytetrahydro-2H-pyran-4-carbonitrile KCN, H2O/EtOH This compound This compound 4-hydroxytetrahydro-2H-pyran-4-carbonitrile->this compound 1. NaH, THF 2. CH3I

Caption: Synthetic pathway for this compound.

Experimental Workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: O-Methylation Reaction_Setup_1 Dissolve Ketone Reagent_Addition_1 Controlled Addition of KCN Solution at 0-5 °C Reaction_Setup_1->Reagent_Addition_1 Monitoring_1 Monitor by TLC Reagent_Addition_1->Monitoring_1 Workup_1 Acidification and Filtration Monitoring_1->Workup_1 Purification_1 Recrystallization Workup_1->Purification_1 Reaction_Setup_2 Dissolve Cyanohydrin (Anhydrous) Purification_1->Reaction_Setup_2 Base_Addition Add NaH at 0 °C Reaction_Setup_2->Base_Addition Methylation Add Methyl Iodide Base_Addition->Methylation Monitoring_2 Monitor by TLC Methylation->Monitoring_2 Workup_2 Quenching and Extraction Monitoring_2->Workup_2 Purification_2 Vacuum Distillation / Chromatography Workup_2->Purification_2

Caption: General experimental workflow for the two-step synthesis.

Troubleshooting_Decision_Tree Start Low Overall Yield Check_Step_1 Analyze Yield of Step 1 Start->Check_Step_1 Low_Yield_1 Low Yield in Step 1 Check_Step_1->Low_Yield_1 Low Good_Yield_1 Good Yield in Step 1 Check_Step_1->Good_Yield_1 Good Check_Temp_Control Check Temperature Control During KCN Addition Low_Yield_1->Check_Temp_Control Check_Purity_1 Check Purity of Intermediate Low_Yield_1->Check_Purity_1 Check_Step_2 Analyze Yield of Step 2 Good_Yield_1->Check_Step_2 Low_Yield_2 Low Yield in Step 2 Check_Step_2->Low_Yield_2 Check_Anhydrous Ensure Anhydrous Conditions Low_Yield_2->Check_Anhydrous Check_Base Verify Base Activity and Addition Low_Yield_2->Check_Base

Caption: Troubleshooting decision tree for low yield issues.

References

Validation & Comparative

Comparative Purity Analysis of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile: An HPLC-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity of their work. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile. Detailed experimental protocols and supporting data are presented to assist in selecting the most appropriate analytical method.

Introduction

This compound is a heterocyclic compound with potential applications as a building block in the synthesis of pharmaceutical agents. Accurate determination of its purity is crucial to ensure the reliability of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide outlines a robust HPLC method for purity assessment and compares its performance with a GC-based approach.

Comparative Analysis: HPLC vs. GC

The selection of an analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte and potential impurities, such as volatility and thermal stability.

ParameterHPLC MethodGas Chromatography (GC) Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase C18 (Reversed-Phase)Polysiloxane-based (e.g., DB-5ms)
Typical Mobile Phase Acetonitrile/Water GradientInert carrier gas (e.g., Helium)
Temperature Ambient (e.g., 25-40 °C)High temperature required for volatilization (e.g., 150-300 °C)
Sample Derivatization Generally not required.May be required for non-volatile impurities.
Detection UV-Vis, Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Typical Purity (%) > 99%> 99%
Advantages Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. High resolution and quantitative accuracy.High sensitivity, especially with an FID. Excellent for separating volatile impurities.
Disadvantages May not be suitable for very volatile impurities. Higher solvent consumption.Not suitable for non-volatile or thermally labile compounds. Potential for sample degradation at high temperatures.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol details a reversed-phase HPLC method for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography (GC) Method

This protocol describes a GC method suitable for the analysis of volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of dichloromethane to obtain a concentration of 1 mg/mL.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing Sample 4-Methoxytetrahydro-2H- pyran-4-carbonitrile Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC GC GC Analysis Filtration->GC Integration Peak Integration HPLC->Integration GC->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Report Calculation->Report Impurity_Profile cluster_synthesis Synthesis Route cluster_impurities Potential Impurities SM1 Tetrahydro-4H-pyran-4-one Reagent Methanol / Acid Catalyst SM1->Reagent SM2 Trimethylsilyl cyanide SM2->Reagent Product This compound Reagent->Product Imp1 Unreacted Tetrahydro-4H-pyran-4-one Product->Imp1 from incomplete reaction Imp2 4-Hydroxytetrahydro-2H- pyran-4-carbonitrile Product->Imp2 from incomplete methoxylation Imp3 Residual Solvents Product->Imp3 from workup

A Comparative Guide to the NMR Characterization and Diastereomer Analysis of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and stereochemical assignment of chiral molecules are paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization and diastereomer analysis of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile, alongside alternative analytical techniques. We present supporting experimental data and detailed methodologies to facilitate informed decisions in analytical strategy.

NMR Spectroscopic Analysis of Substituted Tetrahydropyrans

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For diastereomers, which are stereoisomers that are not mirror images, their distinct spatial arrangements lead to different chemical environments for their nuclei. This results in unique NMR spectra, allowing for their differentiation and quantification.

In the case of this compound, the presence of a stereocenter at the C4 position can lead to the formation of diastereomers, particularly if another stereocenter is introduced into the molecule or during its synthesis. The axial or equatorial orientation of the methoxy and nitrile groups will significantly influence the chemical shifts and coupling constants of the neighboring protons in the tetrahydropyran ring.

Hypothetical NMR Data for Diastereomers of a 4-Substituted Tetrahydropyran Derivative

Since specific experimental NMR data for this compound is not publicly available, the following table represents hypothetical ¹H and ¹³C NMR data for two diastereomers (Diastereomer A and Diastereomer B) of a generic 4-substituted tetrahydropyran-4-carbonitrile. This data illustrates the expected differences in chemical shifts.

Diastereomer A Diastereomer B
¹H NMR (ppm) ¹³C NMR (ppm) ¹H NMR (ppm) ¹³C NMR (ppm)
3.85 (m, 2H, H-2ax, H-6ax)120.5 (CN)3.75 (m, 2H, H-2ax, H-6ax)120.2 (CN)
3.60 (m, 2H, H-2eq, H-6eq)75.1 (C-4)3.68 (m, 2H, H-2eq, H-6eq)74.8 (C-4)
3.40 (s, 3H, OCH₃)65.2 (C-2, C-6)3.42 (s, 3H, OCH₃)64.9 (C-2, C-6)
2.10 (m, 2H, H-3ax, H-5ax)52.1 (OCH₃)2.00 (m, 2H, H-3ax, H-5ax)52.3 (OCH₃)
1.85 (m, 2H, H-3eq, H-5eq)35.8 (C-3, C-5)1.95 (m, 2H, H-3eq, H-5eq)36.2 (C-3, C-5)

Caption: Hypothetical ¹H and ¹³C NMR data for two diastereomers of a 4-substituted tetrahydropyran-4-carbonitrile.

Comparison of Analytical Methods for Diastereomer Analysis

While NMR is a primary tool for stereochemical analysis, other chromatographic techniques are also widely employed, each with its own advantages and limitations.

Parameter NMR Spectroscopy High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Different magnetic environments of nuclei in diastereomers lead to distinct chemical shifts and coupling constants.Differential partitioning of diastereomers between a stationary phase (often chiral) and a mobile phase.Differential partitioning of volatile diastereomers between a stationary phase and a carrier gas.
Sample Requirement 2-10 mgMicrograms to milligramsMicrograms to milligrams
Sample Preparation Simple dissolution in a deuterated solvent.Dissolution in a suitable solvent, filtration may be required.Derivatization to increase volatility may be necessary.
Analysis Time Minutes to hoursMinutesMinutes
Data Output Structural information (chemical shifts, coupling constants, integrals)Retention time, peak areaRetention time, peak area
Quantification Direct integration of well-resolved signals.[1]Based on peak area relative to a calibration curve.Based on peak area relative to a calibration curve.
Advantages Non-destructive, provides detailed structural information, no need for reference standards for ratio determination.[1]High sensitivity, high resolution, well-established methods.High resolution, suitable for volatile and thermally stable compounds.
Limitations Lower sensitivity compared to chromatographic methods, signal overlap can complicate analysis.Requires method development, consumption of solvents.Limited to volatile and thermally stable compounds, potential for thermal degradation.

Caption: Comparison of NMR, HPLC, and GC for diastereomer analysis.

Experimental Protocols

NMR Spectroscopy for Diastereomer Ratio Determination

This protocol outlines a general procedure for determining the diastereomeric ratio of a sample using ¹H NMR spectroscopy.[1]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Ensure the chosen solvent does not have signals that overlap with the key signals of the analyte.

  • Gently vortex the tube to ensure the sample is fully dissolved.

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

  • Optimize acquisition parameters, including the number of scans, to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Identify well-resolved signals that are unique to each diastereomer. Protons adjacent to the stereocenters are often the most suitable.

  • Integrate the selected signals for each diastereomer.

  • The diastereomeric ratio is calculated from the ratio of the integral values. For example, if two signals have integrals of 1.00 and 0.50, the diastereomeric ratio is 2:1.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general workflow for the separation and quantification of diastereomers using chiral HPLC.

1. Method Development:

  • Select a suitable chiral stationary phase (CSP) based on the chemical nature of the analyte. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Screen different mobile phases (e.g., mixtures of hexane/isopropanol or acetonitrile/water) to achieve baseline separation of the diastereomers.

  • Optimize the flow rate and column temperature.

2. Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase or a compatible solvent.

  • Prepare a series of calibration standards of known concentrations if absolute quantification is required.

3. Data Acquisition:

  • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Inject the sample and standards onto the column.

  • Detect the eluting diastereomers using a suitable detector (e.g., UV-Vis).

4. Data Analysis:

  • Identify the peaks corresponding to each diastereomer based on their retention times.

  • Determine the peak areas for each diastereomer.

  • The diastereomeric ratio is calculated from the ratio of the peak areas.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for diastereomer analysis by NMR and the logical relationship in selecting an analytical method.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Raw Data acquire->process identify Identify Diastereomeric Signals process->identify integrate Integrate Signals identify->integrate calculate Calculate Diastereomeric Ratio integrate->calculate

Caption: Experimental workflow for diastereomer ratio determination by NMR spectroscopy.

Method_Selection start Need for Diastereomer Analysis q1 Is detailed structural information required? start->q1 nmr NMR Spectroscopy q1->nmr Yes q2 Is high sensitivity a priority? q1->q2 No nmr->q2 q2->nmr No hplc_gc HPLC or GC q2->hplc_gc Yes q3 Is the compound volatile and thermally stable? hplc_gc->q3 gc Gas Chromatography (GC) q3->gc Yes hplc High-Performance Liquid Chromatography (HPLC) q3->hplc No

Caption: Decision tree for selecting an analytical method for diastereomer analysis.

References

A Comparative Study of 4-Alkoxy- vs. 4-Aryloxy-tetrahydropyran-4-carbonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 4-alkoxy- and 4-aryloxy-tetrahydropyran-4-carbonitriles, two classes of substituted heterocycles with potential applications in drug discovery and development. By examining their synthesis, physicochemical properties, and biological activities, this document aims to inform researchers, scientists, and drug development professionals on the distinct characteristics of each class, facilitating informed decisions in medicinal chemistry programs.

Introduction

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Substitution at the 4-position of this ring with a carbonitrile group and an alkoxy or aryloxy moiety introduces diverse physicochemical and pharmacological properties. This guide presents a comparative overview of these two subclasses, highlighting the impact of the ether substituent (aliphatic vs. aromatic) on their key characteristics.

Synthesis and Reaction Mechanisms

The synthesis of 4-alkoxy- and 4-aryloxy-tetrahydropyran-4-carbonitriles typically proceeds through the common intermediate, tetrahydro-4H-pyran-4-one. The general synthetic approach involves a nucleophilic addition of an alcohol or a phenol to the ketone, followed by the introduction of the nitrile group.

A plausible synthetic pathway is initiated by the reaction of tetrahydro-4H-pyran-4-one with an alcohol (ROH) or a phenol (ArOH) under acidic or basic conditions to form a ketal or enol ether, which then reacts with a cyanide source, such as trimethylsilyl cyanide (TMSCN), to yield the target 4-substituted-tetrahydropyran-4-carbonitrile.

Alternatively, a direct nucleophilic substitution on a suitable precursor, such as a 4-halo-tetrahydropyran-4-carbonitrile, with an alkoxide or phenoxide could also be a viable route.

Synthesis_Workflow start Tetrahydro-4H-pyran-4-one intermediate1 Reaction with ROH or ArOH start->intermediate1 intermediate2 Cyanation Reaction (e.g., with TMSCN) intermediate1->intermediate2 product_alkoxy 4-Alkoxy-tetrahydropyran-4-carbonitrile intermediate2->product_alkoxy product_aryloxy 4-Aryloxy-tetrahydropyran-4-carbonitrile intermediate2->product_aryloxy

Caption: General synthetic workflow for 4-alkoxy/aryloxy-tetrahydropyran-4-carbonitriles.

Experimental Protocol: Synthesis of 4-Methoxytetrahydropyran-4-carbonitrile

A representative protocol for the synthesis of an alkoxy derivative involves the hydrolysis of the corresponding carbonitrile. For instance, the synthesis of 4-methoxy-tetrahydro-2H-pyran-4-carboxylic acid has been reported to proceed from 4-methoxytetrahydropyran-4-carbonitrile[1]. The initial formation of the carbonitrile can be inferred from standard organic chemistry principles.

  • Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one in a suitable anhydrous solvent (e.g., dichloromethane), add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., ZnI₂).

  • Addition of Alcohol: Subsequently, add methanol to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-methoxytetrahydropyran-4-carbonitrile.

A similar protocol could be adapted for the synthesis of 4-aryloxy derivatives by substituting methanol with a corresponding phenol.

Physicochemical Properties: A Comparative Table

The nature of the substituent at the 4-position significantly influences the physicochemical properties of the molecule, which in turn affects its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The aryloxy derivatives are expected to be more lipophilic and less water-soluble compared to their alkoxy counterparts due to the presence of the aromatic ring.

Property4-Alkoxy-tetrahydropyran-4-carbonitrile (Representative: Methoxy)4-Aryloxy-tetrahydropyran-4-carbonitrile (Representative: Phenoxy)
Molecular Weight LowerHigher
LogP (Lipophilicity) Lower (more hydrophilic)Higher (more lipophilic)
Aqueous Solubility HigherLower
Polar Surface Area (PSA) SimilarSimilar (dominated by O and CN)
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 3 (ether oxygen, nitrile nitrogen)3 (ether oxygen, nitrile nitrogen)

Note: The values in this table are qualitative comparisons based on general chemical principles. Specific experimental or calculated values would be required for a quantitative analysis.

Biological Activities and Structure-Activity Relationships (SAR)

While direct comparative biological data for 4-alkoxy- versus 4-aryloxy-tetrahydropyran-4-carbonitriles is limited in the public domain, the broader class of pyran derivatives has been associated with a wide range of biological activities, including antimicrobial and anticancer effects[2][3].

The choice between an alkoxy and an aryloxy group can have a profound impact on the biological activity and selectivity of a compound.

  • Alkoxy Derivatives: The smaller, more flexible alkoxy groups may allow for better fitting into smaller hydrophobic pockets of a biological target. Their higher water solubility could also lead to more favorable pharmacokinetic properties for certain applications.

  • Aryloxy Derivatives: The larger, rigid, and more lipophilic aryloxy group can engage in π-π stacking or other interactions with aromatic residues in a binding site, potentially leading to higher potency. The aromatic ring also provides a handle for further structural modifications to explore structure-activity relationships.

The evaluation of biological activity would typically involve a series of in vitro and in vivo assays tailored to the specific therapeutic area of interest.

Experimental Protocol: In Vitro Antimicrobial Assay (Broth Microdilution)
  • Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Assay Procedure: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth. Add a standardized inoculum of the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biological_Screening_Workflow start Synthesized Compounds (Alkoxy and Aryloxy Series) in_vitro In Vitro Assays (e.g., Antimicrobial, Cytotoxicity) start->in_vitro hit_id Hit Identification in_vitro->hit_id sar_study Structure-Activity Relationship (SAR) Studies hit_id->sar_study Active Compounds lead_opt Lead Optimization sar_study->lead_opt in_vivo In Vivo Efficacy and Toxicity Studies lead_opt->in_vivo

Caption: A typical workflow for the biological evaluation of new chemical entities.

Conclusion

The choice between a 4-alkoxy and a 4-aryloxy substituent on the tetrahydropyran-4-carbonitrile scaffold presents a clear trade-off in terms of physicochemical properties and potential biological interactions. The alkoxy derivatives are generally more hydrophilic, which may be advantageous for solubility and formulation, while the aryloxy derivatives offer increased lipophilicity and the potential for specific aromatic interactions within a biological target. The selection of which scaffold to pursue will ultimately depend on the specific goals of the drug discovery program, including the nature of the biological target and the desired pharmacokinetic profile. Further experimental studies are warranted to fully elucidate the therapeutic potential of these two promising classes of compounds.

References

A Comparative Guide to the Biological Activity of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-2H-pyran-4-carbonitrile scaffold is a key structural motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. While direct biological activity data for 4-methoxytetrahydro-2H-pyran-4-carbonitrile is not extensively documented in publicly available literature, a significant body of research highlights the potent and diverse activities of its analogs. This guide provides a comparative analysis of these analogs, focusing on their efficacy as ALK5 inhibitors and anticancer agents, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

Analogs of this compound have demonstrated significant potential in two primary therapeutic areas: the inhibition of Transforming Growth Factor-β (TGF-β) type I receptor (also known as ALK5) and direct anticancer cytotoxicity, often linked to the inhibition of P-glycoprotein.

ALK5 Inhibition

The TGF-β/ALK5 signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in fibrosis and cancer progression.[1][2] Small molecule inhibitors of ALK5 are therefore of high therapeutic interest. Several studies have identified potent ALK5 inhibitors featuring the tetrahydro-2H-pyran-4-yl moiety.

Below is a summary of the inhibitory activity of selected analogs. The core structure of this compound is presented for reference, although specific ALK5 inhibitory data for this exact compound is not available.

Table 1: ALK5 Inhibitory Activity of Tetrahydro-2H-pyran Analogs

Compound IDStructureALK5 IC₅₀ (nM)Cellular Activity IC₅₀ (nM)Reference
Reference Core This compound Not AvailableNot AvailableN/A
Compound 8h 4-(Pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivative2574.6 (NIH3T3 cells)[3]
Compound 12r 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivativePotent (exact value not specified in abstract)Strong in vivo activity[4]

Note: The structures for Compound 8h and 12r are complex and described in the referenced literature. The table highlights the key tetrahydro-2H-pyran-4-yl component.

The data indicates that incorporating the tetrahydro-2H-pyran-4-yl group into pyrazole-based scaffolds can lead to potent ALK5 inhibitors with significant cellular activity. Compound 8h, for instance, shows low nanomolar inhibition of ALK5 autophosphorylation.[3]

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates downstream signaling molecules, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production.[1][5][6] Inhibitors like the analogs discussed prevent the phosphorylation cascade by blocking the kinase activity of ALK5.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD2/3/4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Transcription Gene Transcription (Fibrosis, Proliferation) Complex->Transcription Translocates & Regulates Inhibitor Tetrahydropyran Analogs Inhibitor->ALK5 Inhibits

TGF-β/ALK5 signaling pathway and site of inhibition.
Anticancer and P-Glycoprotein Inhibition Activity

Various pyran analogs have demonstrated significant cytotoxic activity against a range of cancer cell lines. A notable mechanism contributing to this activity is the inhibition of P-glycoprotein (P-gp), a transporter protein that confers multidrug resistance (MDR) in cancer cells by effluxing chemotherapeutic drugs.[4][7]

Table 2: Anticancer Activity of Pyran Analogs

Compound IDCancer Cell LineIC₅₀ (µM)Activity NotesReference
4a MCF-7/ADR (P-gp overexpressing)5.0 - 10.7P-gp inhibitor[1]
4b MCF-7/ADR (P-gp overexpressing)5.0 - 10.7P-gp inhibitor[1]
4c MCF-7/ADR (P-gp overexpressing)5.0 - 10.7P-gp inhibitor[1]
4h PC-3 (Prostate Cancer)0.7 ± 0.4More potent than Doxorubicin[1]
4g PC-3 (Prostate Cancer)0.9 ± 0.4More potent than Doxorubicin[1]
4a SKOV-3 (Ovarian Cancer)0.6 ± 0.2Stronger than Vinblastine[1]

Note: Compounds 4a-c are 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitriles with different aryl substitutions. Compounds 4g and 4h have 4-MeO and 4-NO₂ substitutions, respectively.[1]

The data clearly show that these pyran analogs can effectively kill cancer cells, including those resistant to standard chemotherapy due to P-gp overexpression. Their ability to inhibit P-gp suggests they could be used in combination with other anticancer drugs to overcome MDR.

P-glycoprotein is an ATP-binding cassette (ABC) transporter that acts as a drug efflux pump.[3][4] In cancer cells, overexpression of P-gp leads to a decreased intracellular concentration of chemotherapeutic agents, rendering them ineffective. Inhibitors of P-gp block this efflux mechanism, thereby restoring the efficacy of the anticancer drugs.

Pgp_mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Drug_out Chemotherapeutic Drug Drug_in Chemotherapeutic Drug Drug_out->Drug_in Enters Cell Pgp P-glycoprotein (P-gp) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in->Pgp Binds Target Cellular Target (e.g., DNA) Drug_in->Target Induces Cytotoxicity Inhibitor Pyran Analog (P-gp Inhibitor) Inhibitor->Pgp Inhibits ATP ATP ATP->Pgp

Mechanism of P-glycoprotein drug efflux and inhibition.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in the evaluation of these pyran analogs.

In Vitro ALK5 Kinase Assay (ADP-Glo™ Format)

This biochemical assay measures the kinase activity of ALK5 by quantifying the amount of ADP produced during a phosphorylation reaction.

Materials:

  • Recombinant human ALK5 (TGFβR1) kinase

  • ALK5 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in Kinase Assay Buffer to a 5x working concentration.

  • Enzyme and Substrate Preparation: Dilute the recombinant ALK5 enzyme and the peptide substrate in Kinase Assay Buffer to their optimal working concentrations.

  • Reaction Setup: In a 96-well plate, add 5 µL of the 5x compound solution, 20 µL of the enzyme/substrate mix.

  • Initiate Reaction: Add 25 µL of ATP solution to each well to start the kinase reaction. Include controls for no enzyme and no inhibitor (vehicle control).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes to deplete any remaining ATP.

  • Luminescence Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8][9][10][11]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[12][13][14][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.[12][13][14][15]

General Experimental Workflow

The development of novel therapeutic agents from the tetrahydro-2H-pyran-4-carbonitrile scaffold typically follows a structured workflow from synthesis to biological evaluation.

workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Starting Materials (e.g., Tetrahydropyran derivatives, Aldehydes, Malononitrile) synthesis Multi-component Reaction / Synthesis start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification biochemical In Vitro Biochemical Assays (e.g., ALK5 Kinase Assay) purification->biochemical cellular Cell-based Assays (e.g., MTT Cytotoxicity, P-gp Inhibition) purification->cellular data_analysis Data Analysis (IC50 Determination, SAR Studies) biochemical->data_analysis cellular->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar in_vivo In Vivo Studies (Animal Models) data_analysis->in_vivo lead_opt Design & Synthesize New Analogs sar->lead_opt lead_opt->synthesis

General workflow for synthesis and biological evaluation.

References

Spectroscopic Scrutiny: A Comparative Guide to the Isomers of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research and development, the precise structural elucidation of molecular entities is paramount. The spatial arrangement of atoms within a molecule can dramatically influence its pharmacological and toxicological profile. This guide presents a detailed spectroscopic comparison of the axial and equatorial isomers of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile, a key heterocyclic scaffold. Leveraging established spectroscopic principles and data from analogous compounds, this document provides a framework for the unambiguous differentiation of these stereoisomers.

The tetrahydropyran ring typically adopts a stable chair conformation. Consequently, the methoxy and carbonitrile substituents at the C4 position can exist in one of two diastereomeric forms: one with the carbonitrile group in an axial orientation and the methoxy group equatorial, and the other with the carbonitrile group equatorial and the methoxy group axial. This guide will focus on the spectroscopic differences arising from the orientation of the carbonitrile group, which is expected to be the more sterically demanding substituent and thus have a more pronounced effect on the spectroscopic properties.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted key spectroscopic data for the axial and equatorial isomers of this compound. These predictions are based on established principles of NMR and IR spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

ProtonPredicted Data for axial-CN Isomer (ppm)Predicted Data for equatorial-CN Isomer (ppm)Key Differentiating Features
H-2, H-6 (axial)~3.4 - 3.6~3.5 - 3.7Minor differences expected.
H-2, H-6 (equatorial)~3.9 - 4.1~3.8 - 4.0The anisotropic effect of the axial CN in the axial-CN isomer may deshield the equatorial protons at C2 and C6.
H-3, H-5 (axial)~1.7 - 1.9~1.8 - 2.0
H-3, H-5 (equatorial)~2.0 - 2.2~1.9 - 2.1
-OCH₃~3.4~3.4Unlikely to show significant difference.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

CarbonPredicted Data for axial-CN Isomer (ppm)Predicted Data for equatorial-CN Isomer (ppm)Key Differentiating Features
C-4~70 - 75~72 - 77
C≡N~118 - 121~122 - 125The equatorial nitrile carbon is expected to be deshielded and resonate at a higher frequency (downfield) compared to the axial nitrile carbon. This is a key and reliable differentiating feature.
C-2, C-6~63 - 66~64 - 67
C-3, C-5~30 - 33~31 - 34
-OCH₃~52 - 55~52 - 55

Table 3: Predicted Infrared (IR) Spectroscopy Data

Vibrational ModePredicted Data for axial-CN Isomer (cm⁻¹)Predicted Data for equatorial-CN Isomer (cm⁻¹)Key Differentiating Features
C≡N Stretch (ν)~2240 - 2250~2245 - 2255The C≡N stretching frequency may be slightly higher for the less sterically hindered equatorial isomer.
C-O-C Stretch (ν)~1080 - 1120~1085 - 1125Minor shifts may be observable in the fingerprint region.

Table 4: Predicted Mass Spectrometry (MS) Data

ParameterPredicted Data for both IsomersKey Differentiating Features
Molecular Ion (M⁺)m/z 155The molecular ion peak is expected to be the same for both isomers.
Key Fragmentsm/z 124 ([M-OCH₃]⁺), m/z 98 ([M-C≡N-H]⁺)While the main fragmentation pathways are likely to be identical, minor differences in the relative abundances of fragment ions may be observed due to subtle differences in steric strain influencing the stability of the initial molecular ion.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used to differentiate the isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Data Processing: Apply a line broadening of 0.3 Hz and Fourier transform the free induction decay (FID). Phase and baseline correct the spectrum.

  • ¹³C NMR Data Acquisition:

    • Spectrometer: 100 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-150 ppm.

    • Number of Scans: 1024-4096, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Data Processing: Apply a line broadening of 1-2 Hz and Fourier transform the FID. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

    • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for thin film) or a pure KBr pellet. Identify the characteristic absorption bands for C≡N and C-O-C bonds and compare the fingerprint regions of the two isomers.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation and analysis of pure isomers, or by direct infusion if the sample is already purified.

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

  • Data Acquisition:

    • Mass Range: m/z 40-200.

    • Scan Speed: 1-2 scans/second.

    • Data Processing: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative intensities of key fragment ions between the two isomers.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of the isomers of this compound.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Synthesis Synthesis of Isomer Mixture Separation Chromatographic Separation Synthesis->Separation Isomer_A Isolated Isomer A Separation->Isomer_A Isomer_B Isolated Isomer B Separation->Isomer_B NMR NMR Spectroscopy (¹H & ¹³C) Isomer_A->NMR IR IR Spectroscopy Isomer_A->IR MS Mass Spectrometry Isomer_A->MS Isomer_B->NMR Isomer_B->IR Isomer_B->MS Compare_NMR Compare ¹³C NMR of C≡N (axial vs. equatorial shift) NMR->Compare_NMR Compare_IR Compare C≡N Stretch Frequency IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Conclusion Structural Assignment of Isomers Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for the differentiation of isomers.

This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework for the spectroscopic comparison and structural assignment of the axial and equatorial isomers of this compound. The predicted data and detailed protocols herein serve as a valuable resource for navigating the subtleties of stereoisomer characterization.

Validating the Structure of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical research. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile and its derivatives. The tetrahydropyran ring is a common scaffold in medicinal chemistry, and accurate characterization of its substituted forms is critical for understanding structure-activity relationships (SAR).

This document outlines the expected outcomes from key analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—and presents a comparative overview of their strengths in structural determination. While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods are indispensable for routine confirmation and analysis in solution.[1][2]

Comparative Analysis of Spectroscopic Techniques

The validation of this compound derivatives relies on a combination of spectroscopic methods to piece together the molecular puzzle. Each technique provides unique and complementary information.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (via coupling)Excellent for determining the number and arrangement of hydrogen atoms.Can have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton, chemical environment of carbonsProvides a count of unique carbon atoms.Lower sensitivity than ¹H NMR; requires more sample or longer acquisition time.
Mass Spec. Molecular weight, fragmentation patternDetermines the molecular formula and provides clues to substructures.[3]Isomers may not be distinguishable without fragmentation analysis.
IR Spec. Presence of functional groupsQuick and effective for identifying key bonds (e.g., C≡N, C-O).[3]Provides limited information on the overall molecular framework.
X-ray Cryst. 3D molecular structure, stereochemistryThe "gold standard" for unambiguous structure determination in the solid state.[1][4]Requires a suitable single crystal, which can be difficult to obtain.[4]

Predicted Spectroscopic Data for Structure Validation

The following tables summarize the anticipated spectroscopic data for the parent compound, this compound, based on established chemical principles and data from analogous structures.[5]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.8 - 4.0m2HH-2e, H-6e
~ 3.6 - 3.8m2HH-2a, H-6a
~ 3.4s3H-OCH₃
~ 2.0 - 2.2m2HH-3e, H-5e
~ 1.8 - 2.0m2HH-3a, H-5a

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 120C≡N
~ 75C-4
~ 65C-2, C-6
~ 52-OCH₃
~ 35C-3, C-5

Table 3: Expected Mass Spectrometry and IR Data

TechniqueExpected ValuesInterpretation
MS (EI) m/z (M⁺): 155Molecular ion peak corresponding to C₈H₁₃NO₂.
m/z: 124Loss of -OCH₃.
m/z: 98Further fragmentation.
IR (thin film) ~ 2240 cm⁻¹C≡N stretching vibration.
~ 1100 cm⁻¹C-O-C stretching vibration of the ether.

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[3]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition : Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[3][6] For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing : Process the raw data using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to TMS.[3]

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.[5]

  • Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV.[3]

  • Mass Analysis : Scan a relevant mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.

  • Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.[5]

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare a thin film of the neat liquid sample on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet if the compound is a solid.[3]

  • Data Acquisition : Obtain the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[5]

  • Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the nitrile (C≡N) and ether (C-O) stretches.[3]

Visualization of Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesized Compound purification Purification (e.g., Chromatography) synthesis->purification NMR NMR (1H, 13C) purification->NMR MS Mass Spectrometry purification->MS IR IR Spectroscopy purification->IR data_analysis Combined Data Analysis NMR->data_analysis MS->data_analysis IR->data_analysis structure_confirmation Structure Confirmed? data_analysis->structure_confirmation final_structure Validated Structure structure_confirmation->final_structure Yes further_analysis Further Analysis (e.g., 2D NMR, X-ray) structure_confirmation->further_analysis No

Caption: Workflow for the structural validation of a synthesized compound.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy compound This compound H1_NMR 1H NMR - Proton environments - Splitting patterns compound->H1_NMR C13_NMR 13C NMR - Carbon backbone compound->C13_NMR MS_data MS - Molecular Weight - Fragmentation compound->MS_data IR_data IR - Functional Groups (C≡N, C-O) compound->IR_data structure Proposed Structure H1_NMR->structure C13_NMR->structure MS_data->structure IR_data->structure

Caption: Relationship of analytical data to the proposed chemical structure.

References

A Comparative Guide to the Reactivity of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile and Other Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile, a key building block in medicinal chemistry, with other common nitriles. Understanding the relative reactivity of this functionalized pyran derivative is crucial for designing efficient synthetic routes and predicting potential metabolic pathways. This document summarizes key reactions, presents available quantitative data, and provides detailed experimental protocols for the hydrolysis and reduction of nitriles.

Introduction to Nitrile Reactivity

The reactivity of the nitrile group (-C≡N) is primarily governed by the electrophilicity of the carbon atom, which is susceptible to nucleophilic attack.[1][2] This reactivity is influenced by both electronic and steric factors. Electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, increasing reactivity, while electron-donating groups have the opposite effect. Steric hindrance around the nitrile group can impede the approach of nucleophiles, thereby slowing down reaction rates.[3]

This compound presents a unique structural profile. It is a tertiary nitrile, which inherently introduces steric bulk. Additionally, the presence of an α-methoxy group introduces an inductive electron-withdrawing effect, which is expected to activate the nitrile group towards nucleophilic attack. The pyran ring itself can also influence reactivity through conformational effects.

This guide will compare the predicted reactivity of this compound with a selection of other nitriles, including a simple aliphatic nitrile (acetonitrile), a sterically hindered aliphatic nitrile (pivalonitrile), and an aromatic nitrile (benzonitrile).

Comparative Reactivity Data

Due to the limited availability of specific kinetic and quantitative yield data for this compound in publicly accessible literature, this section presents a comparative summary based on general principles and data from analogous structures. The provided data for other nitriles serves as a benchmark for predicting the reactivity of the target molecule.

Hydrolysis to Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base and proceeds through an amide intermediate.[4][5] The rate of this reaction is sensitive to both steric and electronic effects.

Qualitative Reactivity Comparison (Predicted):

NitrileStructureExpected Relative Rate of HydrolysisRationale
AcetonitrileCH₃CNFastMinimal steric hindrance.
Pivalonitrile(CH₃)₃CCNSlowSignificant steric hindrance from the t-butyl group.
BenzonitrileC₆H₅CNModerateThe phenyl group is electron-withdrawing, activating the nitrile, but also introduces some steric bulk.
This compoundC₇H₁₁NO₂Moderate to SlowThe tertiary nature of the nitrile center creates significant steric hindrance. However, the α-methoxy group is electron-withdrawing, which should partially counteract the steric effect by increasing the electrophilicity of the nitrile carbon.
Reduction to Primary Amines

Nitriles can be reduced to primary amines using various reducing agents, with lithium aluminum hydride (LiAlH₄) and sodium borohydride in the presence of a cobalt(II) chloride catalyst being common methods.[6] The efficiency of the reduction can be influenced by the steric environment of the nitrile group.

Quantitative Reactivity Comparison (Reduction Yields):

NitrileReducing AgentProductYield (%)Reference
BenzonitrileNaBH₄ / CoCl₂·6H₂OBenzylamine91[6]
PhenylacetonitrileNaBH₄ / CoCl₂·6H₂O2-Phenylethan-1-amine~20 (with ortho-substitution)[6]
AcetonitrileLiAlH₄EthylamineHigh (qualitative)[7]
PivalonitrileLiAlH₄NeopentylamineModerate to High (qualitative)[8]
This compound LiAlH₄ or NaBH₄ / CoCl₂ (4-Methoxytetrahydro-2H-pyran-4-yl)methanamine Predicted: Moderate to High N/A

Note: The yield for the reduction of this compound is a prediction based on the expected balance of steric and electronic effects. Experimental verification is required.

Experimental Protocols

The following are detailed, representative protocols for the hydrolysis and reduction of nitriles. These can be adapted for a comparative study of the nitriles discussed.

Protocol 1: Acid-Catalyzed Hydrolysis of a Nitrile

Objective: To hydrolyze a nitrile to the corresponding carboxylic acid.[4][5]

Materials:

  • Nitrile (e.g., Benzonitrile, 1.0 eq)

  • Concentrated Hydrochloric Acid (~12 M)

  • Water

  • Reflux apparatus

  • Separatory funnel

  • Distillation apparatus

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, condenser, and heating mantle.

  • To the round-bottom flask, add the nitrile and a 1:1 mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude carboxylic acid.

  • Purify the product by distillation or recrystallization.

  • Confirm the product identity using spectroscopic methods such as IR (disappearance of the C≡N stretch around 2220-2260 cm⁻¹ and appearance of a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹) and NMR spectroscopy.[1]

Protocol 2: Reduction of a Nitrile with Sodium Borohydride and Cobalt(II) Chloride

Objective: To reduce a nitrile to the corresponding primary amine.[6]

Materials:

  • Nitrile (e.g., Benzonitrile, 1.0 eq)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 0.1 eq)

  • Sodium borohydride (NaBH₄, 2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Ammonium hydroxide solution (28%)

  • Dichloromethane (DCM) for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice-water bath

  • Centrifuge

Procedure:

  • In a round-bottom flask, dissolve the nitrile and CoCl₂·6H₂O in a 2:1 mixture of THF and water.

  • Stir the pink solution vigorously and cool it in an ice-water bath.

  • Add NaBH₄ in portions over several minutes. The reaction is exothermic and will turn black with the evolution of hydrogen gas.

  • After the addition is complete, allow the reaction to stir for an appropriate amount of time (monitor by TLC).

  • Quench the reaction by adding a small amount of 28% ammonium hydroxide solution.

  • Transfer the mixture to centrifuge tubes and centrifuge to separate the black precipitate.

  • Decant the supernatant and wash the precipitate with the THF/water solvent mixture.

  • Combine the supernatants and remove the THF under reduced pressure.

  • Extract the remaining aqueous layer with DCM multiple times.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the product by distillation or column chromatography.

  • Confirm the product identity using spectroscopic methods (e.g., IR, NMR, and Mass Spectrometry).[1]

Visualizing Reaction Pathways and Workflows

Signaling Pathways and Experimental Workflows

Hydrolysis_Pathway Nitrile Nitrile (R-C≡N) Protonated_Nitrile Protonated Nitrile (R-C≡N-H⁺) Nitrile->Protonated_Nitrile Protonation Amide_Intermediate Amide Intermediate (R-CONH₂) Protonated_Nitrile->Amide_Intermediate Nucleophilic attack by H₂O & Tautomerization Carboxylic_Acid Carboxylic Acid (R-COOH) Amide_Intermediate->Carboxylic_Acid Hydrolysis H3O_plus H₃O⁺ H2O H₂O Reduction_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Nitrile & CoCl₂ in THF/H₂O Cool Cool to 0°C Start->Cool Add_NaBH4 Add NaBH₄ portions Cool->Add_NaBH4 Stir Stir & Monitor by TLC Add_NaBH4->Stir Quench Quench with NH₄OH Stir->Quench Centrifuge Centrifuge & Separate Quench->Centrifuge Extract Extract with DCM Centrifuge->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify Reactivity_Factors Reactivity Nitrile Reactivity Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Steric_Hindrance Steric Hindrance Reactivity->Steric_Hindrance Electron_Withdrawing Electron-Withdrawing Groups (e.g., -OMe at α-position) Electronic_Effects->Electron_Withdrawing Electron_Donating Electron-Donating Groups Electronic_Effects->Electron_Donating Bulky_Substituents Bulky Substituents (e.g., t-butyl, tertiary center) Steric_Hindrance->Bulky_Substituents Increased_Reactivity Increased Reactivity Electron_Withdrawing->Increased_Reactivity Decreased_Reactivity Decreased Reactivity Electron_Donating->Decreased_Reactivity Bulky_Substituents->Decreased_Reactivity

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Potential Analytical Techniques

The selection of an analytical technique for 4-Methoxytetrahydro-2H-pyran-4-carbonitrile would be guided by its physicochemical properties, including its volatility, thermal stability, and the presence of a chromophore. Based on its structure—a substituted tetrahydropyran ring with a nitrile group—the most probable analytical methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): Given the likely volatility of the analyte, GC, particularly with a Flame Ionization Detector (GC-FID), is a strong candidate. GC-FID is known for its high resolution and sensitivity for organic compounds. For confirmation of identity, GC coupled with a Mass Spectrometer (GC-MS) would be the definitive technique.

  • High-Performance Liquid Chromatography (HPLC): If the compound exhibits limited volatility or is thermally labile, HPLC would be the preferred method. The absence of a strong UV-absorbing chromophore in the structure suggests that a universal detector, such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), would be necessary. Alternatively, derivatization to introduce a chromophore could be considered to enable UV detection.

Method Validation Parameters: An ICH Perspective

Any analytical method developed for the quantification of this compound must be validated to ensure it is fit for its intended purpose.[1][2][3][4] The validation process involves a series of experiments to demonstrate the method's reliability. According to ICH Q2(R2) guidelines, the core validation parameters include:[2][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Performance of Potential Analytical Methods

The following table summarizes the expected performance characteristics for hypothetical GC-FID and HPLC-RID methods for the analysis of this compound, based on typical validation results for similar small polar molecules.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-RID)
Linearity (R²) > 0.998> 0.995
Range 1 - 100 µg/mL10 - 500 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2.0%< 3.0%
LOD ~0.1 µg/mL~1 µg/mL
LOQ ~0.3 µg/mL~3 µg/mL
Robustness Generally highSensitive to temperature and mobile phase composition

Experimental Protocols

Below are detailed, representative methodologies for the development and validation of GC-FID and HPLC-RID methods for the quantification of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL, split ratio 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector Temperature: 300°C.

2. Sample and Standard Preparation:

  • Stock Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane to obtain a 1 mg/mL solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing the analyte in dichloromethane to achieve a final concentration within the working standard range.

3. Validation Experiments:

  • Specificity: Analyze a blank (dichloromethane), a placebo (matrix without analyte), and a spiked sample to demonstrate no interference at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and plot the peak area against concentration. Perform a linear regression analysis and determine the correlation coefficient (R²).

  • Accuracy: Analyze samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percent recovery.

  • Precision (Repeatability): Inject six replicate samples at 100% of the target concentration and calculate the relative standard deviation (%RSD) of the peak areas.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) Protocol

1. Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 Separations Module or equivalent.

  • Detector: Waters 2414 Refractive Index Detector or equivalent.

  • Column: Zorbax NH2, 4.6 x 150 mm, 5 µm, or equivalent.

  • Mobile Phase: Acetonitrile:Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector Temperature: 35°C.

  • Injection Volume: 20 µL.

2. Sample and Standard Preparation:

  • Stock Standard Solution: Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of the mobile phase to obtain a 1 mg/mL solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Solution: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the working standard range.

3. Validation Experiments:

  • Specificity, Linearity, Accuracy, Precision, LOD, and LOQ: Follow the same principles as outlined in the GC-FID validation protocol, adapting for the HPLC-RID system and the corresponding concentration ranges.

Visualizations

Workflow for Analytical Method Validation

G Figure 1: General Workflow for Analytical Method Validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting define_purpose Define Analytical Procedure's Purpose select_method Select Appropriate Analytical Technique define_purpose->select_method define_params Define Validation Parameters & Criteria select_method->define_params write_protocol Write Validation Protocol define_params->write_protocol prep_standards Prepare Standards & Samples write_protocol->prep_standards Execute Protocol perform_exp Perform Validation Experiments prep_standards->perform_exp collect_data Collect & Process Raw Data perform_exp->collect_data analyze_data Analyze Data & Calculate Results collect_data->analyze_data compare_criteria Compare Results to Acceptance Criteria analyze_data->compare_criteria write_report Write Validation Report compare_criteria->write_report compare_criteria->write_report Document Findings

Caption: General Workflow for Analytical Method Validation.

Logical Flow for Method Selection

G Figure 2: Decision Tree for Analytical Method Selection start Analyte: This compound volatile Is the analyte volatile & thermally stable? start->volatile gc_suitable GC is a suitable technique volatile->gc_suitable Yes hplc_suitable HPLC is the preferred technique volatile->hplc_suitable No gc_ms Consider GC-MS for identity confirmation gc_suitable->gc_ms chromophore Does the analyte have a strong UV chromophore? hplc_suitable->chromophore hplc_uv Use HPLC with UV detection chromophore->hplc_uv Yes hplc_universal Use HPLC with a universal detector (RID/ELSD) chromophore->hplc_universal No

Caption: Decision Tree for Analytical Method Selection.

References

Safety Operating Guide

Personal protective equipment for handling 4-Methoxytetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile. The following procedures are based on best practices for handling similar chemical structures, including tetrahydropyrans and nitrile compounds, to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or GlassesChemical splash goggles are required. Safety glasses must have side shields to offer protection from splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or degradation before use.[2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept buttoned to protect skin and personal clothing from potential splashes.[3][4]
Foot Protection Closed-Toe ShoesImpervious, closed-toe shoes are mandatory to protect against spills and falling objects.[3]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[5][6] If engineering controls are insufficient, a NIOSH/MSHA approved respirator may be necessary.[7]

Operational Plan: Handling Procedures

Adherence to proper handling procedures is critical to prevent accidents and exposure.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory.

  • Use a certified chemical fume hood for all operations that may generate vapors or aerosols.[6]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[7]

2. Safe Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.[8]

  • Do not inhale vapors or dust.

  • Keep the container tightly closed when not in use.[9]

  • Prevent the formation of static discharges, as tetrahydropyran compounds can be flammable.[5][9] Use non-sparking tools and ensure proper grounding of equipment.[10][11]

  • Wash hands thoroughly with soap and water after handling the chemical.[12]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][10]

  • Keep containers tightly sealed to prevent the release of vapors and potential peroxide formation, a known hazard for some ether compounds.[5][13]

  • Store away from sources of heat, sparks, and open flames.

Disposal Plan

Proper disposal of this compound and its containers is crucial to protect the environment and comply with regulations.

1. Waste Characterization and Segregation:

  • This compound should be treated as hazardous waste.

  • Segregate waste containing this chemical from other waste streams. Specifically, do not mix it with non-halogenated solvents if it contains any halogenated impurities.[6]

2. Container Management:

  • Collect waste in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Do not overfill waste containers; it is recommended to fill them to no more than 90% of their capacity.[6]

3. Disposal Method:

  • Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.[6]

  • Do not dispose of this chemical down the drain or in the general trash.[6][8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow: Safe Handling and Use

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh Proceed when ready handle_reaction Perform Reaction handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Post-experiment cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_disposal Store for Professional Disposal cleanup_waste->cleanup_disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.